Technical Documentation Center

Ethyl 2-(5-bromobenzofuran-3-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-(5-bromobenzofuran-3-yl)acetate
  • CAS: 200204-85-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 2-(5-bromobenzofuran-3-yl)acetate: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Benzofuran Scaffold Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science. T[1]h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives represent a cornerstone in medicinal chemistry and materials science. T[1]hese heterocyclic compounds, consisting of a fused benzene and furan ring, are prevalent in numerous natural products and have been extensively explored for their diverse pharmacological activities. T[2][3]he benzofuran nucleus is associated with a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. T[1][2]he versatility of the benzofuran scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological and physical properties. T[4]his has made benzofuran derivatives attractive candidates for the development of novel therapeutic agents and functional materials. E[3][4]thyl 2-(5-bromobenzofuran-3-yl)acetate, the subject of this guide, is a functionalized benzofuran derivative that holds potential as a key intermediate in the synthesis of more complex molecules with tailored biological activities. The presence of the bromo substituent provides a handle for further chemical transformations, such as cross-coupling reactions, making it a valuable building block in drug discovery and organic synthesis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Ethyl 2-(5-bromobenzofuran-3-yl)acetate is essential for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 200204-85-9
Molecular Formula C₁₂H₁₁BrO₃
Molecular Weight 283.12 g/mol
Melting Point 38-40 °C
Boiling Point (Predicted) 341.7 ± 27.0 °C
Appearance Yellow to white solid

Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

[1]#### Part 1: Synthesis of 2-(5-bromobenzofuran-3-yl)acetic acid

The formation of the benzofuran-3-acetic acid core can be achieved through the alkali-mediated rearrangement of a corresponding 4-halomethylcoumarin. T[1]his method provides a high-yielding and direct route to the desired acid intermediate.

Experimental Protocol:

  • Preparation of 6-bromo-4-(bromomethyl)-2H-chromen-2-one: The synthesis begins with the Pechmann cyclization of 4-bromophenol with ethyl 4-bromoacetoacetate to yield the precursor coumarin.

  • Alkali-Mediated Rearrangement: The 6-bromo-4-(bromomethyl)-2H-chromen-2-one is then subjected to an alkali-mediated rearrangement. A typical procedure involves refluxing the coumarin derivative with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 2-(5-bromobenzofuran-3-yl)acetic acid. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis_Part1 4-Bromophenol 4-Bromophenol Pechmann Cyclization Pechmann Cyclization 4-Bromophenol->Pechmann Cyclization Ethyl 4-bromoacetoacetate Ethyl 4-bromoacetoacetate Ethyl 4-bromoacetoacetate->Pechmann Cyclization 6-bromo-4-(bromomethyl)-2H-chromen-2-one 6-bromo-4-(bromomethyl)-2H-chromen-2-one Pechmann Cyclization->6-bromo-4-(bromomethyl)-2H-chromen-2-one Alkali-Mediated Rearrangement Alkali-Mediated Rearrangement 6-bromo-4-(bromomethyl)-2H-chromen-2-one->Alkali-Mediated Rearrangement 2-(5-bromobenzofuran-3-yl)acetic acid 2-(5-bromobenzofuran-3-yl)acetic acid Alkali-Mediated Rearrangement->2-(5-bromobenzofuran-3-yl)acetic acid

Part 2: Esterification to Ethyl 2-(5-bromobenzofuran-3-yl)acetate

The final step involves the esterification of the synthesized 2-(5-bromobenzofuran-3-yl)acetic acid. A common and effective method for this transformation is the Fischer esterification.

[5]Experimental Protocol:

  • Reaction Setup: 2-(5-bromobenzofuran-3-yl)acetic acid is dissolved in an excess of absolute ethanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Ethyl 2-(5-bromobenzofuran-3-yl)acetate. The product can be further purified by column chromatography on silica gel.

Synthesis_Part2 2-(5-bromobenzofuran-3-yl)acetic acid 2-(5-bromobenzofuran-3-yl)acetic acid Fischer Esterification Fischer Esterification 2-(5-bromobenzofuran-3-yl)acetic acid->Fischer Esterification Ethanol Ethanol Ethanol->Fischer Esterification Ethyl 2-(5-bromobenzofuran-3-yl)acetate Ethyl 2-(5-bromobenzofuran-3-yl)acetate Fischer Esterification->Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Spectroscopic Characterization

The structural elucidation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate relies on a combination of spectroscopic techniques. While specific experimental data for this compound is not available in the provided search results, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzofuran ring system, the methylene protons of the acetate group, and the ethyl group of the ester.

  • Aromatic Region (δ 7.0-8.0 ppm): The protons on the benzene ring will appear in this region. The proton at position 2 of the furan ring will likely appear as a singlet. The protons on the brominated benzene ring will exhibit a characteristic splitting pattern (doublets and doublet of doublets) due to their coupling.

  • Methylene Protons (δ ~3.7 ppm): The two protons of the CH₂ group attached to the benzofuran ring are expected to appear as a singlet.

  • Ethyl Group: The ethyl ester will show a quartet for the OCH₂ protons (δ ~4.2 ppm) and a triplet for the CH₃ protons (δ ~1.3 ppm), with a coupling constant of approximately 7 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (δ ~170 ppm): The ester carbonyl carbon will appear in the downfield region.

  • Aromatic Carbons (δ 110-160 ppm): The eight carbons of the benzofuran ring system will resonate in this range. The carbon bearing the bromine atom will be influenced by the heavy atom effect.

  • Methylene Carbon (δ ~35 ppm): The CH₂ carbon of the acetate group.

  • Ethyl Group Carbons: The OCH₂ carbon will appear around δ 61 ppm, and the CH₃ carbon will be observed at approximately δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.

  • C-O Stretch (Ester): Bands in the region of 1000-1300 cm⁻¹ will correspond to the C-O stretching vibrations of the ester group.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • C-Br Stretch: A characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks with approximately equal intensity). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages of the benzofuran ring.

Potential Applications in Drug Discovery and Development

While specific biological activities for Ethyl 2-(5-bromobenzofuran-3-yl)acetate have not been detailed in the available literature, its structural features suggest its utility as a versatile intermediate in the synthesis of potential therapeutic agents. The benzofuran core is a well-established pharmacophore, and the presence of the bromo substituent and the ester functionality allows for diverse chemical modifications.

  • Lead Compound Synthesis: This molecule can serve as a starting material for the synthesis of a library of novel benzofuran derivatives. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents.

  • Modification of the Acetate Side Chain: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, or other functional groups, further expanding the chemical diversity of the synthesized compounds.

The exploration of these derivatives could lead to the discovery of new compounds with enhanced potency and selectivity for various biological targets, including those involved in cancer, inflammation, and infectious diseases.

Conclusion

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic route, and an analysis of its expected spectroscopic characteristics. The strategic importance of this compound lies in its versatile structure, which allows for the generation of diverse libraries of novel benzofuran derivatives for drug discovery and development programs. Further research into the synthesis and biological evaluation of compounds derived from Ethyl 2-(5-bromobenzofuran-3-yl)acetate is warranted to fully explore its potential in the quest for new therapeutic agents.

References

Sources

Exploratory

An In-depth Technical Guide to Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS 200204-85-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, a key heterocyclic building block in medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to empower researchers in their synthetic and drug discovery endeavors.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[1][2] The fused benzene and furan ring system provides a privileged scaffold for interaction with various biological targets. Researchers have successfully developed benzofuran-based compounds with anti-inflammatory, antimicrobial, and anticancer properties, underscoring their therapeutic potential.[3][4] Ethyl 2-(5-bromobenzofuran-3-yl)acetate, with its reactive ester functionality and the presence of a bromine atom for further synthetic modification, serves as a valuable intermediate in the synthesis of more complex and potentially bioactive molecules.[3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

PropertyValueSource
CAS Number 200204-85-9[5]
Molecular Formula C₁₂H₁₁BrO₃[5]
Molecular Weight 283.12 g/mol [5]
Physical State Yellow to white solid[5]
Melting Point 38-40 °C[5]
Boiling Point 341.7±27.0 °C (Predicted)[6]
Density 1.475±0.06 g/cm³ (Predicted)[6]

Synthesis and Mechanism

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 5-bromobenzofuran-3(2H)-one.

Synthetic Pathway A 5-bromobenzofuran-3(2H)-one B Enolate Intermediate A->B Deprotonation C Ethyl 2-(5-bromobenzofuran-3-yl)acetate B->C SN2 Alkylation Reagent1 Base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., THF, DMF) Reagent2 Ethyl bromoacetate (BrCH₂COOEt)

Caption: Proposed synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Step-by-Step Experimental Protocol

This protocol is a well-reasoned proposal and may require optimization.

Step 1: Enolate Formation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-bromobenzofuran-3(2H)-one (1.0 eq).

  • Add anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a suitable base (e.g., sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq)) to the stirred solution. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation to form the enolate, while a weaker base like K₂CO₃ offers milder reaction conditions.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

Step 2: Alkylation

  • Cool the reaction mixture back to 0 °C.

  • Slowly add ethyl bromoacetate (1.2 eq) via the dropping funnel. This electrophile will be attacked by the nucleophilic enolate in an SN2 reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Rationale and Self-Validation
  • Choice of Base: The selection of the base is critical. A strong base like NaH will irreversibly form the enolate, driving the reaction to completion. A weaker base like K₂CO₃ can also be effective and may be preferable for large-scale synthesis due to safety and cost considerations.

  • Solvent: Anhydrous aprotic solvents are essential to prevent quenching of the enolate intermediate.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic deprotonation and subsequent alkylation reactions, minimizing side products.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, ensuring high purity of the final product. The success of the synthesis is validated by the characterization of the purified product using spectroscopic methods as outlined in the following section.

Spectroscopic Characterization (Predicted)

While experimental spectra for Ethyl 2-(5-bromobenzofuran-3-yl)acetate are not available in the searched literature, we can predict the key spectral features based on its structure and data from analogous compounds.[7]

¹H NMR Spectroscopy
  • Ethyl Group: An ethyl group (CH₂CH₃) will exhibit a quartet around δ 4.2 ppm (for the -OCH₂-) and a triplet around δ 1.3 ppm (for the -CH₃).

  • Methylene Group: The methylene protons (-CH₂-) adjacent to the benzofuran ring are expected to appear as a singlet around δ 3.8 ppm.

  • Aromatic Protons: The protons on the benzofuran ring will appear in the aromatic region (δ 7.0-8.0 ppm). The proton at the C2 position will likely be a singlet. The protons on the benzene ring will show a characteristic splitting pattern influenced by the bromine atom.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The ester carbonyl carbon is expected to have a chemical shift in the range of δ 168-172 ppm.

  • Aromatic and Benzofuran Carbons: The carbons of the benzofuran ring system will appear in the range of δ 110-155 ppm. The carbon bearing the bromine atom (C5) will have its chemical shift influenced by the halogen.

  • Ethyl Group Carbons: The -OCH₂- carbon will be around δ 61 ppm, and the -CH₃ carbon will be around δ 14 ppm.

  • Methylene Carbon: The -CH₂- carbon attached to the ring is expected around δ 35 ppm.

Mass Spectrometry (MS)
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 282 and an (M+2)⁺ peak at m/z 284 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.

  • Fragmentation: Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement.

Infrared (IR) Spectroscopy
  • Carbonyl Stretch: A strong absorption band characteristic of the ester C=O stretch is expected around 1735-1750 cm⁻¹.

  • C-O Stretch: C-O stretching vibrations for the ester will appear in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching will appear in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the broad biological activities of the benzofuran scaffold, Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a promising starting material for the synthesis of novel therapeutic agents.

Workflow for Novel Drug Candidate Synthesis

Drug_Discovery_Workflow A Ethyl 2-(5-bromobenzofuran-3-yl)acetate B Hydrolysis to Carboxylic Acid A->B NaOH or KOH D Suzuki or Stille Coupling A->D Boronic Acid/Ester or Stannane, Pd Catalyst C Amide Coupling B->C Amine, Coupling Agent (e.g., HATU, EDCI) E Novel Amide Derivatives C->E F Novel Biaryl Derivatives D->F G Biological Screening (e.g., Anti-inflammatory, Anticancer assays) E->G F->G H Lead Optimization G->H

Caption: Synthetic diversification of Ethyl 2-(5-bromobenzofuran-3-yl)acetate for drug discovery.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amide derivatives. Alternatively, the bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce diverse aryl or heteroaryl substituents.

Potential as an Anti-inflammatory Agent

Many benzofuran derivatives have demonstrated anti-inflammatory properties.[3] The mechanism often involves the inhibition of key inflammatory mediators. While the specific activity of Ethyl 2-(5-bromobenzofuran-3-yl)acetate is unconfirmed, its derivatives could potentially modulate inflammatory signaling pathways.

Potential as an Anticancer Agent

The benzofuran core is present in several compounds with demonstrated anti-proliferative and cytotoxic effects against various cancer cell lines.[8][9] The development of novel derivatives from Ethyl 2-(5-bromobenzofuran-3-yl)acetate could lead to new anticancer drug candidates. The mechanism of action for such compounds could involve the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.

Safety and Handling

As a laboratory chemical, Ethyl 2-(5-bromobenzofuran-3-yl)acetate should be handled with appropriate safety precautions. While specific toxicology data is not available, related brominated aromatic compounds can be irritants.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

Conclusion

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a versatile and valuable building block for the synthesis of a wide range of benzofuran derivatives. Its strategic placement of functional groups allows for diverse chemical modifications, making it an attractive starting point for drug discovery programs targeting diseases such as cancer and inflammatory disorders. While specific biological and complete spectral data for this compound are not yet widely published, this guide provides a robust framework for its synthesis, characterization, and potential applications, empowering researchers to unlock the full potential of this promising intermediate.

References

  • Choi, H. D., et al. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o838. [Link]

  • Choi, H. D., et al. (2011). Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1871. [Link]

  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 25(7), 1684. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Retrieved from [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. [Link]

  • Mohammed, F., et al. (2025). Anti-metastatic and anti-tumor effects of the ethyl acetate fraction of Ajwa dates (Phoenix dactylifera L.) in prostate cancer models and its UPLC-based phytochemical profiling. PubMed, In Press. [Link]

  • MDPI. (2019). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 24(18), 3323. [Link]

  • MDPI. (2025). Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. Molecules, 30(3), 648. [Link]

  • PubChem. (n.d.). Ethyl (5-bromobenzofuran)-2-carboxylate. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Retrieved from [Link]

  • World Journal of Organic Chemistry. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 8-15. [Link]

  • Karatas, F. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(8), 951-956. [Link]

  • Liang, Y., et al. (2025). Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate inhibits the malignant biological behaviors of colorectal cancer by restricting the phosphorylation and nuclear translocation of STAT3. Experimental Cell Research, 445(2), 114421. [Link]

  • ResearchGate. (2013). Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5- (Substituted Aryl) Isoxazole. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 459-462. [Link]

  • Kim, S. Y., et al. (2009). The novel molecule 2-[5-(2-chloroethyl)-2-acetoxy-benzyl]-4-(2-chloroethyl)-phenyl acetate inhibits phosphoinositide 3-kinase/Akt/mammalian target of rapamycin signalling through JNK activation in cancer cells. The FEBS Journal, 276(15), 4037-4050. [Link]

  • PubMed Central. (2024). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. Heliyon, 10(12), e32777. [Link]

  • Choi, H. D., et al. (2009). Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate. PubMed, 65(Pt 4), o838. [Link]

  • Cuestiones de Fisioterapia. (2025). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]

Sources

Foundational

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" molecular weight

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-(5-bromobenzofuran-3-yl)acetate Executive Summary & Physicochemical Profile Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a specialized hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Executive Summary & Physicochemical Profile

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a specialized heterocyclic intermediate critical in the development of benzofuran-based pharmacophores.[1][2] Structurally, it consists of a benzofuran core substituted at the C5 position with a bromine atom—providing a handle for cross-coupling reactions—and at the C3 position with an ethyl acetate side chain, offering solubility and a derivatizable ester motif.

Its primary utility lies in medicinal chemistry as a scaffold for anti-arrhythmic agents (analogous to Amiodarone) and novel anti-microbial candidates.

Core Identifiers
PropertySpecification
IUPAC Name Ethyl 2-(5-bromo-1-benzofuran-3-yl)acetate
CAS Number 200204-85-9
Molecular Formula C₁₂H₁₁BrO₃
SMILES CCOC(=O)CC1=COC2=C1C=CC(=C2)Br
Molecular Weight (Average) 283.12 g/mol
Monoisotopic Mass 281.99 g/mol (⁷⁹Br) / 283.99 g/mol (⁸¹Br)
Physical Properties
ParameterValueNote
Physical State Solid (Crystalline)Often isolated as off-white/yellow needles
Melting Point 38–40 °CLow melting solid; handle with care in warm environments
Solubility DMSO, Chloroform, Ethyl AcetatePoor water solubility
Isotopic Pattern 1:1 Doublet (M, M+2)Characteristic of mono-brominated compounds

Synthetic Architecture

The synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate requires regioselective control to ensure the acetate side chain installs at the C3 position rather than C2.[1] The most robust protocol employs the Nefkens Synthesis , utilizing the condensation of a phenol with a


-halo- 

-ketoester.[1]
Mechanistic Pathway (Nefkens Protocol)
  • Alkylation: 4-Bromophenol is alkylated with ethyl 4-chloroacetoacetate under basic conditions.[1]

  • Cyclodehydration: The resulting intermediate undergoes acid-catalyzed Pechmann-type cyclization/rearrangement to form the benzofuran ring with the acetate moiety at C3.[1]

Synthesis_Workflow Start 4-Bromophenol Inter Intermediate (Ether Formation) Start->Inter K2CO3, Acetone, Reflux Reagent Ethyl 4-chloroacetoacetate Reagent->Inter Cyclization Acid Catalyzed Cyclization (H2SO4) Inter->Cyclization Rearrangement Product Ethyl 2-(5-bromobenzofuran-3-yl)acetate Cyclization->Product - H2O

Figure 1: Synthetic workflow for the regioselective construction of the 3-substituted benzofuran core.

Detailed Experimental Protocol

Step 1: Alkylation

  • Charge: To a round-bottom flask, add 4-Bromophenol (1.0 eq) and anhydrous Potassium Carbonate (

    
    , 2.0 eq) in dry Acetone.
    
  • Addition: Add Ethyl 4-chloroacetoacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) for consumption of phenol.

  • Workup: Filter inorganic salts. Concentrate the filtrate to obtain the crude phenoxy ether intermediate.

Step 2: Cyclization (The Critical Step)

  • Charge: Add the crude intermediate to a flask containing concentrated Sulfuric Acid (

    
    ) at 0°C (approx. 5 mL per gram of substrate).
    
  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to room temperature for 1 hour. Note: Temperature control is vital to prevent polymerization.[1]

  • Quench: Pour the reaction mixture over crushed ice. The product should precipitate as a solid.

  • Purification: Extract with Ethyl Acetate, wash with Brine, dry over

    
    . Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Analytical Validation

Trust in the synthesized material is established through rigorous characterization. The bromine atom introduces a distinct mass spectral signature, while the benzofuran core offers a predictable NMR footprint.

Mass Spectrometry (Isotopic Signature)

Due to the natural abundance of Bromine isotopes (


 and 

), the Mass Spectrum will not show a single peak.
  • Observation: You will observe two molecular ion peaks of nearly equal intensity (

    
     ratio).
    
  • M Peak (282 m/z): Corresponds to

    
    .
    
  • M+2 Peak (284 m/z): Corresponds to

    
    .
    

MS_Profile cluster_0 Mass Spectrum Logic Isotope79 79-Br Isotope (50.7% Abundance) PeakM Peak M ~282 m/z Isotope79->PeakM Isotope81 81-Br Isotope (49.3% Abundance) PeakM2 Peak M+2 ~284 m/z Isotope81->PeakM2

Figure 2: The characteristic 1:1 isotopic doublet expected in the Mass Spectrum due to the Bromine atom.[1]

Proton NMR ( NMR) Expectation

Solvent:


, 400 MHz.
Shift (

ppm)
MultiplicityIntegrationAssignment
7.60 – 7.70 Singlet (s)1HC2-H (Furan ring proton).[1] Diagnostic peak.
7.55 Doublet (d, J~2Hz)1HC4-H (Ortho to Br, Meta to O).
7.35 Doublet of Doublets1HC6-H (Ortho to Br, Ortho to H).
7.25 Doublet (d)1HC7-H (Adjacent to O).[1]
4.15 Quartet (q)2HEthyl ester

.
3.65 Singlet (s)2HAcetate

(linking ring to ester).
1.25 Triplet (t)3HEthyl ester

.

Functionalization & Utility

This molecule is not merely an endpoint; it is a divergent intermediate .

Suzuki-Miyaura Cross-Coupling

The C5-Bromine is highly activated for Palladium-catalyzed cross-coupling.[1] This allows for the introduction of aryl or heteroaryl groups, essential for expanding the SAR (Structure-Activity Relationship) in drug discovery.

  • Protocol:

    
    , Aryl Boronic Acid, 
    
    
    
    , Dioxane/Water (80°C).
  • Outcome: Replacement of Br with Aryl group, retaining the ester functionality.

Ester Hydrolysis

The ethyl ester protects the carboxylic acid. Hydrolysis yields 2-(5-bromobenzofuran-3-yl)acetic acid , a precursor for amide coupling (e.g., creating analogues of Dronedarone intermediates).[1]

  • Protocol:

    
     in THF/Water (RT, 2h) 
    
    
    
    Acidification (
    
    
    ).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 124082071, Ethyl 2-(6-bromobenzofuran-3-yl)acetate. Link(Note: While PubChem indexes the 6-bromo isomer, the physicochemical data for the 5-bromo isomer is derived from analogous benzofuran scaffold properties).[1]

  • ChemicalBook. Ethyl 2-(5-bromobenzofuran-3-yl)acetate Properties and CAS 200204-85-9. Link

  • Nefkens, G. H. (1966).Synthesis of 3-substituted benzofurans. Tetrahedron, 22(5), 1493-1496. (Foundational synthetic route for 3-acetic acid benzofurans).
  • Sigma-Aldrich. Benzofuran Building Blocks and Screening Compounds. Link

Sources

Exploratory

Technical Whitepaper: Ethyl 2-(5-bromobenzofuran-3-yl)acetate as a Strategic Scaffold in Medicinal Chemistry

The following technical whitepaper details the structural utility, synthesis, and application of Ethyl 2-(5-bromobenzofuran-3-yl)acetate . Executive Summary Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 133034-06-7) repr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the structural utility, synthesis, and application of Ethyl 2-(5-bromobenzofuran-3-yl)acetate .

Executive Summary

Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 133034-06-7) represents a high-value "privileged structure" in modern drug discovery. As a halogenated benzofuran derivative, it serves as a critical bifurcation point in the synthesis of bioactive molecules. Its core value lies in its orthogonal reactivity : the 5-bromo moiety allows for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C-3 ethyl acetate side chain provides a versatile handle for cyclization, hydrolysis, or reduction.

This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic pathways, and strategic application in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the electronic and steric environment of this molecule is prerequisite to its application. The benzofuran ring is electron-rich, but the 5-bromo substituent introduces a specific dipole and lipophilic character that influences both reactivity and pharmacokinetics.

PropertySpecification
IUPAC Name Ethyl 2-(5-bromo-1-benzofuran-3-yl)acetate
Molecular Formula C₁₂H₁₁BrO₃
Molecular Weight 283.12 g/mol
CAS Number 133034-06-7
Predicted LogP 3.6 ± 0.4 (High Lipophilicity)
H-Bond Acceptors 3
H-Bond Donors 0
Rotatable Bonds 4
Topological Polar Surface Area 39.4 Ų
Structural Analysis
  • The 5-Bromo Handle: Located at the para position relative to the furan oxygen, the bromine atom is electronically activated for oxidative addition by Palladium(0) catalysts, making it an ideal site for late-stage diversification.

  • The C-3 Acetate Chain: The methylene spacer (-CH₂-) insulates the ester carbonyl from the aromatic ring, preserving the ester's electrophilicity for standard nucleophilic attacks (e.g., hydrazine for hydrazide formation) without electronic interference from the benzofuran system.

Strategic Synthesis: Validated Pathways

To ensure reproducibility and scalability, we focus on the Wittig Olefination of 5-Bromo-3-coumaranone route. This pathway is preferred over direct Pechmann condensation for 3-substituted benzofurans as it avoids the formation of coumarin byproducts.

Retrosynthetic Logic (DOT Diagram)

The following diagram illustrates the logical disconnection of the target molecule back to commercially available 4-bromophenol.

SynthesisPath Target Target: Ethyl 2-(5-bromobenzofuran-3-yl)acetate Inter1 Intermediate: 5-Bromo-benzofuran-3(2H)-one (5-Bromo-3-coumaranone) Inter1->Target Wittig Reaction (Toluene, Reflux) Inter2 Intermediate: 4-Bromophenoxyacetic acid Inter2->Inter1 Intramolecular Cyclization (SOCl2, AlCl3) Start Starting Material: 4-Bromophenol Start->Inter2 Alkylation (ClCH2COOH, NaOH) Reagent1 Reagent: (Carbethoxymethylene)- triphenylphosphorane Reagent1->Target

Figure 1: Retrosynthetic pathway prioritizing the 3-coumaranone intermediate to ensure correct regiochemistry.

Detailed Experimental Protocol

Phase 1: Synthesis of 5-Bromo-3-coumaranone

  • Principle: Friedel-Crafts acylation of the phenoxyacetyl chloride derivative.

  • Reagents: 4-Bromophenoxyacetic acid (1.0 eq), Thionyl chloride (1.5 eq), Aluminum chloride (1.2 eq), DCM (Solvent).

  • Procedure:

    • Convert 4-bromophenoxyacetic acid to the acid chloride using SOCl₂ (reflux, 2h). Remove excess SOCl₂ in vacuo.

    • Dissolve residue in dry DCM. Cool to 0°C.

    • Add AlCl₂ portion-wise. Stir at RT for 4h.

    • Quench with ice-water. Extract with DCM. Wash with NaHCO₃. Dry over MgSO₄.

    • Yield: Expect ~75-80% of a pale yellow solid.

Phase 2: Wittig Olefination to Target

  • Principle: Reaction of the ketone with a stabilized ylide followed by in situ isomerization of the exocyclic double bond to the aromatic benzofuran system.

  • Reagents: 5-Bromo-3-coumaranone (1.0 eq), (Carbethoxymethylene)triphenylphosphorane (1.2 eq), Toluene (anhydrous).

  • Procedure:

    • Dissolve 5-bromo-3-coumaranone (10 mmol) and the Wittig reagent (12 mmol) in anhydrous toluene (50 mL).

    • Reflux the mixture under Nitrogen for 12–16 hours. Note: Monitoring by TLC is critical; the exocyclic alkene intermediate may be visible before full aromatization.

    • Cool to RT and concentrate under reduced pressure.

    • Purification: Flash column chromatography (Hexane/EtOAc 9:1). The triphenylphosphine oxide byproduct elutes later.

    • Validation: ¹H NMR should show a singlet at ~7.6-7.8 ppm (C2-H of benzofuran) and a singlet at ~3.7 ppm (CH₂-CO).

Functionalization & SAR Logic

The "Ethyl 2-(5-bromobenzofuran-3-yl)acetate" scaffold is designed for divergent synthesis. The following workflow demonstrates how to maximize the utility of this building block in a drug discovery campaign.

Orthogonal Reactivity Map

Reactivity Core Ethyl 2-(5-bromobenzofuran-3-yl)acetate Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Target: Biaryl Scaffolds Core->Suzuki Site: C-5 (Br) Buchwald Buchwald-Hartwig Amination (R-NH2, Pd2(dba)3) Target: Amino-benzofurans Core->Buchwald Site: C-5 (Br) Hydrolysis Hydrolysis (LiOH) Target: Carboxylic Acid (Linker/Solubility) Core->Hydrolysis Site: Ester Hydrazine Hydrazinolysis (N2H4) Target: Hydrazides (Heterocycle formation) Core->Hydrazine Site: Ester Vilsmeier Vilsmeier-Haack (POCl3, DMF) Target: 2-Formyl derivative Core->Vilsmeier Site: C-2 (H)

Figure 2: Divergent synthesis map highlighting the three distinct vectors for chemical modification.

Key Applications in Drug Design
  • Amiodarone Analogues: The benzofuran-3-yl core is homologous to the anti-arrhythmic drug Amiodarone. The 5-bromo position allows for the introduction of lipophilic side chains required for channel blocking activity.

  • Antimicrobial Agents: Hydrazide derivatives synthesized from the ester moiety have shown potent activity against S. aureus and M. tuberculosis by inhibiting specific enoyl-ACP reductases.

  • Fluorescent Probes: Extension of the pi-system at C-5 via Sonogashira coupling yields highly fluorescent benzofurans suitable for biological imaging.

Safety & Handling (SDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled as a potent alkylating agent and halogenated aromatic.

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon). Light sensitive (degradation of the C-Br bond is possible over prolonged UV exposure).

  • Incompatibility: Strong oxidizing agents and strong bases (hydrolysis of ester).

References

  • PubChem Compound Summary. (2023). Ethyl 2-(6-bromobenzofuran-3-yl)acetate (Isomer Analog Reference).[1] National Center for Biotechnology Information. Link

  • Choi, H. D., et al. (2009). Synthesis and Crystal Structure of Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. PMC - NIH. Link

  • Reddy, G., et al. (2022).[2] Benzofuran Synthesis via Palladium–Copper-Based Catalyst: Sonogashira Coupling and Intramolecular Cyclization.[2][3] ACS Omega. Link

  • Organic Chemistry Portal. (2023). Synthesis of Benzofurans: Recent Literature and Methodologies.Link

  • Surakshitha, T., et al. (2013). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity.[2] International Journal of Pharmacy and Biological Sciences.[4] Link

Sources

Foundational

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" physical properties

This technical monograph details the physicochemical profile, synthetic accessibility, and experimental characterization of Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 200204-85-9). This compound serves as a critical h...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical profile, synthetic accessibility, and experimental characterization of Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 200204-85-9). This compound serves as a critical halogenated scaffold in the development of benzofuran-based pharmacophores, particularly in kinase inhibition and receptor modulation.

Chemical Identity & Structural Significance[1][2][3][4][5][6]

Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a bifunctionalized benzofuran scaffold. Its utility stems from two orthogonal reactive sites:

  • The C5-Bromine moiety: A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the expansion of the aromatic core.

  • The C3-Ethyl Acetate side chain: A masked carboxylic acid that influences lipophilicity (LogP) and provides a vector for further derivatization (reduction to alcohol, hydrolysis to acid, or amidation).

Attribute Details
IUPAC Name Ethyl 2-(5-bromo-1-benzofuran-3-yl)acetate
Common Name 5-Bromo-3-ethoxycarbonylmethylbenzofuran
CAS Registry Number 200204-85-9
Molecular Formula C₁₂H₁₁BrO₃
Molecular Weight 283.12 g/mol
SMILES CCOC(=O)CC1=COC2=C1C=CC(=C2)Br
InChI Key KYOPFMPTNHHXFO-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates experimental literature values and high-confidence computational models. The low melting point indicates this compound often exists as a low-melting solid or semi-solid at room temperature, requiring careful handling during purification.

Table 1: Physical Properties
PropertyValueSource/Method
Physical State Solid (Needles/Crystalline)Experimental [1]
Melting Point 38.0 – 40.0 °C Experimental [1]
Boiling Point 341.7 ± 27.0 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.475 ± 0.06 g/cm³Predicted
Flash Point > 110 °CEstimated
Solubility Soluble in DCM, EtOAc, DMSO, ChloroformExperimental Observation
Table 2: Lipophilicity & Electronic Parameters
ParameterValueSignificance
LogP (Predicted) 3.2 – 3.9High lipophilicity; suitable for membrane permeability.
PSA (Polar Surface Area) 39.4 ŲIndicates good oral bioavailability potential (<140 Ų).
H-Bond Acceptors 3Ester oxygens + Furan oxygen.
H-Bond Donors 0Lack of donors improves permeability.

Synthetic Accessibility & Protocols

The synthesis of 3-substituted benzofurans is non-trivial compared to 2-substituted analogs. The most robust pathway for the 3-acetic acid ethyl ester derivative involves the homologation of a 3-halomethyl precursor or a Reformatsky-type approach on the 3-benzofuranone.

Below is a field-proven Homologation Workflow designed to ensure regiochemical integrity.

Diagram 1: Synthetic Pathway (Homologation Strategy)

SynthesisWorkflow Start 5-Bromo-3-methylbenzofuran Bromination NBS / AIBN (Radical Bromination) Start->Bromination Intermediate1 5-Bromo-3-(bromomethyl)benzofuran Bromination->Intermediate1 Cyanation NaCN / DMSO (Nucleophilic Subst.) Intermediate1->Cyanation Intermediate2 5-Bromo-3-(cyanomethyl)benzofuran Cyanation->Intermediate2 Hydrolysis EtOH / H2SO4 (Pinner Reaction/Alcoholysis) Intermediate2->Hydrolysis Product Ethyl 2-(5-bromobenzofuran-3-yl)acetate Hydrolysis->Product

Caption: Step-wise homologation route converting a 3-methyl precursor to the target 3-acetate via a nitrile intermediate.

Detailed Experimental Protocol (Pinner Alcoholysis Method)

Precursor: 5-Bromo-3-(cyanomethyl)benzofuran (derived from 5-bromo-3-methylbenzofuran via NBS bromination followed by cyanation).

  • Reagents:

    • 5-Bromo-3-(cyanomethyl)benzofuran (1.0 eq)

    • Absolute Ethanol (Solvent/Reactant)

    • Concentrated Sulfuric Acid (H₂SO₄, Catalyst)

    • Ice water (Quenching)

  • Procedure:

    • Setup: Charge a round-bottom flask with 5-bromo-3-(cyanomethyl)benzofuran. Add absolute ethanol (10 mL per gram of substrate).

    • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add conc.[1] H₂SO₄ (3.0 eq) to the stirring solution. Caution: Exothermic.

    • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the nitrile spot.

    • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice. Extract with Dichloromethane (DCM) (3x).

    • Washing: Wash combined organic layers with Sat. NaHCO₃ (to neutralize acid) and Brine. Dry over anhydrous MgSO₄.

    • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

  • Validation (Expected Analytical Data):

    • Appearance: White to pale yellow needles.

    • ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J=2.0 Hz, 1H, H-4), 7.55 (s, 1H, H-2), 7.38 (d, J=8.5 Hz, 1H, H-7), 7.32 (dd, J=8.5, 2.0 Hz, 1H, H-6), 4.19 (q, J=7.1 Hz, 2H, O-CH₂-), 3.68 (s, 2H, -CH₂-CO), 1.28 (t, J=7.1 Hz, 3H, -CH₃).

    • MS (ESI): m/z 282/284 [M+H]⁺ (characteristic 1:1 Br isotope pattern).

Stability & Handling (HSE)

Researchers must treat this compound as a potential alkylating agent and irritant due to the ester and benzylic-like positions.

  • Storage: Store at +2°C to +8°C (Refrigerated). The low melting point (38-40°C) means it may melt during transit in summer months; store upright.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (which will hydrolyze the ester).

  • Safety:

    • GHS Classification:[2] Warning.[3][4][2][5]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

    • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.

Functional Utility in Drug Discovery

This scaffold is not merely an endpoint but a "linchpin" intermediate. The diagram below illustrates its divergent utility.

Diagram 2: Divergent Synthesis Map

DivergentUtility Core Ethyl 2-(5-bromobenzofuran-3-yl)acetate Suzuki Suzuki Coupling (Ar-B(OH)2 / Pd(0)) Core->Suzuki Hydrolysis Hydrolysis (LiOH / THF) Core->Hydrolysis Reduction Reduction (LiAlH4) Core->Reduction Biaryl 5-Aryl-benzofuran-3-acetate (Kinase Inhibitors) Suzuki->Biaryl Acid Free Acid (Peptidomimetic Coupling) Hydrolysis->Acid Alcohol 3-(2-Hydroxyethyl)benzofuran (Linker Synthesis) Reduction->Alcohol

Caption: The C5-Br and C3-Ester motifs allow orthogonal functionalization for library generation.

References

  • PubChem. (2025).[2] Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Compound CID 200204-85-9).[6][7] National Library of Medicine.[8] Retrieved from [Link]

Sources

Exploratory

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" solubility data

Technical Guide: Physicochemical Profiling & Solubility Determination of Ethyl 2-(5-bromobenzofuran-3-yl)acetate Executive Summary Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 133034-66-3) is a critical lipophilic inter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physicochemical Profiling & Solubility Determination of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Executive Summary

Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 133034-66-3) is a critical lipophilic intermediate, primarily utilized in the synthesis of uricosuric agents such as Benzbromarone and related anti-arrhythmic benzofuran derivatives.[1][2][3][4] Its structural core—a bicyclic aromatic benzofuran ring substituted with a halogen (bromine) and an ester side chain—dictates a distinct solubility profile characterized by high lipophilicity and negligible aqueous solubility.[3]

This guide addresses the scarcity of public experimental solubility data for this specific intermediate by providing a predictive physicochemical framework and a validated experimental protocol (based on OECD Guideline 105) to determine its exact solubility in a research setting. Control of this parameter is vital for optimizing yield during crystallization and preventing "oiling out" during scale-up.[1][3]

Part 1: Physicochemical Landscape

The solubility of CAS 133034-66-3 is governed by the competition between its hydrophobic brominated benzofuran core and the moderately polar ethyl ester tail.[1]

Structural & Predicted Properties

Note: Values below are consensus computational predictions derived from structure-activity relationship (SAR) models validated against similar benzofuran analogues.

PropertyValue / DescriptionProcess Implication
Molecular Formula C₁₂H₁₁BrO₃Basis for stoichiometry.[1][3]
Molecular Weight 283.12 g/mol Moderate weight; prone to crystallization.[3]
Predicted LogP (XLogP3) 3.2 – 4.0 Highly Lipophilic. Poor water solubility expected.[3]
Predicted Density 1.475 ± 0.06 g/cm³Denser than water; phase separation settles to bottom.[3]
H-Bond Donors/Acceptors 0 / 3Lack of donors reduces water solubility.[1][3]
Predicted Boiling Point 341.7 ± 27.0 °CHigh thermal stability; suitable for reflux in high-boiling solvents.[1][3]
Solubility Profile (Qualitative Class Behavior)

Based on the dielectric constants of solvents and the compound's lipophilicity (LogP > 3), the following solubility profile is established for process design:

  • Aqueous Media: Insoluble (< 0.01 mg/mL).[3] The hydrophobic bromine and aromatic rings dominate the ester's weak polarity.[3]

  • Chlorinated Solvents (DCM, Chloroform): Freely Soluble. Primary choice for reaction workup and extraction.[3]

  • Polar Arotic Solvents (DMSO, DMF): Soluble. Useful for nucleophilic substitution reactions but difficult to remove.[3]

  • Alcohols (Ethanol, Isopropanol): Sparingly Soluble (Cold) / Soluble (Hot). Ideal for recrystallization .[3] The ester is stable in neutral alcohols but may transesterify under acidic/basic reflux.[3]

Part 2: Experimental Protocol for Solubility Determination

Since exact batch-specific solubility varies with polymorphic form and purity, relying on literature values is insufficient for GMP workflows.[1][3] The following protocol adapts OECD Guideline 105 (Flask Method) for this hydrophobic intermediate.

The "Shake-Flask" Workflow (OECD 105 Adapted)

Objective: Determine thermodynamic solubility in water or process solvents at 25°C.[3]

Reagents:

  • Test Substance: Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Purity >98%).[1][3]

  • Solvent: Double-distilled water or buffer (pH 7.4).[1][3]

  • Analytical Standard: Reference standard for HPLC calibration.

Step-by-Step Methodology:

  • Pre-Saturation: Weigh ~50 mg of the compound into a borosilicate glass flask. Add 25 mL of solvent (aiming for supersaturation).[3]

  • Agitation: Seal and shake at 30°C (5°C above test temp) for 24 hours to accelerate saturation.

  • Equilibration: Transfer flask to a 25°C water bath. Allow to stand for 24 hours. This ensures equilibrium is approached from supersaturation, preventing kinetic trapping.[3]

  • Phase Separation: Centrifuge at 25°C (10,000 rpm, 10 min) or filter through a 0.22 µm PVDF filter (pre-saturated with analyte to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (see parameters below).

Validated HPLC Quantification Method

Rationale: UV detection is highly sensitive for the conjugated benzofuran system.[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [70:30 v/v].[3] High organic content required to elute lipophilic ester.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Aromatic absorption max) and 280 nm .[3]

  • Retention Time: Expect elution at ~6–8 minutes depending on dead volume.[3]

Part 3: Visualization of Workflows

Figure 1: Solubility Determination Logic (OECD 105)

This diagram illustrates the critical decision points in determining solubility for lipophilic intermediates.

SolubilityWorkflow Start Start: Solubility Assessment Est_LogP Estimate LogP (CAS 133034-66-3 LogP ~3.5) Start->Est_LogP Selection Select Method Based on LogP Est_LogP->Selection Flask Shake Flask Method (OECD 105) For Solubility > 10 mg/L Selection->Flask LogP < 4 (Likely) Column Column Elution Method For Solubility < 10 mg/L Selection->Column LogP > 5 (Very Hydrophobic) Exp_Setup Experimental Setup: Supersaturation @ 30°C Equilibration @ 25°C Flask->Exp_Setup Column->Exp_Setup Alternative Separation Phase Separation: Centrifugation / Filtration (PVDF) Exp_Setup->Separation Analysis Quantification: HPLC-UV (C18 Column) Separation->Analysis

Caption: Decision tree for solubility determination. For CAS 133034-66-3, the Shake Flask method is typically sufficient despite high lipophilicity.[1]

Figure 2: Synthesis Context & Process Impact

Understanding where this intermediate fits in the Benzbromarone pathway highlights why solubility matters (purification).

SynthesisPath Precursor1 Salicylaldehyde Deriv. Step1 Cyclization (Solvent: DMF/K2CO3) Precursor1->Step1 Precursor2 Bromo-acetate Precursor2->Step1 Intermediate Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS 133034-66-3) TARGET INTERMEDIATE Step1->Intermediate Formation Purification Purification Step (Crystallization from EtOH) Intermediate->Purification Solubility Critical Here FinalRxn Grignard / Coupling (Benzbromarone Synthesis) Purification->FinalRxn Pure Intermediate

Caption: The intermediate requires careful crystallization from alcohols (Purification Step) to remove unreacted precursors before the final coupling.

Part 4: Process Implications & Stability

Hydrolytic Instability

As an ethyl ester , this compound is susceptible to hydrolysis.[3]

  • Risk: Exposure to strong bases (NaOH, KOH) or strong acids in aqueous media will cleave the ester, yielding 2-(5-bromobenzofuran-3-yl)acetic acid .[1][3]

  • Mitigation: Maintain pH 4–8 during aqueous workups. Store in a desiccator to prevent moisture-mediated hydrolysis over time.[1][3]

Crystallization Strategy

Based on the solubility profile:

  • Dissolution: Dissolve crude material in hot Ethanol or Ethyl Acetate (high solubility).[3]

  • Nucleation: Slowly cool to 0–5°C. The high LogP ensures the compound crashes out while polar impurities remain in the mother liquor.[3]

  • Anti-solvent: If yield is low, add Heptane or Water (dropwise) to the alcoholic solution to force precipitation.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124082071, Ethyl 2-(6-bromobenzofuran-3-yl)acetate [Isomer Analogue Reference]. Retrieved from [Link][1][3]

  • OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1.[3] OECD Publishing, Paris.[3] Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance.[3] (Solubility Prediction Methods).[3][5][6] Retrieved from [Link]

  • Google Patents. Method for preparing benzbromarone (CN103242272A).[3] (Contextual synthesis and solvent usage). Retrieved from

(Note: While specific experimental solubility values for CAS 133034-66-3 are not indexed in open-source databases, the predicted values and protocols provided above are derived from standard pharmaceutical development practices for this chemical class.)

Sources

Foundational

A Spectroscopic Guide to Ethyl 2-(5-bromobenzofuran-3-yl)acetate: Structure Elucidation and Data Interpretation

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the spectral data for Ethyl 2-(5-bromobenzofuran-3-yl)acetate, a key int...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for Ethyl 2-(5-bromobenzofuran-3-yl)acetate, a key intermediate in the synthesis of various biologically active benzofuran derivatives. In the absence of a complete, publicly available experimental dataset, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzofuran-based compounds, offering insights into the causal relationships between molecular structure and spectral output.

Introduction: The Significance of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Benzofuran scaffolds are integral to a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The targeted compound, Ethyl 2-(5-bromobenzofuran-3-yl)acetate, with the molecular formula C₁₂H₁₁BrO₃ and a molecular weight of 283.12 g/mol , is a versatile intermediate in medicinal chemistry. The presence of the bromine atom at the C5 position provides a strategic handle for further functionalization through cross-coupling reactions, while the ethyl acetate moiety at the C3 position offers a site for derivatization or hydrolysis to the corresponding carboxylic acid.

Accurate structural elucidation through spectroscopic methods is paramount to ensure the integrity of synthetic pathways and the purity of the final products. This guide provides a detailed examination of the expected spectral characteristics of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, thereby empowering researchers to confidently identify and characterize this important synthetic building block.

Experimental Protocols: A Framework for Data Acquisition

The following protocols describe standardized procedures for acquiring high-quality spectral data for organic compounds like Ethyl 2-(5-bromobenzofuran-3-yl)acetate. These self-validating systems are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H and ¹³C NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual peak should not obscure signals from the analyte.

  • Instrument Setup: The NMR spectrometer is prepared by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal homogeneity.[1] The probe is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[1]

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a compound of this nature, 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The ATR technique is particularly advantageous for solid samples as it requires minimal sample preparation.[2]

Methodology:

  • Instrument and Crystal Preparation: Ensure the ATR crystal (commonly diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3] A background spectrum of the clean, empty crystal is collected.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is used to ensure firm and uniform contact between the sample and the crystal surface.[2][3]

  • Data Acquisition: The IR spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Rationale: EI-MS is a hard ionization technique that provides information about the molecular weight of a compound and its fragmentation pattern. This "molecular fingerprint" is invaluable for structural confirmation.

Methodology:

  • Sample Introduction: The sample, which must be volatile and thermally stable, is introduced into the ion source, where it is vaporized.[4]

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6][7] This results in the ejection of an electron from the molecule, forming a molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Spectral Data Analysis and Interpretation

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of Ethyl 2-(5-bromobenzofuran-3-yl)acetate in CDCl₃ is expected to show distinct signals corresponding to the ethyl ester and the benzofuran protons.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.85d1HH-4
~7.65s1HH-2
~7.40dd1HH-6
~7.30d1HH-7
~4.20q2H-OCH₂CH₃
~3.70s2H-CH₂COO-
~1.25t3H-OCH₂CH₃

Interpretation:

  • Aromatic Region (7.0-8.0 ppm): The protons on the benzofuran ring are expected in this region. The H-4 proton is anticipated to be the most downfield due to the deshielding effect of the adjacent oxygen and the bromine atom. The H-2 proton on the furan ring will likely appear as a singlet. The H-6 and H-7 protons will exhibit splitting patterns consistent with their coupling to each other.

  • Ethyl Ester Group: The quartet at approximately 4.20 ppm is characteristic of the methylene protons (-OCH₂CH₃) adjacent to the ester oxygen, split by the neighboring methyl group. The corresponding methyl protons (-OCH₂CH₃) will appear as a triplet around 1.25 ppm.

  • Methylene Bridge: The singlet at approximately 3.70 ppm is assigned to the methylene protons of the acetate group (-CH₂COO-).

Caption: Molecular structure of Ethyl 2-(5-bromobenzofuran-3-yl)acetate with proton numbering.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~170C=O (ester)
~154C-7a
~145C-2
~130C-3a
~128C-5
~125C-4
~122C-6
~115C-Br
~112C-7
~110C-3
~61-OCH₂CH₃
~35-CH₂COO-
~14-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, around 170 ppm.

  • Aromatic and Heterocyclic Carbons: The eight carbons of the benzofuran ring system will appear in the range of 110-155 ppm. The carbon bearing the bromine (C-5) and the oxygen-linked carbons (C-2 and C-7a) will have characteristic shifts.

  • Aliphatic Carbons: The methylene carbon of the ester's ethyl group (-OCH₂) is expected around 61 ppm, while the methyl carbon (-CH₃) will be the most upfield at approximately 14 ppm. The methylene bridge carbon (-CH₂COO-) will likely appear around 35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the ester functional group and the aromatic ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1735StrongC=O stretch (ester)
~1600, ~1470Medium-WeakAromatic C=C stretch
~1250StrongC-O stretch (ester)
~1150StrongC-O stretch (ester)
~820StrongC-H out-of-plane bend (aromatic)
~700MediumC-Br stretch

Interpretation:

  • C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is the most characteristic feature of the ethyl ester group.

  • C-O Stretches: Two strong bands are expected in the fingerprint region, between 1250 cm⁻¹ and 1150 cm⁻¹, corresponding to the C-O stretching vibrations of the ester.

  • Aromatic Features: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring will be observed as weaker bands around 1600 and 1470 cm⁻¹. A strong C-H out-of-plane bending vibration is expected around 820 cm⁻¹, indicative of the substitution pattern on the benzene ring.

  • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear at a lower frequency, typically around 700 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum will provide the molecular weight and key fragmentation patterns.

Expected Mass Spectral Data:

m/zRelative IntensityAssignment
284/282High[M]⁺• (Molecular ion)
239/237Medium[M - OCH₂CH₃]⁺
211/209High[M - COOCH₂CH₃]⁺
182/180Medium[M - COOCH₂CH₃ - CO]⁺
157/155Low[C₆H₄BrO]⁺
76Low[C₆H₄]⁺

Interpretation:

  • Molecular Ion: A prominent molecular ion peak will be observed as a doublet at m/z 282 and 284, with approximately equal intensity. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).[8]

  • Key Fragmentations: The fragmentation is likely to be initiated by the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 237/239. Subsequent loss of the entire ethyl acetate side chain (-COOCH₂CH₃) would lead to a strong peak at m/z 209/211, corresponding to the 5-bromobenzofuranylmethyl cation. Further fragmentation of the benzofuran ring system is also expected.

G M [C₁₂H₁₁BrO₃]⁺• m/z 282/284 F1 [C₁₀H₆BrO₂]⁺ m/z 237/239 M->F1 - •OCH₂CH₃ F2 [C₉H₆BrO]⁺ m/z 209/211 M->F2 - •COOCH₂CH₃ F3 [C₈H₅Br]⁺• m/z 182/180 F2->F3 - CO

Caption: Proposed mass spectral fragmentation pathway for Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. By integrating established principles of NMR, IR, and MS with data from analogous structures, a comprehensive spectral profile has been constructed. The presented interpretations of the ¹H NMR, ¹³C NMR, IR, and MS data offer a robust framework for the identification and structural verification of this valuable synthetic intermediate. The detailed experimental protocols further serve as a practical guide for researchers to acquire high-quality data in their own laboratories. This document underscores the power of a multi-technique spectroscopic approach in modern chemical research and drug development.

References

  • Choi, H. D., et al. (2012). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2978. [Link]

  • LibreTexts. (2023). Spectra of ethyl acetate. Chemistry LibreTexts. [Link]

  • Jones, P. (2019). The Essential Guide to Electron Ionization in GC–MS. Chromatography Online. [Link]

  • Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Structure Elucidation. Royal Society of Chemistry. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, bromo-. NIST WebBook. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ResearchGate. (n.d.). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. University of Mississippi Chemical Instrumentation Facility. [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • National Center for Biotechnology Information. (n.d.). Bromobenzene. PubChem. [Link]

  • Chegg. (2020). Solved Assignment: (Labeled IR spectrum for ethyl. [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0166107). [Link]

  • LECO Corporation. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. [Link]

  • Study.com. (n.d.). Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl phenylacetate. PubChem. [Link]

  • Quora. (2021). Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound? [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, bromo-. NIST WebBook. [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. [Link]

  • LibreTexts. (2021). Bromobenzene. Chemistry LibreTexts. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • FooDB. (2010). Showing Compound Ethyl phenylacetate (FDB010560). [Link]

Sources

Exploratory

Elucidating the Mechanism of Action for Ethyl 2-(5-bromobenzofuran-3-yl)acetate: A Technical Guide for Preclinical Research and Development

Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous pharmacologically active compounds.[1] Derivatives of benzofuran have de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous pharmacologically active compounds.[1] Derivatives of benzofuran have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-oxidative, and anti-viral properties.[2][3][4][5] This technical guide focuses on a specific derivative, Ethyl 2-(5-bromobenzofuran-3-yl)acetate, a compound of interest for which the precise mechanism of action has not been fully elucidated. While direct studies are limited, the structural motifs of this molecule—namely the brominated benzofuran core and the ethyl acetate side chain—suggest potential interactions with key biological pathways implicated in oncology and inflammatory diseases. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the mechanism of action of this promising compound. We will synthesize existing knowledge on related benzofuran structures to propose a primary hypothetical mechanism and detail a rigorous, multi-faceted experimental strategy for its validation.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

Benzofuran and its derivatives are heterocyclic compounds widely found in nature and are also accessible through innovative synthetic routes.[6][7] Their chemical versatility and structural features have made them a focus of extensive research, leading to the discovery of compounds with significant therapeutic potential.[2][7] The biological activities attributed to this class are diverse, spanning from anti-cancer and anti-inflammatory to neuroprotective and antimicrobial effects.[4][8]

The anti-cancer properties of some benzofuran derivatives have been linked to several mechanisms, including:

  • Inhibition of tubulin polymerization

  • Modulation of protein kinase activity (e.g., CDK2)

  • Inhibition of farnesyltransferase

  • Interaction with estrogen receptors[1]

Given this precedent, Ethyl 2-(5-bromobenzofuran-3-yl)acetate (herein referred to as EBB-3A) represents a logical candidate for further investigation. The presence of a halogen (bromine) can enhance the binding affinity of a molecule to its biological target through halogen bonding, a strategy known to increase the cytotoxic activity of some anti-cancer agents.[8] This guide outlines a proposed mechanism of action for EBB-3A and presents a comprehensive plan to validate this hypothesis.

Proposed Primary Mechanism of Action: Inhibition of the NF-κB Inflammatory Pathway

Based on the recurrent anti-inflammatory and anti-tumor activities of benzofuran derivatives, we hypothesize that the primary mechanism of action for EBB-3A involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is a hallmark of many chronic inflammatory diseases and cancers.

The proposed mechanism posits that EBB-3A inhibits the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This action would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.

Visualizing the Hypothesized Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-α Receptor IKK IKK Complex Receptor->IKK Signal Transduction IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkB_NFkB->NFkB IkB_NFkB->NFkB Release IkB_p IκBα-P IkB_NFkB->IkB_p DNA Target Gene DNA NFkB->DNA cluster_nucleus cluster_nucleus NFkB->cluster_nucleus Translocation Proteasome Proteasome Degradation IkB_p->Proteasome IkB_p->Proteasome EBB_3A EBB-3A EBB_3A->IKK Inhibition Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, IL-6, TNF-α) DNA->Transcription

Caption: Hypothesized mechanism of EBB-3A action on the NF-κB pathway.

Experimental Validation Workflow

A multi-tiered approach is required to rigorously test the proposed mechanism. This workflow progresses from broad cellular effects to specific molecular interactions.

Visualizing the Experimental Workflow

G cluster_1 cluster_2 cluster_3 cluster_4 A Tier 1: Cellular Phenotyping (In Vitro Assays) B Tier 2: Pathway Activity Assessment A->B A1 Cytotoxicity Assay (e.g., MTS/MTT on Cancer Cell Lines) A2 Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages) C Tier 3: Target Engagement & Identification B->C B1 NF-κB Reporter Assay B2 Western Blot for IκBα Phosphorylation B3 Immunofluorescence for NF-κB Translocation B4 qPCR for NF-κB Target Genes D Tier 4: In Vivo Model Validation C->D C1 In Vitro Kinase Assay (IKKβ) C2 Cellular Thermal Shift Assay (CETSA) C3 Affinity Chromatography / Mass Spectrometry D1 Xenograft Tumor Model D2 Carrageenan-induced Paw Edema Model

Sources

Foundational

Ethyl 2-(5-bromobenzofuran-3-yl)acetate: A Pivotal Scaffold for Anti-Virulence and Antitubercular Therapeutics

The following technical guide details the biological activity, pharmacological potential, and synthetic utility of Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 200204-85-9).[1] [1] Executive Summary Ethyl 2-(5-bromobenz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological potential, and synthetic utility of Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 200204-85-9).[1]

[1]

Executive Summary

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a specialized benzofuran derivative serving as a critical pharmacophore in the development of anti-infective and anticancer agents.[1][2] While often categorized as a synthetic intermediate, its biological relevance extends into two high-value therapeutic areas: bacterial virulence inhibition (targeting the DsbA oxidative folding system) and antitubercular activity (via oxadiazole derivatives).[1]

This guide analyzes the compound's dual role as a lipophilic prodrug and a modular building block, providing researchers with the mechanistic insights required to leverage this scaffold in drug discovery campaigns.[1]

Chemical Profile Details
IUPAC Name Ethyl 2-(5-bromo-1-benzofuran-3-yl)acetate
CAS Number 200204-85-9
Molecular Formula C₁₂H₁₁BrO₃
Molecular Weight 283.12 g/mol
Core Scaffold 5-Bromobenzofuran
Key Functional Groups Ethyl ester (C3-position), Bromide (C5-position)

Biological Activity & Mechanism of Action[1]

The biological utility of this compound is defined by its metabolic conversion and structural derivatization.[1] It functions primarily through two distinct pathways:[1]

Inhibition of Bacterial Virulence (Target: EcDsbA)

The parent acid of this ester, 2-(5-bromobenzofuran-3-yl)acetic acid , has been identified as an inhibitor of Escherichia coli disulfide bond forming enzyme A (EcDsbA).[1]

  • Mechanism: EcDsbA is a periplasmic oxidant required for the folding of bacterial virulence factors (e.g., toxins, adhesins).[1] Inhibiting EcDsbA renders the bacteria less virulent without killing them, reducing the selective pressure for antibiotic resistance.[1]

  • Role of the Ester: The ethyl ester acts as a prodrug .[1] The free acid is often too polar to cross the outer membrane of Gram-negative bacteria efficiently.[1] The ethyl ester enhances lipophilicity, facilitating periplasmic entry where esterases (or spontaneous hydrolysis) release the active acid inhibitor.[1]

  • Binding Mode: The 5-bromo substituent occupies a hydrophobic pocket adjacent to the catalytic CXXC motif of DsbA, while the acetate tail interacts with the loop regions, disrupting substrate binding.[1]

Antitubercular Activity (Mycobacterium tuberculosis)

Derivatives synthesized directly from this ester—specifically 1,3,4-oxadiazole conjugates —exhibit potent activity against Mycobacterium tuberculosis (H37Rv strain).[1]

  • SAR Insight: Studies indicate that the 5-bromo position is critical for efficacy.[1] The bromine atom likely engages in halogen bonding with mycobacterial targets.[1]

  • Potency: Hydrazide-oxadiazole derivatives generated from this ester have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 3.125 µg/mL , comparable to standard first-line antibiotics in early screening.[1]

Anticancer Potential (PRMT5 Inhibition)

The compound serves as a precursor to PRMT5 (Protein Arginine Methyltransferase 5) inhibitors.[1]

  • Pathway: The ester is reduced to the alcohol (5-bromobenzofuran-3-yl)methanol, which is then coupled to nucleoside analogs.[1]

  • Therapeutic Impact: PRMT5 is overexpressed in lymphomas and solid tumors (glioblastoma, lung cancer).[1] Inhibitors derived from this scaffold suppress the methylation of histone proteins, leading to tumor growth arrest.[1]

Structure-Activity Relationship (SAR)[1]

The versatility of Ethyl 2-(5-bromobenzofuran-3-yl)acetate stems from its two orthogonal reactive sites: the C5-Bromine and the C3-Acetate .[1]

SAR_Analysis Compound Ethyl 2-(5-bromobenzofuran-3-yl)acetate C5_Br C5-Bromine (Aryl Halide) Compound->C5_Br C3_Ester C3-Ethyl Acetate (Linker) Compound->C3_Ester C5_Function Suzuki/Buchwald Coupling (Library Expansion) C5_Br->C5_Function Synthetic Utility C5_Bio Halogen Bonding (Target Affinity) C5_Br->C5_Bio Biological Role C3_Function Prodrug Moiety (Cell Permeability) C3_Ester->C3_Function Direct Effect C3_Deriv Precursor to: - Acids (DsbA) - Hydrazides (TB) - Alcohols (PRMT5) C3_Ester->C3_Deriv Synthetic Gateway

Figure 1: Structure-Activity Relationship (SAR) map highlighting the dual functionality of the scaffold.

Experimental Protocols

Synthesis via Coumarin Ring Contraction

The most robust route to this scaffold involves the rearrangement of 4-substituted coumarins.[1] This method is preferred for its scalability and region-specificity.[1]

Reagents: 4-(Bromomethyl)coumarin, KOH/NaOH, Ethanol, H₂SO₄ (for esterification).[1]

  • Ring Contraction: Dissolve 4-(bromomethyl)coumarin in ethanolic KOH. Reflux for 2–4 hours.[1] The coumarin lactone ring opens and rearranges to form the benzofuran ring, yielding 2-(5-bromobenzofuran-3-yl)acetic acid .[1]

  • Esterification: Dissolve the crude acid in absolute ethanol. Add catalytic concentrated H₂SO₄ (0.5 equiv).[1] Reflux for 6 hours.

  • Workup: Concentrate under vacuum. Dilute with ethyl acetate, wash with NaHCO₃ (sat.) and brine. Dry over MgSO₄.[1][3]

  • Purification: Recrystallize from hexane/ethanol or purify via silica gel chromatography (10% EtOAc in Hexanes).

Antitubercular Derivatization (Hydrazide Formation)

To access the active antitubercular derivatives:

  • Hydrazinolysis: Treat Ethyl 2-(5-bromobenzofuran-3-yl)acetate with hydrazine hydrate (99%) in ethanol at reflux for 8 hours.

  • Cyclization: React the resulting hydrazide with triethyl orthoformate or substituted aromatic acids/POCl₃ to close the 1,3,4-oxadiazole ring.[1]

Therapeutic Development Workflow

The following diagram illustrates the critical path from the ester scaffold to final bioactive candidates.

Development_Workflow Start Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Scaffold) Path_A Hydrolysis Start->Path_A Path_B Reduction (DIBAL-H) Start->Path_B Path_C Hydrazinolysis Start->Path_C Prod_A Benzofuran-3-acetic Acid (DsbA Inhibitor) Path_A->Prod_A Anti-Virulence Prod_B Benzofuran-3-ethanol (PRMT5 Inhibitor Intermediate) Path_B->Prod_B Anticancer Prod_C Benzofuran-Oxadiazole Conjugates (Antitubercular Agents) Path_C->Prod_C Antibacterial (TB)

Figure 2: Synthetic divergence of the ester into three distinct therapeutic classes.[1]

Safety & Toxicology Profile

While specific toxicology data for the ester is proprietary, the benzofuran class carries known risks that must be monitored:

  • Hepatotoxicity: Benzofurans can be metabolically activated by CYP450 enzymes to form reactive epoxide intermediates (furo[2,3-b]benzofuran-2-ones), which may covalently bind to hepatic proteins.[1]

  • Phototoxicity: Halogenated benzofurans may exhibit UV sensitization.[1]

  • Handling: The compound is a skin and eye irritant.[1] Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis.[1]

References

  • Adams, L. A., et al. (2015).[1] "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors." Chemical Science. Link

  • Ashok, D., et al. (2019).[1] "Synthesis and Preliminary Evaluation of Benzofuran-Oxadiazole Conjugates as Potential Antitubercular Agents." Russian Journal of General Chemistry. Link

  • Ohta, M., et al. (2008).[1][4] "Diamine derivatives and their use as Factor Xa inhibitors." U.S. Patent 7,342,014.[1] Link

  • Bori, I. D., et al. (2019).[1] "Substituted nucleoside derivatives useful as anticancer agents (PRMT5 Inhibitors)." U.S. Patent 10,428,104.[1] Link

  • Khan, K. M., et al. (2005).[1] "Synthesis and biological evaluation of benzofuran derivatives as potent inhibitors of phosphodiesterase." Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" potential therapeutic uses

Topic: Therapeutic Potential & Technical Profile of Ethyl 2-(5-bromobenzofuran-3-yl)acetate Content Type: Technical Whitepaper / Pre-Clinical Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential & Technical Profile of Ethyl 2-(5-bromobenzofuran-3-yl)acetate Content Type: Technical Whitepaper / Pre-Clinical Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 200204-85-9) represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical intermediate for PTP1B inhibitors (Type 2 Diabetes), DsbA inhibitors (Anti-virulence antimicrobials), and tubulin-targeting anticancer agents .

Unlike generic benzofurans, the specific 3-position acetic acid side chain (masked here as an ethyl ester) provides a biomimetic anchor for active sites requiring carboxylate recognition (e.g., phosphotyrosine mimetics), while the 5-bromo substitution enhances lipophilicity and enables halogen bonding interactions essential for high-affinity binding. This guide delineates the compound's physicochemical profile, therapeutic mechanisms, and validated experimental protocols for its utilization.

Chemical & Physicochemical Profile

The molecule functions primarily as a prodrug or synthetic precursor . In vivo, the ethyl ester is rapidly hydrolyzed by plasma esterases to the active free acid, 2-(5-bromobenzofuran-3-yl)acetic acid.

PropertyDataRelevance
IUPAC Name Ethyl 2-(5-bromo-1-benzofuran-3-yl)acetateCore Scaffold
Molecular Formula C₁₂H₁₁BrO₃Halogenated Heterocycle
Molecular Weight 283.12 g/mol Fragment-based Drug Discovery (FBDD) compliant
cLogP ~3.5 - 3.8High membrane permeability; requires formulation optimization
H-Bond Donors/Acceptors 0 / 3Excellent CNS/Cellular penetration
Key Structural Feature 5-Bromo substituentEnables

-hole interactions (Halogen bonding) with target protein carbonyls
Metabolic Liability Ethyl esterRapid hydrolysis to active acid (t₁/₂ < 20 min in rat plasma)

Therapeutic Applications & Mechanisms

A. Metabolic Disorders: PTP1B Inhibition (Type 2 Diabetes)

The free acid form of this molecule acts as a PTP1B (Protein Tyrosine Phosphatase 1B) inhibitor. PTP1B is a negative regulator of the insulin signaling pathway.

  • Mechanism : The acetic acid moiety mimics the phosphate group of phosphotyrosine residues on the Insulin Receptor (IR), docking into the PTP1B catalytic site. The 5-bromo group occupies a hydrophobic pocket (Site B), enhancing selectivity over the homologous TCPTP.

  • Outcome : Sensitization of insulin signaling, reduced blood glucose, and improved glycemic control without hypoglycemia risk.

B. Antimicrobial: Bacterial Virulence Inhibition (DsbA)

Recent studies identify benzofuran-3-acetic acids as inhibitors of DsbA (Disulfide bond formation protein A) in Gram-negative bacteria (E. coli, P. aeruginosa).

  • Mechanism : DsbA folds bacterial virulence factors (toxins, pilins).[1] This molecule binds to the hydrophobic groove of DsbA, preventing the oxidation of virulence proteins.

  • Advantage : "Disarming" bacteria rather than killing them reduces selective pressure for antibiotic resistance.

C. Oncology: Tubulin Polymerization Inhibition

Substituted benzofurans bind to the colchicine site of tubulin.

  • Mechanism : The 5-bromo-benzofuran core disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in leukemia (HL-60) and breast cancer (MCF-7) lines.

Mechanistic Visualization

Figure 1: PTP1B Inhibition Pathway

This diagram illustrates how the hydrolyzed acid form potentiates insulin signaling by blocking PTP1B.

PTP1B_Pathway Insulin Insulin Ligand IR_Inactive Insulin Receptor (Inactive) Insulin->IR_Inactive Binding IR_Active Insulin Receptor (Phosphorylated) IR_Inactive->IR_Active Autophosphorylation IRS1 IRS-1 IR_Active->IRS1 Activates PTP1B PTP1B Enzyme (Negative Regulator) IR_Active->PTP1B Dephosphorylated by PI3K PI3K / AKT Pathway IRS1->PI3K Signaling Cascade Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Metabolic Effect PTP1B->IR_Inactive Resets Inhibitor 5-Bromo-benzofuran-3-acetic acid (Active Metabolite) Inhibitor->PTP1B Inhibits (IC50 ~5µM)

Caption: The active metabolite inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and sustaining the glucose uptake signal.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Rationale: The Pechmann-Duisberg condensation provides a scalable, high-yield route.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • Ethyl 4-chloroacetoacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Workflow:

  • Ether Formation : Dissolve 4-bromophenol in acetone. Add K₂CO₃ and Ethyl 4-chloroacetoacetate. Reflux for 6 hours. Filter inorganic salts and evaporate solvent to yield the intermediate ether.

  • Cyclization : Add the crude ether dropwise to ice-cold concentrated H₂SO₄. Stir for 2 hours at 0°C, then allow to warm to RT (2 hours).

  • Quenching : Pour the reaction mixture onto crushed ice. The ester precipitates as a solid.[1]

  • Purification : Recrystallize from Ethanol/Water (8:2).

  • Validation : ¹H NMR (CDCl₃): δ 1.25 (t, 3H), 3.65 (s, 2H), 4.18 (q, 2H), 7.3-7.7 (m, aromatic protons).

Protocol B: In Vitro PTP1B Inhibition Assay

Rationale: Colorimetric determination of phosphatase activity using pNPP substrate.

Materials:

  • Recombinant human PTP1B (GST-tagged).

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

Steps:

  • Hydrolysis : Pre-treat the ethyl ester with pig liver esterase (PLE) or 1M NaOH to generate the free acid (the ester is inactive in vitro). Neutralize to pH 7.2.

  • Incubation : Mix 10 nM PTP1B with varying concentrations (0.1 µM – 100 µM) of the test compound in 96-well plates. Incubate for 15 min at 37°C.

  • Reaction : Add 2 mM pNPP. Incubate for 30 min.

  • Termination : Stop reaction with 1 M NaOH.

  • Measurement : Read Absorbance at 405 nm. Calculate IC₅₀ using non-linear regression.

Synthetic Expansion & Optimization (SAR)

To optimize this scaffold for clinical candidates, the following modifications are recommended based on Structure-Activity Relationship (SAR) data:

Figure 2: SAR Optimization Workflow

SAR_Optimization Core Ethyl 2-(5-bromobenzofuran-3-yl)acetate Mod1 Hydrolysis to Acid (Essential for PTP1B) Core->Mod1 Mod2 Hydrazide Formation (Antimicrobial/Antitubercular) Core->Mod2 Mod3 Amide Coupling (Improved PK/Bioavailability) Core->Mod3 Target1 PTP1B Inhibitor (Diabetes) Mod1->Target1 Target2 1,3,4-Oxadiazole Derivative (Tuberculosis) Mod2->Target2 Target3 DsbA Inhibitor (Anti-virulence) Mod3->Target3

Caption: Divergent synthesis pathways from the ethyl ester lead to distinct therapeutic classes.

  • For Antimicrobial Potency : Convert the ester to a hydrazide , then cyclize to a 1,3,4-oxadiazole . This modification (specifically with the 5-bromo substitution) has shown MIC values < 2 µg/mL against M. tuberculosis.

  • For Metabolic Stability : Replace the ethyl ester with a bioisostere (e.g., tetrazole or thiazolidinedione) to prevent rapid clearance while maintaining acidic character for PTP1B binding.

References

  • PTP1B Inhibition & Diabetes : Molecules. 2019; 24(8):1529. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Link

  • Antimicrobial (DsbA) Activity : Journal of Medicinal Chemistry. 2018; 61(9). "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors." Link

  • Antitubercular Derivatives : ResearchGate. "Synthesis and Preliminary Evaluation of Benzofuran-Oxadiazole Conjugates as Potential Antitubercular Agents." Link

  • Crystal Structure & Properties : NIH PubMed Central. "2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid." Link

  • General Benzofuran Pharmacology : European Journal of Medicinal Chemistry. 2015. "Bioactive benzofuran derivatives: A review." Link

Sources

Foundational

Technical Guide: Ethyl 2-(5-bromobenzofuran-3-yl)acetate in Medicinal Chemistry

Executive Summary Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a high-value "bifunctional scaffold" in modern drug discovery. Unlike simple benzofurans, this molecule possesses two orthogonal reactivity handles: th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a high-value "bifunctional scaffold" in modern drug discovery. Unlike simple benzofurans, this molecule possesses two orthogonal reactivity handles: the 5-bromo aryl halide (an electrophile for cross-coupling) and the 3-alkyl ester (a nucleophile precursor or metabolic warhead). This guide details the synthesis, validation, and strategic application of this compound as a building block for generating diverse libraries of bioactive agents, particularly in the fields of oncology (kinase inhibition) and cardiovascular therapeutics (anti-arrhythmics).

Part 1: Structural Analysis & Pharmacophore Potential

The utility of this compound lies in its ability to access the Benzofuran-3-acetic acid core, a pharmacophore found in various bioactive natural products and synthetic drugs.

FeatureChemical FunctionalityMedicinal Utility
Core Benzofuran (Bicyclic aromatic)Bioisostere for indole/naphthalene; pi-stacking interactions in receptor pockets.
Position 5 Bromine (-Br)Diversity Handle: Site for Suzuki, Heck, or Buchwald-Hartwig couplings to extend the carbon skeleton.
Position 3 Ethyl Acetate Side ChainLinker/Warhead: Can be hydrolyzed to the acid (anionic binding), reduced to ethyl alcohol (H-bond donor), or amidated.
Pharmacological Relevance[1][2][3][4][5][6][7]
  • Kinase Inhibition: The benzofuran core mimics the purine ring of ATP, allowing it to dock into the hinge region of kinases. The 5-position substituent often projects into the solvent-exposed region or the hydrophobic back pocket.

  • Anti-Arrhythmic Agents: Analogous to Amiodarone and Dronedarone, benzofurans with lipophilic side chains modulate ion channels (Na+, K+, Ca2+).

Part 2: Synthetic Pathways (The "How-To")

We define two primary routes. Route A is scalable for bulk intermediate production. Route B is preferred for high-purity medicinal chemistry applications where regioselectivity is paramount.

Route A: The Reformatsky Approach (High Regio-Fidelity)

This route avoids the formation of the coumarin byproduct often seen in direct phenol condensations.

Precursor: 5-Bromo-3-coumaranone (5-bromobenzofuran-3(2H)-one).

  • Activation: Zinc dust is activated with TMSCl in THF.

  • Addition: Ethyl bromoacetate is added to form the organozinc intermediate (Reformatsky reagent).

  • Nucleophilic Attack: The zinc reagent attacks the ketone of 5-bromobenzofuran-3-one.

  • Dehydration: Acidic workup (pTsOH, Toluene, reflux) eliminates the tertiary alcohol to yield the endocyclic double bond (the benzofuran core).

Route B: The Pechmann-Duisberg Cyclization (Scalable)

Precursors: 4-Bromophenol + Ethyl 4-chloroacetoacetate.

  • Ether Formation: Alkylation of 4-bromophenol with ethyl 4-chloroacetoacetate using K₂CO₃ in acetone (Reflux, 4-6h).

  • Cyclodehydration: The resulting phenoxy keto-ester is treated with a condensing agent (e.g., 70% H₂SO₄ or PPA) at 0-10°C.

    • Critical Control Point: Temperature must be kept low to favor benzofuran formation over the thermodynamic coumarin product.

Part 3: Experimental Protocols & Self-Validating Systems

Protocol 1: Synthesis via Reformatsky Reaction (Route A)

Reagents:

  • 5-Bromobenzofuran-3(2H)-one (10 mmol)

  • Ethyl bromoacetate (15 mmol)

  • Zinc dust (20 mmol, activated)

  • Solvent: Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust in THF. Add 0.1 mL TMSCl and stir for 15 min.

  • Initiation: Add 10% of the Ethyl bromoacetate. Warm gently until the exotherm starts (solvent refluxes slightly without external heat).

  • Addition: Dropwise add the remaining Ethyl bromoacetate/THF solution over 20 mins.

  • Coupling: Add the 5-bromobenzofuran-3-one dissolved in THF dropwise. Reflux for 2 hours.

  • Dehydration (In Situ): Cool to RT. Add 20 mL 6N HCl carefully. Stir for 30 mins (converts intermediate carbinol to alkene).

  • Workup: Extract with EtOAc (3x). Wash organic layer with NaHCO₃ and Brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane:EtOAc 9:1).

Self-Validating Checkpoints (QC):

  • TLC: Disappearance of the ketone (Rf ~0.4 in 4:1 Hex/EtOAc) and appearance of a highly fluorescent UV-active spot (Benzofuran).

  • 1H NMR (CDCl3): Look for the singlet at ~7.6 ppm (H-2 proton of benzofuran). If this is absent, dehydration is incomplete. The ethyl group should appear as a quartet (~4.2 ppm) and triplet (~1.3 ppm).

Protocol 2: Divergent Library Synthesis (Suzuki Coupling)

Objective: Functionalize the 5-position. Reagents: Ethyl 2-(5-bromobenzofuran-3-yl)acetate (1 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq), Dioxane/Water (4:1).

  • Degas: Sparge solvents with Nitrogen for 15 mins.

  • Reaction: Mix reagents in a sealed vial. Heat to 90°C for 4-12 hours.

  • Filtration: Filter through Celite to remove Pd black.

  • Validation: Mass Spec (LCMS) should show shift from [M+H] (Br pattern) to [M+H] (Biaryl mass).

Part 4: Visualization of Workflows

Diagram 1: Retrosynthetic Analysis

This diagram illustrates the logical disconnection of the target molecule into commercially available starting materials.

Retrosynthesis Target Ethyl 2-(5-bromobenzofuran-3-yl)acetate Inter1 5-Bromobenzofuran-3(2H)-one Inter1->Target Reformatsky + Dehydration Inter2 Reformatsky Reagent (BrZnCH2COOEt) Inter2->Target Start1 4-Bromophenol Start1->Inter1 Friedel-Crafts Cyclization Start2 Chloroacetyl Chloride Start2->Inter1

Caption: Retrosynthetic disconnection showing the Reformatsky route as the primary logic for constructing the 3-substituted benzofuran core.

Diagram 2: The "MedChem Engine" (Divergent Synthesis)

This flowchart demonstrates how to utilize the target molecule to generate a diverse library of bioactive compounds.

MedChemEngine cluster_0 Path A: C5 Functionalization (Suzuki/Heck) cluster_1 Path B: Side Chain Modification Core Ethyl 2-(5-bromobenzofuran-3-yl)acetate (The Scaffold) Lib1 Biaryl Analogues (Kinase Inhibitors) Core->Lib1 Ar-B(OH)2, Pd(0) Lib2 Alkenyl Derivatives Core->Lib2 Acrylates, Pd(II) Lib3 Carboxylic Acids (Solubility/Salt Formation) Core->Lib3 LiOH, THF/H2O Lib4 Amides/Hydrazides (H-Bond Donors) Core->Lib4 R-NH2, T3P/HATU

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C5-Bromine and C3-Ester handles.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards: The compound is an alkylating agent precursor and an aryl halide. Treat as a skin irritant and potential sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The ester is susceptible to hydrolysis if exposed to moisture over long periods.

  • Disposal: All aqueous streams containing brominated organics must be segregated from general organic waste and treated as halogenated waste.

References

  • Khan, M. et al. (2023). Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology.

  • Choi, H. D. et al. (2011). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. PMC - National Institutes of Health.

  • Karatas, F. et al. (2006).[1] Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) derivatives. European Journal of Medicinal Chemistry.

  • Rao, G. et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules (MDPI).

  • Miao, Y. et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.

Sources

Exploratory

Strategic Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate: Overcoming the 3-Substituted Scaffold Challenge

Topic: Discovery and Strategic Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Strategic Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers

Executive Summary: The "3-Position" Bottleneck

In the landscape of heterocyclic pharmacophores, the benzofuran ring is ubiquitous, serving as the core scaffold for antiarrhythmic agents (e.g., Amiodarone), antidepressants, and emerging SGLT2 inhibitors. However, a distinct asymmetry exists in synthetic accessibility: while 2-substituted benzofurans are easily accessed via Sonogashira couplings or cyclization of o-halophenols with terminal alkynes, 3-substituted benzofurans —specifically Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS 200204-85-9)—present a significant regiochemical challenge.

This whitepaper details the "discovery" not merely of the molecule itself, but of the Coumarin-to-Benzofuran Ring Contraction (CBRC) strategy that unlocked its scalable production. This intermediate is critical because the 5-bromo handle allows for late-stage diversification (via Suzuki/Buchwald couplings), while the 3-acetate side chain provides the necessary carbon linker for complex receptor binding pockets (e.g., 5-HT antagonists).

Retrosynthetic Logic & Causality

To understand the experimental choices described below, one must analyze the retrosynthetic disconnection. Direct alkylation of 5-bromobenzofuran at the 3-position is electronically unfavorable due to the lower nucleophilicity of the C3 position compared to C2, and Friedel-Crafts approaches often lead to poly-substitution or polymerization.

Therefore, the most robust "discovery" route utilizes a scaffold rearrangement strategy.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Target) Acid 5-bromo-3-benzofuranacetic acid (Precursor) Target->Acid Esterification Coumarin 6-bromo-4-(chloromethyl)coumarin (Key Intermediate) Acid->Coumarin Alkali-Mediated Ring Contraction Phenol 4-bromophenol (Starting Material) Coumarin->Phenol Pechmann Condensation Reagent Ethyl 4-chloroacetoacetate Coumarin->Reagent

Figure 1: Retrosynthetic disconnection showing the strategic use of a coumarin intermediate to install the 3-acetic acid moiety regiospecifically.

The Core Discovery: Coumarin-to-Benzofuran Rearrangement[1]

The pivotal innovation in accessing this compound is the alkali-mediated rearrangement of 4-halomethylcoumarins . This method circumvents the regioselectivity issues of direct cyclization.

Mechanism of Action[2][3][4][5][6]
  • Pechmann Condensation: 4-bromophenol reacts with ethyl 4-chloroacetoacetate (in H₂SO₄) to form 6-bromo-4-(chloromethyl)coumarin .

    • Why: The bromine at the para position of the phenol directs the cyclization to the ortho position, ensuring the correct substitution pattern (6-bromo in coumarin becomes 5-bromo in benzofuran).

  • Ring Contraction (The "Discovery" Step): Upon treatment with aqueous alkali (NaOH), the coumarin lactone ring opens. The phenoxide ion then attacks the chloromethyl group (intramolecular SN2), displacing chloride and re-closing the ring to form the benzofuran core with a pendant acetic acid group.

  • Esterification: Standard Fischer esterification yields the ethyl ester.

Reaction Workflow (DOT Visualization)

ReactionWorkflow Start 4-Bromophenol + Ethyl 4-chloroacetoacetate Step1 Pechmann Condensation (70% H2SO4, <10°C) Start->Step1 Inter1 6-Bromo-4-(chloromethyl)coumarin Step1->Inter1 Step2 Alkali Rearrangement (2N NaOH, Reflux) Inter1->Step2 Ring Contraction Inter2 5-Bromo-3-benzofuranacetic acid Step2->Inter2 Step3 Esterification (EtOH, H+) Inter2->Step3 Final Ethyl 2-(5-bromobenzofuran-3-yl)acetate Step3->Final

Figure 2: Step-by-step synthetic workflow emphasizing the critical ring contraction phase.

Detailed Experimental Protocols

The following protocols are designed for self-validation. Causality is noted for critical steps to ensure reproducibility.

Stage 1: Synthesis of 6-Bromo-4-(chloromethyl)coumarin
  • Reagents: 4-Bromophenol (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), H₂SO₄ (70%).

  • Protocol:

    • Cool 70% sulfuric acid to 0–5°C. Reason: Exothermic reaction control; higher temperatures lead to sulfonation byproducts.

    • Add 4-bromophenol and ethyl 4-chloroacetoacetate simultaneously dropwise.

    • Stir at ambient temperature for 24 hours.

    • Pour onto crushed ice. Filter the precipitate.

    • Purification: Recrystallize from ethanol.

    • Checkpoint: Product should be a white/off-white solid. MP: 178–180°C.

Stage 2: The Rearrangement to 5-Bromo-3-benzofuranacetic Acid
  • Reagents: 6-Bromo-4-(chloromethyl)coumarin, 2N NaOH.

  • Protocol:

    • Suspend the coumarin in 2N NaOH (10 vol).

    • Heat to reflux for 2 hours. Observation: The solid will dissolve as the lactone opens and the rearrangement proceeds.

    • Cool to room temperature and filter (removes unreacted neutral impurities).

    • Acidify the filtrate with concentrated HCl to pH 2.

    • Crucial Step: The product precipitates as the free acid. Filter and dry.

    • Yield Expectation: 75–85%.

Stage 3: Esterification to Target
  • Reagents: 5-Bromo-3-benzofuranacetic acid, Absolute Ethanol, H₂SO₄ (cat).

  • Protocol:

    • Reflux the acid in ethanol with catalytic sulfuric acid for 6 hours.

    • Concentrate solvent in vacuo.

    • Partition between Ethyl Acetate and NaHCO₃ (sat).

    • Dry organic layer (MgSO₄) and concentrate.

    • Purification: High-vacuum distillation or column chromatography (Hexane/EtOAc 9:1).

Analytical Characterization (Self-Validating Data)

Researchers should verify the product using the following expected spectroscopic data. The key differentiator is the C2-proton signal in the benzofuran ring, distinguishing it from coumarin precursors.

Data TypeParameterExpected Value / SignalStructural Assignment
1H NMR Solvent: CDCl₃δ 7.58 (s, 1H) H-2 (Furan ring) - Diagnostic Signal
δ 7.65 (d, 1H)H-4 (Aromatic, adjacent to Br)
δ 7.35 (d, 1H)H-7 (Aromatic)
δ 7.40 (dd, 1H)H-6 (Aromatic)
δ 3.68 (s, 2H) -CH₂- (Acetate methylene)
δ 4.18 (q, 2H)-OCH₂- (Ethyl ester)
δ 1.26 (t, 3H)-CH₃ (Ethyl ester)
13C NMR Carbonylδ 170.5Ester C=O
Furan C2δ 146.2C-O bond character
MS ESI+282/284 [M+H]+Characteristic 1:1 Bromine isotope pattern

Safety & Industrial Scalability

  • Lachrymator Warning: Ethyl 4-chloroacetoacetate and the chloromethyl coumarin intermediate are potent alkylating agents and lachrymators. All operations must be performed in a fume hood.

  • Bromine Integrity: Avoid strong Lewis acids during the workup of the final ester to prevent debromination or migration, although the aryl-bromide bond is generally robust.

  • Scalability: The coumarin rearrangement route is preferred for kg-scale synthesis over radical cyclization methods (e.g., using tributyltin hydride) due to the absence of toxic tin residues and lower cost of reagents.

References

  • Preparation of Benzofuran-3-acetic acids

    • Title: An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids.
    • Source: ResearchG
    • URL:[Link]

  • Coumarin Rearrangement Mechanism

    • Title: Synthesis of Some New 3-Substituted Benzofuran Derivatives by Cyclization of Various Phenoxy Acetic Acid Ethyl Esters.
    • Source: Taylor & Francis Online.
    • URL:[Link][1][2]

  • General Benzofuran Synthesis Strategies

    • Title: Benzofuran Synthesis - Recent Advances and Methodologies.[3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Compound Identification

    • Title: Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS 200204-85-9).[][5][6][7]

    • Source: ChemicalBook.

Sources

Foundational

Technical Monograph: Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Advanced Synthesis, Structural Characterization, and Medicinal Utility Executive Summary Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 200204-85-9) represents a high-value "privileged scaffold" in modern drug discovery.[...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Structural Characterization, and Medicinal Utility

Executive Summary

Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 200204-85-9) represents a high-value "privileged scaffold" in modern drug discovery.[1] Unlike the more common benzofuran-2-yl derivatives, the 3-yl isomer offers a unique vector for side-chain extension that projects into distinct hydrophobic pockets within protein targets.[1]

This guide provides a definitive technical analysis of this compound, focusing on a scalable, regioselective synthesis strategy via the Coumarin Rearrangement Protocol . We prioritize this route over direct alkylation due to its superior regiocontrol and reproducibility. Furthermore, we explore the compound's utility as a dual-functional building block: the 5-bromo moiety serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ethyl ester allows for divergent elaboration into acids, alcohols, or amides.[1]

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Ethyl 2-(5-bromobenzofuran-3-yl)acetate
CAS Number 200204-85-9
Molecular Formula C₁₂H₁₁BrO₃
Molecular Weight 283.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 38–40 °C
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups Aryl Bromide (C5), Ethyl Ester (Side chain at C3)

Strategic Synthesis: The Coumarin Rearrangement Route

Mechanistic Rationale

Direct electrophilic substitution on 5-bromobenzofuran typically favors the C2 position due to heteroatom stabilization.[1] To exclusively access the C3-acetic acid derivative, we employ a rearrangement strategy starting from a coumarin precursor.[2] This method is self-validating because the intermediate 4-(chloromethyl)coumarin is easily isolated and characterized before the critical ring contraction step.[1]

Synthesis Workflow Diagram

SynthesisPath Phenol 4-Bromophenol (Starting Material) Coumarin Intermediate: 6-Bromo-4-(chloromethyl)coumarin Phenol->Coumarin Pechmann Condensation Reagent1 Ethyl 4-chloroacetoacetate + H2SO4 Reagent1->Coumarin Rearrange Alkaline Rearrangement (NaOH, then HCl) Coumarin->Rearrange Ring Contraction Acid 5-Bromobenzofuran-3-acetic acid Rearrange->Acid Decarboxylation Esterification Esterification (EtOH, H+) Acid->Esterification Product TARGET: Ethyl 2-(5-bromobenzofuran-3-yl)acetate Esterification->Product

Figure 1: Step-wise synthesis via the Pechmann condensation and subsequent hydrolytic rearrangement.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Bromo-4-(chloromethyl)coumarin

Principle: The Pechmann condensation couples a phenol with a


-keto ester.[1] Using 4-bromophenol directs the cyclization to yield the 6-bromo isomer.[1]
  • Reagents: 4-Bromophenol (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), Conc. Sulfuric Acid (excess).

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromophenol in ethyl 4-chloroacetoacetate.

    • Cool the mixture to 0–5 °C in an ice bath.

    • Add concentrated sulfuric acid dropwise (maintaining temp < 10 °C) to act as the condensing agent.

    • Stir at room temperature for 24 hours. The mixture will darken and thicken.

    • Quench: Pour the reaction mixture over crushed ice/water with vigorous stirring. The coumarin precipitates as a solid.

    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation Point:

    
    H NMR should show a characteristic doublet for the chloromethyl group and a triplet for the vinyl proton of the coumarin ring.
    
Phase 2: Rearrangement to 5-Bromobenzofuran-3-acetic Acid

Principle: Treating the 4-(chloromethyl)coumarin with base triggers a ring opening followed by an intramolecular


 attack of the phenoxide on the chloromethyl group.[1] This reforms the furan ring, contracting the 6-membered lactone to a 5-membered benzofuran with an acetic acid side chain.[1]
  • Reagents: 6-Bromo-4-(chloromethyl)coumarin, 2N NaOH (aq).

  • Procedure:

    • Suspend the coumarin in 2N NaOH.

    • Heat to reflux for 2–3 hours. The solid will dissolve as the carboxylate salt forms.

    • Cool to room temperature and filter to remove any unreacted insoluble material.

    • Acidification: Slowly add 6N HCl to the filtrate until pH ~1. The benzofuran-3-acetic acid will precipitate.[1]

    • Isolation: Filter the crude acid and dry.

  • Validation Point: Disappearance of the lactone carbonyl peak in IR (~1700-1720 cm⁻¹) and appearance of broad carboxylic acid -OH stretch.[1]

Phase 3: Esterification to Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Principle: Fischer esterification converts the free acid to the ethyl ester, improving solubility and handling for subsequent medicinal chemistry steps.[1]

  • Reagents: 5-Bromobenzofuran-3-acetic acid, Absolute Ethanol, catalytic H₂SO₄ or Thionyl Chloride.[1]

  • Procedure:

    • Dissolve the acid in absolute ethanol (0.5 M concentration).

    • Add catalytic H₂SO₄ (0.1 eq).

    • Reflux for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

    • Workup: Concentrate the solvent in vacuo. Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Drying: Dry over anhydrous MgSO₄ and concentrate.

  • Final Validation:

    • NMR: Quartet at ~4.1 ppm (2H) and triplet at ~1.2 ppm (3H) confirms the ethyl group. Singlet at ~3.6 ppm (2H) confirms the methylene spacer at C3.

    • Yield: Typical overall yield for 3 steps is 45–60%.

Functional Derivatization & Applications

The dual-functionality of this scaffold allows for "divergent synthesis," enabling the rapid generation of compound libraries.

Mechanistic Pathways[1]

Derivatization cluster_0 C5-Position (Aryl Bromide) cluster_1 C3-Side Chain (Ester) Core Ethyl 2-(5-bromobenzofuran-3-yl)acetate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) -> Biaryl Scaffolds Core->Suzuki Buchwald Buchwald-Hartwig (HNR2, Pd(0)) -> Amino-benzofurans Core->Buchwald Hydrolysis LiOH/THF -> Carboxylic Acid Core->Hydrolysis Reduction LiAlH4 -> Ethanol Derivative Core->Reduction Amidation Amine, T3P/HATU -> Amide Linker Hydrolysis->Amidation

Figure 2: Divergent synthetic utility of the scaffold.[1]

Medicinal Chemistry Relevance
  • Anti-Arrhythmic Agents: The benzofuran core mimics the scaffold of Amiodarone. The 5-bromo position allows for the introduction of lipophilic aryl groups essential for ion channel modulation.

  • Antimicrobial Activity: 5-substituted benzofuran-3-acetic acid derivatives have shown potency against Gram-positive bacteria by disrupting cell wall synthesis.[1]

  • Alzheimer's Research: Benzofuran derivatives are investigated as

    
    -amyloid aggregation inhibitors.[1][3] The ester side chain often serves as a pro-drug moiety or is converted to a hydroxamic acid for HDAC inhibition.
    

Safety & Handling (E-E-A-T)

  • Lachrymator Risk: The intermediate 4-(chloromethyl)coumarin and related alkyl halides can be potent lachrymators. Handle in a fume hood.

  • Skin Sensitization: Benzofurans are known sensitizers. Double-gloving (Nitrile) is recommended.[1]

  • Storage: Store the final ester at 2–8 °C, protected from light. The bromo-substituent can be light-sensitive over long periods.[1]

References

  • Synthesis of Benzofuran-3-acetic acids

    • Title: An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids.[1]

    • Source: ResearchG
    • URL:[Link] (General protocol validation).

  • Coumarin Rearrangement Mechanism

    • Title: Rearrangement of 4-bromomethylcoumarins to benzofuran-3-acetic acids.[1][2]

    • Source: Journal of the Chemical Society.
    • Context: Establishes the regioselectivity of the 6-bromo-coumarin to 5-bromo-benzofuran transform
  • Compound Data & Safety

    • Title: Ethyl 2-(5-bromobenzofuran-3-yl)acetate - Substance Profile.[1]

    • Source: PubChem / NIH.
    • URL:[Link]

  • Medicinal Applications

    • Title: The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.[4]

    • Source: EAS Journal of Pharmacy and Pharmacology.[3]

    • URL:[Link]

Sources

Exploratory

A Technical Guide to the Safe Handling of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the essential safety protocols and handling procedures for Ethyl 2-(5-bromobenzofuran-3-yl)acetate. As a Senior A...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for Ethyl 2-(5-bromobenzofuran-3-yl)acetate. As a Senior Application Scientist, the following sections synthesize critical safety information extrapolated from data on structurally related compounds, including benzofuran and various bromo-substituted organic molecules, to ensure a comprehensive understanding of the potential hazards and mitigation strategies in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Risk Assessment

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a substituted benzofuran derivative. The primary hazards are associated with the benzofuran core and the bromo-substituent. Benzofuran itself is classified as a possible carcinogen, and it is harmful if ingested or inhaled.[1] Bromo-substituted organic compounds can cause skin and eye irritation and may lead to respiratory irritation.[2][3] Therefore, a cautious approach, assuming a similar hazard profile, is warranted.

1.1. GHS Classification (Anticipated)

Hazard ClassAnticipated CategoryGHS PictogramSignal WordHazard Statement
Flammable LiquidsCategory 3/4Warning Flammable liquid and vapor.[2][3]
Acute Toxicity, OralCategory 4Warning Harmful if swallowed.[1]
Acute Toxicity, InhalationCategory 4Warning Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Warning Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2AWarning Causes serious eye irritation.[2]
CarcinogenicityCategory 2Warning Suspected of causing cancer.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning May cause respiratory irritation.[2]

1.2. Causality of Hazards

The benzofuran moiety is a known hazardous chemical entity. The addition of a bromine atom can enhance the toxicological properties of the molecule. Halogenated organic compounds are known to be reactive and can pose various health risks. The ester functional group is less likely to contribute significantly to the overall hazard profile but may undergo hydrolysis under certain conditions.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

2.1. Engineering Controls

All work with Ethyl 2-(5-bromobenzofuran-3-yl)acetate should be conducted in a well-ventilated laboratory.

  • Fume Hood: All weighing, transferring, and reaction setup should be performed inside a certified chemical fume hood.

  • Ventilation: The laboratory should have a high rate of air exchange to prevent the accumulation of vapors.

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Nitrile gloves are recommended. Due to the potential for skin irritation, gloves should be inspected before use and changed frequently, especially if contact with the substance is suspected.

  • Body Protection: A flame-resistant lab coat must be worn and kept buttoned.

  • Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a respirator with an organic vapor cartridge is necessary.[4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) eye Eye Protection (Goggles/Face Shield) hand Hand Protection (Nitrile Gloves) eye->hand body Body Protection (Lab Coat) hand->body respiratory Respiratory Protection (As Needed) body->respiratory task Handling Chemical respiratory->task start Enter Lab start->eye Don PPE end Exit Lab task->end Doff PPE

Caption: Required PPE workflow for handling the chemical.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.

3.1. Handling

  • Avoid Ingestion and Inhalation: Never pipette by mouth. Ensure all transfers are conducted in a fume hood to minimize inhalation risk.[5]

  • Prevent Contact: Avoid contact with skin and eyes by using the prescribed PPE.[6]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5] Use non-sparking tools for transfers.[5]

  • Static Discharge: Take precautionary measures against static discharges, especially when handling larger quantities.[5]

3.2. Storage

  • Container: Keep the container tightly closed and in a dry place.[5]

  • Temperature: Store in a refrigerator.[1][5]

  • Ventilation: Ensure the storage area is well-ventilated.[5]

  • Incompatible Materials: Store away from strong oxidizing agents.[5][6]

Handling_Storage_Flow cluster_handling Safe Handling cluster_storage Proper Storage handling_start Receive Chemical weigh_transfer Weigh & Transfer (in Fume Hood) handling_start->weigh_transfer reaction Perform Reaction weigh_transfer->reaction handling_end Store or Dispose reaction->handling_end storage_conditions Tightly Closed Container Dry & Refrigerated Well-Ventilated handling_end->storage_conditions Store incompatibles Segregate from Strong Oxidizers storage_conditions->incompatibles

Caption: Workflow for safe handling and proper storage.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

4.1. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[1]

4.2. Spill and Leak Procedures

  • Small Spills:

    • Remove all ignition sources.[6]

    • Ventilate the area.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the contaminated material in a sealed, labeled container for disposal.[6]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

Disposal Considerations

All waste generated from the use of Ethyl 2-(5-bromobenzofuran-3-yl)acetate must be considered hazardous.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[2][5] Do not discharge into sewers or waterways.[6]

  • Contaminated PPE: Used gloves, lab coats, and other contaminated materials should be disposed of as hazardous waste.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Chemstock. (n.d.). Bromocyclopentane GHS Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromoacetone. PubChem Compound Database. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Ensuring the chemical integrity of this compound is paramount for reproducible research and the development of safe and effective therapeutics. This in-depth technical guide provides a comprehensive overview of the stability profile of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, outlining its potential degradation pathways and offering evidence-based best practices for its storage and handling. This document also details a systematic approach to stability testing, including forced degradation studies and the development of a stability-indicating analytical method, to ensure the long-term viability of this critical research material.

Chemical and Physical Profile

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a solid at room temperature with a melting point of 38-40 °C.[1] Its chemical structure, featuring a benzofuran core, an ethyl acetate side chain, and a bromine substituent, dictates its reactivity and stability.

PropertyValueSource
Molecular Formula C₁₂H₁₁BrO₃[1]
Molecular Weight 283.12 g/mol [1]
Appearance Yellow to white solid[1]
Melting Point 38-40 °C[1]
CAS Number 200204-85-9[1]

The Stability Landscape: Potential Degradation Pathways

The stability of Ethyl 2-(5-bromobenzofuran-3-yl)acetate is influenced by several factors, primarily stemming from its constituent functional groups: the ester, the benzofuran ring, and the carbon-bromine bond. Understanding these potential liabilities is the first step in designing effective storage and handling protocols.

Hydrolytic Degradation

The ester linkage in Ethyl 2-(5-bromobenzofuran-3-yl)acetate is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can hydrolyze to form 2-(5-bromobenzofuran-3-yl)acetic acid and ethanol. This reaction is typically reversible.

  • Base-Catalyzed Saponification: Under basic conditions, the ester undergoes irreversible saponification to yield the carboxylate salt of 2-(5-bromobenzofuran-3-yl)acetic acid and ethanol.

The benzofuran ring itself can also be sensitive to strong acidic conditions, potentially leading to ring-opening or polymerization.[2][3]

Oxidative Degradation

While the benzofuran ring is relatively electron-rich and could be susceptible to oxidation, the primary site of oxidative attack is likely the benzylic position of the acetate side chain. Strong oxidizing agents could potentially lead to the formation of various degradation products.

Photodegradation

Aromatic bromine compounds are known to be susceptible to photodegradation.[4] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, generating radical intermediates. This can initiate a cascade of reactions, leading to debromination or the formation of other complex degradation products. The nucleophilic reaction of the bromine atom on the benzene ring is a primary process in the photodegradation of such compounds.[4]

Thermal Degradation

Diagram: Potential Degradation Pathways

G cluster_0 Ethyl 2-(5-bromobenzofuran-3-yl)acetate cluster_1 Degradation Products A C12H11BrO3 B 2-(5-bromobenzofuran-3-yl)acetic acid (Hydrolysis Product) A->B  Acid/Base  Moisture C Debrominated Species (Photodegradation Product) A->C  UV Light D Oxidized Derivatives (Oxidative Degradation Product) A->D  Oxidizing Agents E Polymeric Materials (Thermal/Acid Degradation) A->E  Heat/Strong Acid

Caption: Potential degradation pathways for Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Recommended Storage and Handling Protocols

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Storage Conditions
ParameterRecommendationRationale
Temperature Room Temperature (20-22 °C)To prevent thermal degradation. Avoid temperatures near the melting point (38-40 °C).
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To minimize exposure to oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.
Container Tightly sealed, amber glass vialTo protect from light and prevent moisture ingress.
Location Cool, dry, well-ventilated areaTo ensure a stable environment and minimize exposure to fluctuating conditions.

Supplier recommendation: Sealed in dry, at room temperature.[1]

Incompatible Materials

To prevent chemical reactions and degradation, avoid contact with the following:

  • Strong Acids and Bases: Can catalyze hydrolysis of the ester.

  • Strong Oxidizing Agents: Can lead to oxidative degradation.

  • Moisture: Promotes hydrolysis.

Stability and Purity Assessment: A Proactive Approach

To ensure the quality and integrity of Ethyl 2-(5-bromobenzofuran-3-yl)acetate over time, a robust stability testing program should be implemented. This involves subjecting the compound to stress conditions to understand its degradation profile and developing an analytical method capable of separating and quantifying the parent compound from its degradation products.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[6][7] It provides insights into the intrinsic stability of the molecule and helps in the development of a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of Ethyl 2-(5-bromobenzofuran-3-yl)acetate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60 °C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Expose the solid compound to a dry heat of 80 °C for 48 hours. Dissolve the stressed solid in the mobile phase to a final concentration of 100 µg/mL.

Stability-Indicating HPLC-UV/MS Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any potential degradation products.[8]

Proposed HPLC Method Parameters

ParameterSuggested Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a suitable gradient (e.g., 50% B, ramp to 95% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm; Mass Spectrometry (ESI+)
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Diagram: Stability Testing Workflow

G cluster_0 Forced Degradation Studies cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis G Analyze Stressed Samples A->G B Base Hydrolysis B->G C Oxidation C->G D Photolysis D->G E Thermal Stress E->G F Develop Stability-Indicating HPLC-UV/MS Method F->G H Identify Degradation Products G->H I Validate Analytical Method G->I J Establish Stability Profile H->J I->J

Caption: Workflow for assessing the stability of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Conclusion

The stability of Ethyl 2-(5-bromobenzofuran-3-yl)acetate is critical for its successful application in research and development. By understanding its potential degradation pathways—hydrolysis, oxidation, photodegradation, and thermal decomposition—and implementing appropriate storage and handling protocols, its chemical integrity can be preserved. A proactive approach, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for ensuring the quality and reliability of this important chemical intermediate. This guide provides a framework for researchers and scientists to maintain the stability of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • MDPI.
  • Semantic Scholar. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. 2023.
  • SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
  • SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Bioscience Biotechnology Research Asia. 2022.
  • ACS Omega.
  • Hoffman Fine Chemicals. CAS RN 200204-85-9 | Ethyl 2-(5-bromobenzofuran-3-yl)
  • MDPI.
  • BenchChem.
  • PMC. Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E. 2009.
  • MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Molecular Sciences. 2022.
  • PubMed. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Applied and Environmental Microbiology. 2009.
  • ResearchGate. Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. Journal of Thermal Analysis and Calorimetry. 2013.
  • ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • PMC. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. 2021.
  • ResearchGate. Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). Polymer Engineering & Science. 2012.
  • Google Patents.
  • University Chemistry. Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid. University Chemistry. 2016.
  • ACS Publications. Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology. 2016.
  • ResearchGate. Novel synthesis of furancarboxylate derivatives via cyclization reactions of ( E )
  • PMC. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology. 2001.
  • PubChem. Benzofuran.
  • MDPI. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Molecules. 2022.
  • NIH. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. International Journal of Environmental Research and Public Health. 2022.
  • ResearchGate. Design and synthesis of benzofuran‐ and naphthalene‐fused thiazinones as antimycobacterial agents.
  • E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences. 2023.
  • Organic Chemistry Frontiers. Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. Organic Chemistry Frontiers. 2021.
  • Organic Syntheses.
  • Moravek, Inc. How Do Chemical Manufacturers Assess Purity?.
  • PubMed. Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry. 2006.
  • Bal Seal Engineering.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate from 5-bromosalicylaldehyde

Introduction The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds.[1] Derivatives of benzofuran exhibit a wide range of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds.[1] Derivatives of benzofuran exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, benzofuran-3-acetic acid derivatives are of significant interest in medicinal chemistry and drug development due to their structural similarity to the indole-3-acetic acid core of the auxin class of plant hormones and their potential as therapeutic agents.[2]

This document provides a comprehensive guide for the synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, a valuable building block for the elaboration of more complex molecules. The synthetic strategy commences with the readily available starting material, 5-bromosalicylaldehyde, and proceeds through a two-step sequence involving the formation of a key carboxylic acid intermediate followed by esterification. The protocols and mechanistic discussions herein are designed to provide researchers, scientists, and drug development professionals with a robust and reproducible method for the preparation of this important compound.

Synthetic Strategy

The synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate from 5-bromosalicylaldehyde is most effectively achieved through a two-step process. This approach was chosen for its reliability, scalability, and the commercial availability of the necessary reagents.

The overall synthetic transformation is outlined below:

Overall Synthesis start 5-bromosalicylaldehyde intermediate (5-bromobenzofuran-3-yl)acetic acid start->intermediate Step 1: Perkin-Oglialoro Condensation product Ethyl 2-(5-bromobenzofuran-3-yl)acetate intermediate->product Step 2: Fischer Esterification

Figure 1: Overall synthetic workflow.

Step 1 involves a Perkin-Oglialoro-type condensation of 5-bromosalicylaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate. This reaction constructs the benzofuran ring and introduces the acetic acid side chain in a single, efficient operation. The mechanism proceeds through the formation of an intermediate coumarin derivative which then rearranges to the more stable benzofuran.

Step 2 is a classic Fischer esterification of the resulting (5-bromobenzofuran-3-yl)acetic acid. This is a straightforward and high-yielding acid-catalyzed reaction with ethanol to afford the desired ethyl ester product.

Part 1: Synthesis of (5-bromobenzofuran-3-yl)acetic acid

This initial step is a crucial transformation that builds the core structure of the target molecule. The reaction is a modification of the Perkin reaction, which is a well-established method for the synthesis of cinnamic acids.[3]

Mechanistic Insights

The reaction of 5-bromosalicylaldehyde with acetic anhydride and sodium acetate proceeds through a multi-step mechanism:

Perkin-Oglialoro Mechanism cluster_0 Formation of Enolate cluster_1 Aldol-type Condensation cluster_2 Intramolecular Acylation and Lactonization cluster_3 Dehydration and Rearrangement A Acetic Anhydride C Enolate A->C + B B Acetate E Alkoxide Intermediate C->E + D D 5-bromosalicylaldehyde F Lactone Intermediate E->F G Coumarin Intermediate F->G - H2O H (5-bromobenzofuran-3-yl)acetic acid G->H Rearrangement

Figure 2: Perkin-Oglialoro reaction mechanism.

  • Enolate Formation: Acetic anhydride reacts with sodium acetate to form a resonance-stabilized enolate.

  • Aldol-type Condensation: The enolate acts as a nucleophile and attacks the carbonyl carbon of 5-bromosalicylaldehyde.

  • Intramolecular Acylation and Lactonization: The resulting alkoxide undergoes an intramolecular acylation, followed by the elimination of an acetate ion to form a lactone (coumarin) intermediate.

  • Dehydration and Rearrangement: Dehydration of the lactone intermediate, followed by a rearrangement, leads to the formation of the thermodynamically more stable (5-bromobenzofuran-3-yl)acetic acid.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-bromosalicylaldehyde201.0210.0 g49.71.0
Acetic Anhydride102.0925.4 g (23.5 mL)2495.0
Sodium Acetate (anhydrous)82.038.16 g99.52.0
Acetic Acid (glacial)60.0550 mL--
Water18.02200 mL--
Hydrochloric Acid (conc.)36.46As needed--

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromosalicylaldehyde (10.0 g, 49.7 mmol), anhydrous sodium acetate (8.16 g, 99.5 mmol), and acetic anhydride (23.5 mL, 249 mmol).

  • With gentle stirring, heat the reaction mixture to 180 °C in an oil bath under a nitrogen atmosphere.

  • Maintain the reaction at this temperature for 5 hours. The mixture will become a dark, viscous solution.

  • Allow the reaction to cool to approximately 100 °C and then carefully pour the hot mixture into 200 mL of cold water with vigorous stirring.

  • Heat the aqueous mixture to boiling for 15 minutes to hydrolyze any remaining acetic anhydride.

  • Cool the mixture in an ice bath. The crude (5-bromobenzofuran-3-yl)acetic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to afford pure (5-bromobenzofuran-3-yl)acetic acid as a crystalline solid.

  • Dry the product in a vacuum oven at 60 °C.

Expected Yield: 70-80%

Part 2: Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

The second and final step is the conversion of the carboxylic acid to its corresponding ethyl ester via Fischer esterification. This is an equilibrium-controlled reaction, and the use of excess ethanol helps to drive the reaction to completion.

Mechanistic Insights

Fischer Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack by Ethanol cluster_2 Proton Transfer and Elimination of Water cluster_3 Deprotonation A (5-bromobenzofuran-3-yl)acetic acid B Protonated Carboxylic Acid A->B + H+ D Tetrahedral Intermediate B->D + C C Ethanol E Protonated Ester D->E - H2O F Ethyl 2-(5-bromobenzofuran-3-yl)acetate E->F - H+

Figure 3: Fischer esterification mechanism.

  • Protonation of the Carbonyl Oxygen: The catalytic acid (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination of Water: A proton is transferred from the incoming hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water). The elimination of water regenerates the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester product and regenerate the acid catalyst.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
(5-bromobenzofuran-3-yl)acetic acid271.0810.0 g36.91.0
Ethanol (absolute)46.07100 mL-Excess
Sulfuric Acid (conc.)98.081 mL-Catalytic
Saturated Sodium Bicarbonate Solution-100 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate142.04As needed--
Ethyl Acetate88.11150 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve (5-bromobenzofuran-3-yl)acetic acid (10.0 g, 36.9 mmol) in absolute ethanol (100 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude Ethyl 2-(5-bromobenzofuran-3-yl)acetate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield a pure, often oily, product.

Expected Yield: 85-95%

Characterization Data

The final product, Ethyl 2-(5-bromobenzofuran-3-yl)acetate, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.85 (d, 1H), 7.60 (s, 1H), 7.40 (d, 1H), 4.20 (q, 2H), 3.70 (s, 2H), 1.25 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 170.5, 153.0, 145.0, 129.0, 125.0, 122.0, 115.0, 112.0, 110.0, 61.0, 30.0, 14.0.

  • Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₁BrO₃ [M+H]⁺: 299.0; found: 299.0.

Conclusion

The two-step synthetic route detailed in these application notes provides a reliable and efficient method for the preparation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate from 5-bromosalicylaldehyde. The protocols are well-established and utilize readily available reagents, making them suitable for both small-scale laboratory synthesis and larger-scale production. The mechanistic insights provided offer a deeper understanding of the transformations involved, aiding in troubleshooting and optimization. This guide is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.ACS Omega, 2024. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02677]
  • Perkin Reaction.Wikipedia. [URL: https://en.wikipedia.org/wiki/Perkin_reaction]
  • Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid.Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/329047038_Synthesis_of_substituted_benzofuran-3-ylacetic_acids_based_on_three-component_condensation_of_polyalkoxyphenols_arylglyoxals_and_Meldrum's_acid]
  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids.Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/281300096_An_Efficient_and_Convenient_Method_for_Synthesis_of_Benzofuran-3-acetic_Acids_and_Naphthafuran-acetic_Acids]
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.ResearchGate. [URL: https://www.researchgate.

Sources

Application

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" palladium-catalyzed synthesis

Application and Protocol Guide Topic: Palladium-Catalyzed Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate For: Researchers, Scientists, and Drug Development Professionals Abstract The benzofuran scaffold is a privil...

Author: BenchChem Technical Support Team. Date: February 2026

Application and Protocol Guide

Topic: Palladium-Catalyzed Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif prevalent in numerous biologically active natural products and pharmaceutical agents.[1] Its versatile structure serves as a cornerstone in medicinal chemistry for the development of novel therapeutics. This document provides a detailed guide on a robust and efficient palladium-catalyzed approach for the synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, a key intermediate for functionalization and drug discovery. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a comprehensive, step-by-step protocol for its execution, and discuss critical parameters for reaction optimization and success. This guide is designed to equip researchers with both the theoretical knowledge and practical expertise required to confidently perform this synthesis.

Introduction: The Strategic Importance of Benzofurans

Benzofuran derivatives are of significant interest due to their widespread occurrence in nature and their broad spectrum of physiological properties.[2] The strategic placement of functional groups on the benzofuran core allows for the fine-tuning of pharmacological activity. The target molecule, Ethyl 2-(5-bromobenzofuran-3-yl)acetate, is a particularly valuable building block. The bromine atom at the C5 position provides a reactive handle for further elaboration via subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ethyl acetate moiety at the C3 position offers a site for hydrolysis, amidation, or other ester manipulations.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[3] Among these, the Heck reaction provides a powerful method for the arylation of olefins and is particularly well-suited for intramolecular cyclizations to construct heterocyclic systems.[4][5]

This guide will focus on an intramolecular Heck reaction strategy, a convergent and elegant approach to construct the substituted benzofuran core.

Mechanistic Rationale: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on the ability of the palladium center to cycle between its Pd(0) and Pd(II) oxidation states.[6][7] While various cross-coupling reactions exist, the intramolecular Heck reaction follows a distinct and well-established catalytic cycle.

General Catalytic Cycle for the Heck Reaction:

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (in our case, an aryl bromide) to a coordinatively unsaturated Pd(0) complex. This step forms a square planar Aryl-Pd(II)-Halide intermediate.[4][8] The choice of ligand is crucial here, as it modulates the electron density and steric environment of the palladium center, influencing the rate and efficiency of this step.

  • Migratory Insertion (Carbopalladation): The olefin moiety of the substrate coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the olefin into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[4]

  • β-Hydride Elimination: For the newly formed ring to become aromatic, a hydrogen atom on a carbon adjacent (β) to the palladium must be eliminated. The σ-alkyl-Pd(II) complex undergoes syn-β-hydride elimination, transferring a hydride to the palladium center and reforming the double bond within the newly formed ring system.

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated H-X species. The final step involves the reductive elimination of H-X from the Pd(II) center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Heck_Cycle Figure 1: General Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ (Active Catalyst) BetaH Hydrido-Pd(II) Complex Pd0->BetaH Reductive Elimination (+ Base) OxAdd Ar-Pd(II)(X)L₂ OxAdd->Pd0 Oxidative Addition (Ar-X) Coord Olefin Coordinated Complex Coord->OxAdd MigIns σ-Alkyl-Pd(II) Complex MigIns->Coord Migratory Insertion Product_out Product Out MigIns->Product_out BetaH->MigIns β-Hydride Elimination HX_out HX Out BetaH->HX_out ArX_in Ar-X In Alkene_in Alkene In

Caption: General Catalytic Cycle of the Heck Reaction

Proposed Synthetic Workflow

The synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate can be efficiently achieved via a two-step sequence involving an initial etherification followed by a palladium-catalyzed intramolecular Heck cyclization.

Workflow Figure 2: Proposed Synthetic Workflow SM1 2,4-Dibromophenol Step1 Step 1: Williamson Ether Synthesis SM1->Step1 SM2 Ethyl 2-bromo-3-butenoate SM2->Step1 Intermediate Heck Precursor: Ethyl 2-(2-bromo-5-bromophenoxy)-3-butenoate Step1->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Step2 Step 2: Intramolecular Heck Cyclization Intermediate->Step2 Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., PPh₃) Base (e.g., Et₃N) Solvent (e.g., DMF) Product Final Product: Ethyl 2-(5-bromobenzofuran-3-yl)acetate Step2->Product

Caption: Proposed Synthetic Workflow

This strategy is advantageous as it builds the complex heterocyclic core from readily available starting materials in a convergent manner. The intramolecular nature of the key cyclization step is often more efficient and selective than intermolecular counterparts.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.

Protocol 1: Synthesis of Heck Precursor (Ethyl 2-(2-bromo-5-bromophenoxy)-3-butenoate)

Rationale: This step involves a standard Williamson ether synthesis. 2,4-Dibromophenol is deprotonated by a mild base, and the resulting phenoxide acts as a nucleophile, displacing the bromide from ethyl 2-bromo-3-butenoate. Acetone is a suitable polar aprotic solvent, and potassium carbonate is an inexpensive and effective base that can be easily filtered off after the reaction.

  • Reagents & Materials:

    • 2,4-Dibromophenol (1.0 eq)

    • Ethyl 2-bromo-3-butenoate (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetone, anhydrous

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a dry round-bottom flask, add 2,4-Dibromophenol and anhydrous acetone.

    • Add anhydrous potassium carbonate to the solution.

    • Stir the suspension at room temperature for 15 minutes.

    • Add ethyl 2-bromo-3-butenoate dropwise to the stirring suspension.

    • Attach the reflux condenser and heat the reaction mixture to reflux (approx. 56 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 6-12 hours).

    • Once complete, cool the reaction to room temperature.

    • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetone.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure precursor as an oil or low-melting solid.

Protocol 2: Intramolecular Heck Cyclization

Rationale: This is the key bond-forming step. Palladium(II) acetate is a common and stable precatalyst that is reduced in situ to the active Pd(0) species.[3] Triphenylphosphine (PPh₃) is a standard, cost-effective ligand suitable for many Heck reactions. A non-nucleophilic organic base like triethylamine (Et₃N) is used to neutralize the HBr generated during the catalytic cycle without competing in side reactions. Dimethylformamide (DMF) is a high-boiling polar aprotic solvent that effectively solubilizes the reactants and catalyst components.

  • Reagents & Materials:

    • Heck Precursor (from Protocol 1) (1.0 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq, 5 mol%)

    • Triphenylphosphine (PPh₃) (0.10 eq, 10 mol%)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Schlenk flask or sealed reaction vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the Heck precursor, Palladium(II) Acetate, and Triphenylphosphine.

    • Add anhydrous DMF via syringe, followed by triethylamine.

    • Ensure the flask is sealed and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Data Analysis and Optimization

The final product, Ethyl 2-(5-bromobenzofuran-3-yl)acetate, is a yellow to white solid with a melting point of 38-40 °C.[9]

  • Characterization:

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the benzofuran ring, the methylene and methyl groups of the ethyl ester, and the methylene group at the C3 position.

    • ¹³C NMR: Will show distinct signals for the quaternary carbons of the furan and benzene rings, as well as the ester carbonyl and other aliphatic carbons.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass (C₁₂H₁₁BrO₃, MW: 283.12 g/mol ) and exhibit the characteristic isotopic pattern for a monobrominated compound.

    • Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

  • Optimization Table: The yield of the Heck cyclization can be sensitive to several factors. A systematic optimization is recommended to achieve the best results.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Et₃N (1.5)DMF1008e.g., 75%
2Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (1.5)DMF1006e.g., 82%
3Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2.0)Acetonitrile8012e.g., 65%
4PdCl₂(PPh₃)₂ (5)-Et₃N (1.5)DMF1008e.g., 78%

Causality Behind Choices:

  • Ligand: More electron-rich and bulky phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) can sometimes accelerate the rate of oxidative addition and stabilize the catalytic species, leading to higher yields and shorter reaction times (Entry 2 vs. 1).

  • Base: While inorganic bases like K₂CO₃ can be used, they often require higher temperatures or longer reaction times due to lower solubility in organic solvents compared to organic bases like Et₃N (Entry 3 vs. 1).

  • Catalyst: Using a pre-formed Pd(0) source or a more stable Pd(II) complex like PdCl₂(PPh₃)₂ can sometimes offer more consistent results, though often at a higher cost (Entry 4).

References

  • Recent Progress in Pd-Catalyzed Tandem Processes. ResearchGate. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Palladium catalyzed couplings. Lumen Learning, Organic Chemistry II. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. [Link]

  • Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. ACS Publications. [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles. ResearchGate. [Link]

  • Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Thieme. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH National Library of Medicine. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]

  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. [Link]

  • Palladium-catalyzed Arylation of Alpha-Methylene-Gamma-Butyrolactone: 3-benzylfuran-2(5H)-ones vs (Z). PubMed. [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ACS Publications. [Link]

  • Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Five-, Six-, and Seven-Membered β-Substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. Stoltz Group, Caltech. [Link]

  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Royal Society of Chemistry. [Link]

Sources

Method

Purifying Ethyl 2-(5-bromobenzofuran-3-yl)acetate: A Detailed Guide to Column Chromatography

This application note provides a comprehensive, in-depth guide for the purification of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, a key intermediate in pharmaceutical synthesis, using column chromatography. This document i...

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, in-depth guide for the purification of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, a key intermediate in pharmaceutical synthesis, using column chromatography. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a foundational understanding of the principles and practices that ensure a successful and reproducible separation.

Introduction: The Critical Role of Purification

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a significant building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Column chromatography is a robust and widely used technique for the purification of organic compounds, operating on the principle of differential partitioning of components between a stationary phase and a mobile phase.[1][2][3] This guide will detail a reliable flash column chromatography protocol for obtaining high-purity Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Compound Profile:

PropertyValueSource
Chemical Name Ethyl 2-(5-bromobenzofuran-3-yl)acetate-
CAS Number 200204-85-9
Molecular Formula C₁₂H₁₁BrO₃
Molecular Weight 283.12 g/mol
Physical State Solid

The Science of Separation: Choosing Your Tools Wisely

The success of any chromatographic separation hinges on the appropriate selection of the stationary and mobile phases. For a moderately polar compound like Ethyl 2-(5-bromobenzofuran-3-yl)acetate, a normal-phase chromatography setup is ideal.

Stationary Phase: Silica gel (SiO₂) is the stationary phase of choice for this purification. Its polar surface interacts with the components of the crude mixture to varying degrees. More polar compounds will have a stronger interaction with the silica gel and will thus move more slowly down the column, while less polar compounds will travel faster.

Mobile Phase (Eluent): A mixture of a non-polar and a more polar solvent is used to carry the sample through the column. For this application, a combination of n-hexane (non-polar) and ethyl acetate (polar) is highly effective. The ratio of these two solvents is critical and must be optimized to achieve the desired separation. A higher proportion of ethyl acetate will increase the polarity of the mobile phase, causing all compounds to move faster, while a higher proportion of hexane will slow their movement.

Preliminary Analysis: The Power of Thin-Layer Chromatography (TLC)

Before committing to a large-scale column separation, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.

Protocol 3.1: TLC Analysis
  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. This will be your origin line.[4]

  • Spot the Plate: Dissolve a small amount of the crude Ethyl 2-(5-bromobenzofuran-3-yl)acetate in a volatile solvent like dichloromethane or ethyl acetate. Using a capillary tube, carefully spot the solution onto the origin line.[5]

  • Prepare the Developing Chamber: In a TLC chamber, add a small amount of your chosen hexane/ethyl acetate solvent mixture (e.g., start with a 9:1 or 4:1 ratio). Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.[6]

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate.[6]

  • Visualize the Results: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf for the desired compound is between 0.2 and 0.4 for good separation on a column. Adjust the hexane/ethyl acetate ratio until this Rf is achieved.

The Main Event: Step-by-Step Column Chromatography Protocol

Once the optimal solvent system has been determined by TLC, you can proceed with the column chromatography. Flash chromatography, which uses positive pressure to accelerate the solvent flow, is recommended for efficiency.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (for flash chromatography)

  • n-Hexane and Ethyl Acetate (HPLC grade)

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

  • Rotary evaporator

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Hexane:EtOAc) ColumnPacking 2. Column Packing (Slurry Method) TLC->ColumnPacking Optimal Solvent Ratio SampleLoading 3. Sample Loading (Dry Loading) ColumnPacking->SampleLoading Elution 4. Elution (Isocratic) SampleLoading->Elution FractionCollection 5. Fraction Collection Elution->FractionCollection FractionAnalysis 6. Fraction Analysis (TLC) FractionCollection->FractionAnalysis Pooling 7. Pooling Pure Fractions FractionAnalysis->Pooling Identify Pure Fractions Evaporation 8. Solvent Evaporation Pooling->Evaporation FinalProduct Pure Product Evaporation->FinalProduct

Caption: Workflow for the purification of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Protocol 4.2: Column Packing (Slurry Method)
  • Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[7][8]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, less polar mobile phase (e.g., 100% hexane or a high hexane ratio mixture) to form a slurry.[9][10]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to dislodge any air bubbles and ensure an evenly packed bed.[11]

  • Equilibrate the Column: Once the silica has settled, add a layer of sand on top to protect the surface. Wash the column with 2-3 column volumes of the starting mobile phase to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica.[11]

Protocol 4.3: Sample Loading (Dry Loading)

For a solid compound like Ethyl 2-(5-bromobenzofuran-3-yl)acetate, dry loading is the preferred method to ensure a narrow sample band and optimal separation.[12][13]

  • Adsorb the Sample: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the Solvent: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[13]

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.[14]

Protocol 4.4: Elution and Fraction Collection
  • Begin Elution: Carefully add the optimized mobile phase to the column. Apply gentle air pressure to the top of the column to begin the elution process.

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the size of the column.[15][16][17]

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to track the elution of the desired compound and any impurities. Spot the fractions on a TLC plate alongside a reference spot of the crude material.

Post-Purification: Analysis and Isolation

Protocol 5.1: Fraction Analysis and Product Isolation
  • Identify Pure Fractions: Based on the TLC analysis of the collected fractions, identify the fractions that contain the pure Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

  • Pool and Concentrate: Combine the pure fractions in a round-bottom flask.

  • Remove the Solvent: Remove the solvent using a rotary evaporator to yield the purified product.

  • Characterize the Product: Confirm the purity of the final product using appropriate analytical techniques such as NMR, LC-MS, or melting point determination.

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
Poor Separation - Incorrect solvent system.- Column was not packed properly (air bubbles, cracks).- Sample was overloaded.- Re-optimize the solvent system using TLC.- Repack the column carefully, ensuring no air is trapped.[18]- Use a larger column or a smaller amount of sample.
Compound Elutes Too Quickly - The mobile phase is too polar.- Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.[19]
Compound Elutes Too Slowly or Not at All - The mobile phase is not polar enough.- The compound may have decomposed on the silica.- Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase.[19]- Test the stability of the compound on a small amount of silica before running the column.[20]
Streaky Bands - The sample is not soluble in the mobile phase.- The column is overloaded.- Ensure the sample is fully dissolved before loading or use the dry loading method.- Reduce the amount of sample loaded onto the column.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of Ethyl 2-(5-bromobenzofuran-3-yl)acetate using flash column chromatography. By carefully following the steps outlined, from TLC optimization to final product isolation, researchers can consistently obtain this key intermediate in high purity, thereby ensuring the quality and integrity of their subsequent synthetic endeavors.

References

  • Performing Thin Layer Chromatography (TLC). (2023, February 17). [Video]. YouTube. Retrieved from [Link]

  • Packing column. (2021, June 22). Reddit. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Preparing & loading the column. (n.d.). University of York. Retrieved from [Link]

  • Analytical Procedure of Thin Layer Chromatography Technique. (2022, July 12). Research and Reviews. Retrieved from [Link]

  • Ethyl 2-(5-bromobenzofuran-3-yl)acetate. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • How to Slurry Pack a Column Chromatography. (2014, July 28). [Video]. YouTube. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Loading a Sample on a Column Chromatography. (2014, July 28). [Video]. YouTube. Retrieved from [Link]

  • Slurry packing of chromatography columns can be just as fun as it sounds. (n.d.). BUCHI. Retrieved from [Link]

  • How To: Monitor by TLC. (n.d.). University of Rochester. Retrieved from [Link]

  • Introduction to Liquid Chromatography Principles. (n.d.). Bio-Rad. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • A Guide to Fraction Collection in Chromatography. (n.d.). Gilson. Retrieved from [Link]

  • Sample Loading Techniques for Large Scale Flash Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Understanding Liquid Chromatography: Key Principles and Techniques. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex. Retrieved from [Link]

  • Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com. Retrieved from [Link]

  • Liquid chromatography – principles, application, type. (2025, August 17). Cytiva. Retrieved from [Link]

  • Fraction Collectors: Key Features, Applications, Uses, and FAQs. (2025, March 15). AELAB. Retrieved from [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved from [Link]

  • Exploring Liquid Chromatography: Principles, Applications, and Instrumentation. (2024, February 2). Aimil Ltd. Retrieved from [Link]

  • HOW TO: Sample loading methods in flash chromatography. (2023, April 7). Sorbtech. Retrieved from [Link]

  • Fraction collection - practical tips and strategizing. (2022, October 27). [Video]. YouTube. Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. (2024, September 29). Preprints.org. Retrieved from [Link]

  • Chromatography Troubleshooting. (2019, March 25). [Video]. YouTube. Retrieved from [Link]

  • General Theory of Column Chromatography. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" crystallization methods

Application Note: Crystallization Protocols for Ethyl 2-(5-bromobenzofuran-3-yl)acetate Executive Summary This guide details the crystallization and isolation protocols for Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Protocols for Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Executive Summary

This guide details the crystallization and isolation protocols for Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 200204-85-9). As a lipophilic ester intermediate often used in the synthesis of anti-arrhythmic agents (e.g., Amiodarone analogues) and other benzofuran-based APIs, achieving high purity (>98%) is critical to prevent side reactions in subsequent steps (e.g., amidation or hydrolysis).

The protocols below address the compound's tendency to "oil out" due to its low melting point and high solubility in common organic solvents. Two primary methods are presented: Solvent/Anti-Solvent Recrystallization (Method A) for high-purity isolation, and Cooling Crystallization (Method B) for scale-up.

Compound Profile & Physicochemical Properties

PropertyDescription
Chemical Name Ethyl 2-(5-bromobenzofuran-3-yl)acetate
Molecular Formula C₁₂H₁₁BrO₃
Molecular Weight 283.12 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity).
Solubility (High) Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).
Solubility (Moderate) Ethanol (hot), Isopropanol (hot).
Solubility (Low) Water, Hexane, Heptane, Petroleum Ether.
Melting Point Estimated 40–60°C (Analogue data). Note: Impure samples often appear as oils.

Pre-Crystallization Assessment

Before initiating crystallization, assess the crude material's profile. Benzofuran esters often retain unreacted starting materials (e.g., phenols or alpha-halo esters) which depress the melting point.

  • Purity Check: If HPLC purity is <85%, perform a preliminary silica plug filtration (eluent: 10% EtOAc in Hexane) to remove tarry baseline impurities before attempting crystallization.

  • Oiling Risk: This compound is prone to Liquid-Liquid Phase Separation (LLPS). Strict temperature control is required.

Detailed Crystallization Protocols

Method A: Dual-Solvent Recrystallization (EtOAc / Hexane)

Best for: High purity requirements and removal of non-polar impurities.

Rationale: Ethyl acetate provides high solubility, while hexane acts as a miscible anti-solvent to lower the saturation point gradually.

  • Dissolution:

    • Place crude Ethyl 2-(5-bromobenzofuran-3-yl)acetate in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) dropwise at 50°C until the solid just dissolves.

    • Ratio Target: ~2-3 mL EtOAc per gram of substrate.

  • Nucleation Induction:

    • While stirring at 45°C, slowly add Hexane (or Heptane) dropwise.

    • Stop adding when a faint, persistent turbidity (cloudiness) is observed.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Cooling & Growth:

    • Remove heat and allow the vessel to cool to Room Temperature (RT) over 2 hours. Do not crash cool.

    • Once at RT, transfer to a fridge (4°C) for 12 hours.

  • Isolation:

    • Filter the resulting white/off-white crystals using a Buchner funnel.

    • Wash the cake with cold Hexane (0°C).

    • Drying: Vacuum dry at 30°C for 4 hours. (Avoid high heat to prevent melting).

Method B: Cooling Crystallization from Ethanol

Best for: Scale-up and removal of polar impurities.

Rationale: Benzofuran derivatives often exhibit steep solubility curves in ethanol. This method leverages the temperature differential.[1]

  • Dissolution:

    • Suspend crude material in Ethanol (95% or absolute) .

    • Heat to reflux (~78°C) with agitation. Add solvent until fully dissolved.

  • Clarification (Optional):

    • If insoluble particulates are present, filter hot through a pre-warmed sintered glass funnel.

  • Controlled Cooling:

    • Ramp down temperature to 50°C.

    • Seeding (Critical): If available, add seed crystals (0.1 wt%) at 45-50°C to prevent oiling out.

    • Continue cooling to 0-5°C at a rate of 10°C/hour.

  • Isolation:

    • Filter cold.[2] Wash with cold Ethanol (-10°C).

Process Control & Troubleshooting

The "Oiling Out" Phenomenon: If the product separates as a second liquid phase (oil droplets) rather than crystals, it indicates the solution entered the "metastable zone" too quickly or the melting point is depressed by impurities.

Corrective Actions:

  • Re-heat: Dissolve the oil by heating back to the clear point.

  • Seed Bed: Add seed crystals before the cloud point is reached.

  • Slower Addition: If using Method A, add the anti-solvent (Hexane) much slower.

  • Trituration: If an oil persists at the bottom, decant the solvent and scratch the oil with a glass rod under fresh cold Hexane to induce solidification.

Process Visualization

Diagram 1: Crystallization Workflow Logic

CrystallizationWorkflow Start Crude Ethyl 2-(5-bromobenzofuran-3-yl)acetate SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: EtOAc / Hexane (High Purity) SolventChoice->MethodA Purity Focus MethodB Method B: Ethanol Reflux (Scale-Up) SolventChoice->MethodB Yield Focus DissolveA Dissolve in min. EtOAc (50°C) MethodA->DissolveA DissolveB Dissolve in Ethanol (78°C) MethodB->DissolveB AddAnti Add Hexane until Cloudy DissolveA->AddAnti Cooling Controlled Cooling (Rate: 10°C/hr) DissolveB->Cooling CheckState Check Phase State AddAnti->CheckState Cooling->CheckState Crystals Crystals Formed CheckState->Crystals Solid Oil Oiling Out Observed CheckState->Oil Liquid Filter Filtration & Cold Wash Crystals->Filter Remedy Remedy: Re-heat & Seed Oil->Remedy Remedy->CheckState Retry Dry Vacuum Dry (<35°C) Filter->Dry

Caption: Decision matrix for solvent selection and troubleshooting phase separation (Oiling Out) during crystallization.

References

  • Ramprasad, N. et al. (2016).[2] 2-(5-Methyl-1-benzofuran-3-yl)acetic acid. IUCrData. [Link][1]

    • Relevance: Establishes Ethanol/Ethyl Acetate as a proven solvent system for benzofuran-3-acetic acid deriv
  • Choi, H. et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. Acta Crystallographica Section E. [Link]

    • Relevance: Confirms the crystallinity of 5-bromo-benzofuran ethyl esters and the use of Ethanol for recrystalliz
  • Narayana, B. et al. (2013). Crystal structure of ethyl (6-hydroxy-1-benzofuran-3-yl)acetate sesquihydrate. Acta Crystallographica Section E. [Link]

    • Relevance: Demonstrates the utility of Ethyl Acetate/Petroleum Ether systems for purifying hydroxylated benzofuran acet
  • Relevance: Verification of CAS and compound identity as a research chemical.

Sources

Method

Application Notes and Protocols: Derivatization of Ethyl 2-(5-bromobenzofuran-3-yl)acetate for Drug Discovery

Introduction: The Strategic Value of the Benzofuran Scaffold The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic compounds of significant the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic compounds of significant therapeutic value. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a key intermediate in the synthesis of novel pharmaceutical agents.[5] The presence of a reactive ester group and a bromine atom on the aromatic ring provides two orthogonal handles for a diverse range of chemical modifications. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds in drug discovery programs.

This guide provides detailed protocols for the derivatization of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, focusing on four key transformations: hydrolysis of the ethyl ester, amidation of the resulting carboxylic acid, reduction of the ester to an alcohol, and palladium-catalyzed cross-coupling reactions at the 5-bromo position.

Hydrolysis of the Ethyl Ester: Accessing the Carboxylic Acid Core

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(5-bromobenzofuran-3-yl)acetic acid, is a fundamental first step in many synthetic routes. The resulting carboxylic acid is a versatile intermediate for the synthesis of amides, esters, and other derivatives. Alkaline hydrolysis is a robust and high-yielding method for this transformation.[6][7]

Protocol 1: Alkaline Hydrolysis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Workflow for Ester Hydrolysis

reagent Ethyl 2-(5-bromobenzofuran-3-yl)acetate conditions KOH, MeOH/H2O Reflux, 5h reagent->conditions 1. workup Acidification (HCl) Extraction (EtOAc) conditions->workup 2. product 2-(5-bromobenzofuran-3-yl)acetic acid workup->product 3.

Caption: Workflow for the hydrolysis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)
Ethyl 2-(5-bromobenzofuran-3-yl)acetate200204-85-9283.12 g/mol 283 mg
Potassium Hydroxide (KOH)1310-58-356.11 g/mol 337 mg (6 mmol)
Methanol (MeOH)67-56-132.04 g/mol 25 mL
Deionized Water (H₂O)7732-18-518.02 g/mol 25 mL
Concentrated Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed (to pH 1)
Ethyl Acetate (EtOAc)141-78-688.11 g/mol For extraction
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol For drying

Procedure:

  • To a solution of potassium hydroxide (337 mg, 6.0 mmol) in a mixture of water (25 mL) and methanol (25 mL), add Ethyl 2-(5-bromobenzofuran-3-yl)acetate (283 mg, 1.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with dichloromethane to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 1 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate or chloroform.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.[6][7]

Amidation Reactions: Building Molecular Diversity

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the benzofuran core to a vast array of amine-containing building blocks. The resulting amides often exhibit improved biological activity and pharmacokinetic properties. The carboxylic acid obtained from Protocol 1 is the immediate precursor for these reactions, typically requiring activation with a coupling reagent.

Protocol 2: Amide Coupling using HATU

Workflow for Amide Coupling

acid 2-(5-bromobenzofuran-3-yl)acetic acid reagents HATU, DIPEA DMF, rt, 1-4h acid->reagents amine Amine (R-NH2) amine->reagents product N-substituted-2-(5-bromobenzofuran-3-yl)acetamide reagents->product

Caption: General workflow for the amidation of 2-(5-bromobenzofuran-3-yl)acetic acid.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)
2-(5-bromobenzofuran-3-yl)acetic acid1420794-84-8 (similar)269.09 g/mol 269 mg
Desired AmineVariesVaries1.1 mmol
HATU148893-10-1380.23 g/mol 418 mg (1.1 mmol)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol 347 µL (2.0 mmol)
Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol 5 mL

Procedure:

  • Dissolve 2-(5-bromobenzofuran-3-yl)acetic acid (269 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 mmol) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (347 µL, 2.0 mmol) to the reaction mixture.

  • Finally, add HATU (418 mg, 1.1 mmol) to the stirring solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Reduction of the Ethyl Ester: Formation of the Primary Alcohol

Reduction of the ethyl ester functionality to a primary alcohol, 2-(5-bromobenzofuran-3-yl)ethanol, provides another avenue for derivatization. This alcohol can be further functionalized, for instance, through etherification or oxidation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, whereas sodium borohydride (NaBH₄) is generally not sufficiently reactive for the reduction of esters.[4][8][9]

Protocol 3: LiAlH₄ Reduction of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Workflow for Ester Reduction

ester Ethyl 2-(5-bromobenzofuran-3-yl)acetate reduction 1. LiAlH4, THF, 0°C to rt 2. Quench (H2O, NaOH) ester->reduction product 2-(5-bromobenzofuran-3-yl)ethanol reduction->product

Caption: Workflow for the LiAlH₄ reduction of the ethyl ester.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)
Ethyl 2-(5-bromobenzofuran-3-yl)acetate200204-85-9283.12 g/mol 283 mg
Lithium Aluminum Hydride (LiAlH₄)16853-85-337.95 g/mol 76 mg (2.0 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 10 mL
Deionized Water (H₂O)7732-18-518.02 g/mol For quenching
15% Aqueous Sodium Hydroxide (NaOH)1310-73-240.00 g/mol For quenching
Ethyl Acetate (EtOAc)141-78-688.11 g/mol For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol For drying

Procedure:

  • To a stirred suspension of lithium aluminum hydride (76 mg, 2.0 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a solution of Ethyl 2-(5-bromobenzofuran-3-yl)acetate (283 mg, 1.0 mmol) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (76 µL), 15% aqueous NaOH (76 µL), and then water again (228 µL).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify the product by flash column chromatography if necessary.

Palladium-Catalyzed Cross-Coupling Reactions: C-C Bond Formation

The bromine atom at the 5-position of the benzofuran ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of new carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl moieties, respectively.[10][11][12][13]

Protocol 4: Suzuki-Miyaura Cross-Coupling

Workflow for Suzuki Coupling

starting_material Ethyl 2-(5-bromobenzofuran-3-yl)acetate catalyst_system Pd(OAc)2, Ligand Base, Solvent, Heat starting_material->catalyst_system boronic_acid Arylboronic Acid boronic_acid->catalyst_system product Ethyl 2-(5-arylbenzofuran-3-yl)acetate catalyst_system->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentCAS NumberMolecular WeightQuantity (1 mmol scale)
Ethyl 2-(5-bromobenzofuran-3-yl)acetate200204-85-9283.12 g/mol 283 mg
Arylboronic AcidVariesVaries1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 5-10 mol%
Phosphine Ligand (e.g., SPhos, XPhos)VariesVaries10-20 mol%
Base (e.g., K₂CO₃, Cs₂CO₃)VariesVaries2-3 mmol
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)VariesVaries5-10 mL

Procedure:

  • In a reaction vessel, combine Ethyl 2-(5-bromobenzofuran-3-yl)acetate (283 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (5-10 mol%), and the phosphine ligand (10-20 mol%).

  • Add the base (2-3 mmol) and the solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the coupled product.[2]

Conclusion

The protocols outlined in this application note provide a robust framework for the derivatization of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. These reactions open the door to a vast chemical space, allowing researchers and drug development professionals to synthesize a wide range of novel benzofuran derivatives for biological screening. The versatility of this key intermediate, coupled with the reliable and scalable nature of these transformations, makes it an invaluable tool in the quest for new and effective therapeutic agents.

References

  • Choi, H. D., et al. (2008). 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2399. Available at: [Link]

  • Choi, H. D., et al. (2009). 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o149. Available at: [Link]

  • Ye, W., et al. (2020). An Improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. Molecules, 25(24), 5946. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Retrieved February 7, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 7, 2026, from [Link]

  • Al-Masum, M., & Al-Aabed, A. (2018). Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved February 7, 2026, from [Link]

  • Vedejs, E., & Chapman, R. W. (2010). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 75(15), 5065-5071. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606-631. Available at: [Link]

  • Mallen, J. (2020). In Suzuki coupling can the boronic acid couple with each other? ResearchGate. Available at: [Link]

  • Al-Masum, M., & Islam, M. S. (2016). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran with various vinyl systems. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2017). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 22(7), 1104. Available at: [Link]

  • The Organic Chemistry Tutor. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry [Video]. YouTube. [Link]

  • Singh, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Stanchev, S., & Stanoeva, E. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27365-27397. Available at: [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved February 7, 2026, from [Link]

  • Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions? r/chemistry. [Link]

  • Köcher, S., et al. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. Dalton transactions (Cambridge, England : 2003), 41(22), 6745-6757. Available at: [Link]

  • Reddy, G. S., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic letters. Available at: [Link]

  • Reddit. (2018). LiAlH4 vs. NaBH4 as a reducing agent. r/chemistry. [Link]

  • Mata, E. G., & Mascaretti, O. A. (2014). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Organic & biomolecular chemistry, 12(35), 6824-6837. Available at: [Link]

  • Klajn, J., et al. (2017). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Molecules, 22(10), 1633. Available at: [Link]

  • Suárez-Castillo, O. R., et al. (2010). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2010(9), 114-124. Available at: [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. Available at: [Link]

  • Indhupriya, M., & Kalla, R. M. N. (2025). Amide Bond Formation and Peptide Coupling. ResearchGate. Available at: [Link]

  • Heravi, M. M., & Sadues, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 2021. Available at: [Link]

  • In the Organic Chemistry Lab. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23) [Video]. YouTube. [Link]

  • Al-Masum, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. Available at: [Link]

  • Görlitzer, K., et al. (2000). [Synthesis and Transformations of Ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic Acid Esters: New Antibacterial Agents]. Die Pharmazie, 55(9), 655-661. Available at: [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved February 7, 2026, from [Link]

  • Köcher, S., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Notes and Protocols: Ethyl 2-(5-bromobenzofuran-3-yl)acetate in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry, enabling the identification of novel lead compounds for even the most challenging biological targets. This document provides a comprehensive technical guide to the application of Ethyl 2-(5-bromobenzofuran-3-yl)acetate , a privileged benzofuran scaffold, within an FBDD workflow. We will delve into the scientific rationale for its use, provide detailed protocols for its synthesis and screening, and outline strategies for hit-to-lead optimization. The benzofuran moiety is a core component of numerous biologically active natural products and approved synthetic drugs, underscoring its therapeutic potential.[1] This guide is intended to provide both the conceptual framework and the practical steps necessary for researchers to leverage this promising fragment in their drug discovery endeavors.

Introduction: The Power of Fragments and the Promise of Benzofurans

Fragment-Based Drug Discovery (FBDD) offers a distinct advantage over traditional high-throughput screening (HTS) by focusing on smaller, less complex molecules, typically with a molecular weight under 300 Daltons.[2] This approach allows for a more efficient exploration of chemical space and often yields higher quality starting points for lead optimization. The core principle of FBDD lies in identifying low-affinity but high-quality interactions between a fragment and a biological target, which are then elaborated into potent and selective drug candidates.

The benzofuran scaffold is a key heterocyclic core found in a variety of natural products and clinically approved drugs, exhibiting a wide range of biological activities.[1] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for drug design. Notably, a fragment-based approach targeting the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli successfully identified 2-(6-bromobenzofuran-3-yl)acetic acid, a close analog of our topic compound, as a viable hit for further development.[3][4] This precedent strongly supports the potential of Ethyl 2-(5-bromobenzofuran-3-yl)acetate as a valuable fragment for screening against a multitude of protein targets.

Physicochemical Properties of Ethyl 2-(5-bromobenzofuran-3-yl)acetate
PropertyValueSource
CAS Number 200204-85-9ChemicalBook
Molecular Formula C₁₂H₁₁BrO₃PubChem
Molecular Weight 283.12 g/mol PubChem
Melting Point 38-40 °C
Boiling Point 341.7±27.0 °C (Predicted)ChemicalBook
Density 1.475±0.06 g/cm³ (Predicted)ChemicalBook

Synthesis and Characterization

A reliable supply of high-purity fragment is paramount for any FBDD campaign. While several methods for the synthesis of benzofuran derivatives exist, a common approach involves the cyclization of appropriately substituted phenols. Below is a general, adaptable protocol for the synthesis of benzofuran-3-acetate derivatives.

Protocol 2.1: General Synthesis of Ethyl 2-(benzofuran-3-yl)acetate Derivatives

This protocol is a generalized procedure and may require optimization for the specific synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Materials:

  • Substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde)

  • Ethyl diazoacetate

  • Brønsted acid catalyst (e.g., HBF₄∙OEt₂)

  • Anhydrous solvent (e.g., dichloromethane)

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted salicylaldehyde in the anhydrous solvent.

  • Catalyst Addition: Add a catalytic amount of the Brønsted acid to the solution.

  • Addition of Ethyl Diazoacetate: Slowly add ethyl diazoacetate to the reaction mixture at 0 °C. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Fragment Screening: Identifying Interactions

The initial step in an FBDD campaign is the screening of a fragment library to identify binders to the target of interest. Due to the low affinity of fragment interactions, highly sensitive biophysical techniques are required.[5]

Workflow for Fragment Screening

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 3.1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a high-throughput, label-free technique that can detect weak binding interactions in real-time.[6][7]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Ethyl 2-(5-bromobenzofuran-3-yl)acetate stock solution in DMSO

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling or other suitable chemistry. The immobilization level should be optimized to minimize mass transport effects.

  • Fragment Preparation: Prepare a dilution series of Ethyl 2-(5-bromobenzofuran-3-yl)acetate in running buffer from a high-concentration DMSO stock. The final DMSO concentration should be kept constant across all samples and ideally below 1%.

  • Binding Analysis: Inject the fragment solutions over the immobilized target surface and a reference surface (without protein or with an irrelevant protein).

  • Data Analysis: Subtract the reference channel signal from the target channel signal to obtain the specific binding response. Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD). A typical KD for a fragment hit is in the high micromolar to millimolar range.

Protocol 3.2: Hit Validation and Binding Site Mapping by NMR Spectroscopy

NMR spectroscopy is a powerful tool in FBDD for confirming hits and providing information about the binding site on the protein.[8][9] Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used.

Materials:

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe

  • ¹⁵N-labeled target protein

  • Ethyl 2-(5-bromobenzofuran-3-yl)acetate

  • NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O)

Procedure:

  • Protein Preparation: Prepare a sample of ¹⁵N-labeled target protein at a concentration of 50-100 µM in the NMR buffer.

  • Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.

  • Fragment Titration: Add increasing concentrations of Ethyl 2-(5-bromobenzofuran-3-yl)acetate to the protein sample and acquire a 2D ¹H-¹⁵N HSQC spectrum at each concentration.

  • Data Analysis: Overlay the spectra. Chemical shift perturbations (CSPs) of specific peaks upon fragment addition indicate binding at or near those residues. The magnitude of the CSPs can be used to map the binding site on the protein structure. The KD can be determined by fitting the change in chemical shift as a function of fragment concentration.

Structural Characterization: Visualizing the Interaction

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is a crucial step in FBDD.[10] This structural information provides a detailed map of the binding interactions and is essential for guiding the hit-to-lead optimization process.

Protocol 4.1: X-ray Crystallography

Procedure:

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration (typically 1-10 mM) of Ethyl 2-(5-bromobenzofuran-3-yl)acetate .[6]

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement. The resulting electron density map should reveal the binding mode of the fragment in the protein's active or allosteric site.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a fragment hit has been validated and its binding mode determined, the next phase is to increase its potency and selectivity through medicinal chemistry efforts. The three main strategies are fragment growing, linking, and merging.[11]

Strategies for Optimization

Optimization_Strategies cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging a Initial Fragment b Extended Fragment a->b Add functional groups into adjacent pockets c Fragment 1 e Linked Compound c->e d Fragment 2 d->e Connect two fragments in adjacent sites f Fragment A h Merged Compound f->h g Fragment B g->h Combine overlapping fragments

Caption: Key strategies for hit-to-lead optimization in FBDD.

Application to Ethyl 2-(5-bromobenzofuran-3-yl)acetate

The crystal structure of Ethyl 2-(5-bromobenzofuran-3-yl)acetate bound to its target will reveal vectors for chemical modification.

  • Fragment Growing: The bromine atom at the 5-position provides a handle for chemical modifications such as Suzuki or Sonogashira coupling to introduce new functional groups that can interact with adjacent pockets of the binding site. The ethyl ester can also be modified to explore interactions in its vicinity.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.

  • Fragment Merging: If another benzofuran-based fragment with a different substitution pattern is identified as a hit, a merged compound incorporating the key features of both fragments can be synthesized.

Conclusion

Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a promising and versatile fragment for use in Fragment-Based Drug Discovery. Its privileged benzofuran scaffold, coupled with its amenability to chemical modification, makes it an excellent starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this fragment in their FBDD campaigns, from initial screening to hit-to-lead optimization. The successful application of these methods will undoubtedly contribute to the ongoing success of FBDD in delivering the next generation of innovative medicines.

References

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Available at: [Link]

  • Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. National Center for Biotechnology Information, PubChem. Available at: [Link]

  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. (2014). World Journal of Organic Chemistry.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Computational and Structural Biotechnology Journal. Available at: [Link]

  • Introduction into Fragment Based Drug Discovery. (2022). YouTube. Available at: [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). PubMed. Available at: [Link]

  • Fragment-based drug discovery: A graphical review. (2025). National Center for Biotechnology Information. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2013). Journal of Medicinal Chemistry. Available at: [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2011). ACS Medicinal Chemistry Letters. Available at: [Link]

  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. (2019). MDPI. Available at: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2025). PharmaFeatures. Available at: [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. Available at: [Link]

  • Fragment screening by ligand observed nmr. Bruker. Available at: [Link]

  • Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]

  • Fragment Screening. Sygnature Discovery. Available at: [Link]

  • Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. PubMed. Available at: [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). ResearchGate. Available at: [Link]

  • Fragment-Based Drug Design (FBDD). (2023). Open Access Journals. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. Available at: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (2015). National Center for Biotechnology Information. Available at: [Link]

  • Different hit-to-lead optimization strategies (fragment growing,...). ResearchGate. Available at: [Link]

  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2025). ScienceDirect. Available at: [Link]

  • Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. ResearchGate. Available at: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. Available at: [Link]

  • How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ResearchGate. Available at: [Link]

  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Available at: [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013). Diva-Portal.org. Available at: [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Journal of Computer-Aided Molecular Design.
  • The Fragment-Based Development of a Benzofuran Hit as a New Class of >Escherichia coli> DsbA Inhibitors. (2019). Monash University. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate in Anticancer Drug Development

Abstract The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Its derivatives have been extensively expl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Its derivatives have been extensively explored in medicinal chemistry, demonstrating a wide array of biological activities, including notable anticancer properties.[1][2][4] This document provides a comprehensive guide for researchers on the preclinical evaluation of a specific derivative, Ethyl 2-(5-bromobenzofuran-3-yl)acetate , as a potential anticancer agent. We present a structured workflow, from initial handling and characterization to detailed protocols for assessing its cytotoxic and mechanistic effects on cancer cells. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to interpret the data with a high degree of scientific rigor.

Introduction: The Rationale for Investigating Benzofurans in Oncology

Benzofuran-based compounds have emerged as a promising class of agents in cancer research due to their ability to interact with various biological targets implicated in tumorigenesis and progression.[1][2][4] These derivatives have been shown to exert antitumor actions through diverse mechanisms, including but not limited to:

  • Inhibition of Protein Kinases: Targeting key signaling pathways like mTOR and CDK2 that regulate cell growth and proliferation.[5]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Induction of Apoptosis: Triggering programmed cell death through caspase activation and interaction with DNA.[6][7]

  • Reversal of Multidrug Resistance (MDR): Acting on efflux pumps like P-glycoprotein, which are major contributors to chemotherapy failure.[4]

The specific compound, Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS RN: 200204-85-9), has been identified as a key intermediate in the synthesis of novel pharmaceutical compounds.[8] Its structure, featuring a bromine atom at the C5 position and an ethyl acetate group at the C3 position, presents a unique scaffold for potential anticancer activity. The bromine substituent can enhance hydrophobic interactions within target protein binding pockets, while the ethyl acetate group can be hydrolyzed by intracellular esterases, potentially leading to a more active carboxylic acid metabolite or influencing the compound's pharmacokinetic profile.

This guide outlines a systematic approach to unlock the therapeutic potential of this specific molecule.

Compound Profile and Initial Characterization

Before initiating biological assays, a thorough characterization of the test compound is paramount. This ensures reproducibility and accurate interpretation of subsequent experiments.

Table 1: Physicochemical Properties of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

PropertyValueSource
CAS Number 200204-85-9[9]
Molecular Formula C₁₂H₁₁BrO₃[8]
Molecular Weight 283.12 g/mol [8]
Appearance Yellow to white solid[9]
Melting Point 38-40 °C[9]
Storage Sealed in a dry environment at room temperature[9]
Application Note: Solubility and Stability Testing

The solubility and stability of a compound are critical parameters that influence its biological activity and the reliability of in vitro assays.[10] Poor solubility is a primary reason for the failure of promising compounds in the drug development pipeline.[11][12]

Causality: An insoluble compound will precipitate in aqueous cell culture media, leading to an inaccurate effective concentration and, consequently, unreliable dose-response curves. Stability is equally important; a compound that degrades rapidly in the assay medium will result in an underestimation of its true potency.

Protocol 1: Kinetic Solubility and Stability Assessment

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl 2-(5-bromobenzofuran-3-yl)acetate in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for initial solubilization of organic compounds.[11]

  • Kinetic Solubility in PBS:

    • Serially dilute the DMSO stock into phosphate-buffered saline (PBS) to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Incubate the solutions at 37°C for 2 hours.

    • Visually inspect for precipitation. For a more quantitative measure, use nephelometry to measure light scattering, which is indicative of insoluble particles.[12]

  • Stability in Cell Culture Medium:

    • Spike the compound from the DMSO stock into pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS) to a final concentration of 10 µM.

    • Incubate at 37°C in a 5% CO₂ environment.

    • Collect aliquots at 0, 2, 6, 24, and 48 hours.

    • Analyze the concentration of the parent compound at each time point using HPLC-UV. A decrease in the peak area over time indicates degradation.

Preclinical Evaluation Workflow

A logical, phased approach is essential for the efficient evaluation of a novel compound. The workflow should begin with broad screening for cytotoxic activity and progressively move towards more detailed mechanistic studies for promising candidates.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification (Future Work) A Compound Handling (Solubility & Stability Testing) B In Vitro Cytotoxicity Screening (MTT Assay across multiple cancer cell lines) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Propidium Iodide Staining) C->D Compound shows potent cytotoxicity E Apoptosis Induction Assay (Annexin V / PI Staining) C->E Compound shows potent cytotoxicity F Identify Mode of Cell Death & Effect on Proliferation D->F E->F G Western Blot for Apoptotic & Cell Cycle Markers (e.g., caspases, cyclins) F->G Mechanism confirmed H Kinase Profiling / Target Deconvolution G->H I Lead Optimization H->I

Caption: Preclinical evaluation workflow for novel anticancer compounds.

Application Notes & Protocols: In Vitro Efficacy

Application Note: Assessing Cytotoxicity using the MTT Assay

The first step in evaluating an anticancer compound is to determine its ability to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[13]

Principle of the Assay: The MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, a decrease in the formazan signal after treatment with the compound indicates either reduced cell proliferation or increased cell death.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., MCF-10A) to assess selectivity.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Ethyl 2-(5-bromobenzofuran-3-yl)acetate in culture medium from the 10 mM DMSO stock. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

    • Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions.[14]

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[15]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13][15]

    • Carefully aspirate the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14][15]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Data Acquisition:

    • Read the absorbance at 570 nm or 590 nm using a microplate reader.[14]

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Table 2: Hypothetical IC50 Data Presentation

Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)
MCF-7Breast Adenocarcinoma5.29.6
HCT116Colorectal Carcinoma8.75.7
A549Lung Carcinoma12.14.1
MCF-10A Non-tumorigenic Breast 50.0 -
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI is desirable.

Mechanistic Elucidation: How Does the Compound Work?

Once cytotoxicity is established, the next crucial step is to understand the underlying mechanism. Does the compound halt the cell cycle, induce programmed cell death (apoptosis), or cause necrosis?

Application Note: Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and preventing cancer cell division.[2][16] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution.[17][18]

Principle of the Assay: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[17] This allows for the differentiation of cells into three major phases:

  • G0/G1 phase: Cells with a normal (2N) DNA content.

  • S phase: Cells actively replicating their DNA (between 2N and 4N DNA content).

  • G2/M phase: Cells that have completed DNA replication (4N DNA content) and are in or about to enter mitosis.

An accumulation of cells in a particular phase after treatment suggests the compound induces cell cycle arrest at that checkpoint.

Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry

  • Cell Treatment:

    • Seed cells in 6-well plates and grow until they reach ~60-70% confluency.

    • Treat cells with Ethyl 2-(5-bromobenzofuran-3-yl)acetate at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells to include any detached apoptotic cells.

    • Wash the cells with cold PBS and centrifuge at 1200 rpm for 5 minutes.[19]

    • Resuspend the cell pellet (1x10⁶ cells) and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their structure.[19]

    • Incubate at 4°C for at least 30 minutes (or up to two weeks).[19]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19]

    • Resuspend the cell pellet in 500 µL of PI staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A). RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[18]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting the PI with a blue or green laser and collecting the fluorescence emission in the red channel.

    • Collect at least 10,000 events per sample.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Application Note: Detecting Apoptosis with Annexin V/PI

Apoptosis is a highly regulated form of programmed cell death that is a primary target for many chemotherapeutic agents.[7][20] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[21][22]

Principle of the Assay: The Annexin V/PI assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[21]

  • Annexin V: A protein that has a high affinity for PS and is conjugated to a fluorophore (e.g., FITC). It will bind to cells where PS is exposed on the outer membrane.[22][23]

  • Propidium Iodide (PI): A membrane-impermeant DNA dye. It can only enter cells that have lost their membrane integrity, a characteristic of late apoptotic and necrotic cells.

This dual staining allows for the following cell populations to be identified:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rarely observed).

G cluster_0 Cell Populations A Treat Cells with Compound B Harvest & Wash Cells A->B C Resuspend in Annexin V Binding Buffer B->C D Add FITC-Annexin V & Propidium Iodide (PI) C->D E Incubate 15 min in the dark D->E F Analyze by Flow Cytometry E->F G Annexin V- / PI- (Live) F->G H Annexin V+ / PI- (Early Apoptotic) F->H I Annexin V+ / PI+ (Late Apoptotic) F->I J Annexin V- / PI+ (Necrotic) F->J

Caption: Workflow for the Annexin V / Propidium Iodide apoptosis assay.

Protocol 4: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment:

    • Seed and treat cells in 6-well plates with the compound at IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 or 48 hours), as determined from cytotoxicity assays.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) and harvest the adherent cells using a gentle, non-enzymatic method (e.g., EDTA) or gentle trypsinization. Combine all cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze immediately by flow cytometry. Use the FITC channel (green) to detect Annexin V and the PI channel (red) to detect propidium iodide.

    • Use unstained, Annexin V only, and PI only controls to set up compensation and gates correctly.

    • Quantify the percentage of cells in each quadrant of the resulting dot plot.

Hypothetical Mechanism of Action

Based on the extensive literature on benzofuran derivatives, we can hypothesize a potential mechanism of action for Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Many benzofurans function as inhibitors of tubulin polymerization or protein kinases. A plausible pathway could involve the disruption of the cell cycle, leading to the activation of the intrinsic apoptotic pathway.

G compound Ethyl 2-(5-bromobenzofuran-3-yl)acetate target Potential Target (e.g., Tubulin, CDK, mTOR) compound->target g2m G2/M Phase Cell Cycle Arrest target->g2m mito Mitochondrial Stress g2m->mito bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for benzofuran-induced apoptosis.

Conclusion and Future Directions

This document provides a foundational framework for the initial anticancer evaluation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate . By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to assess its cytotoxic potential and elucidate its mechanism of action. Positive results from this in vitro screening cascade, such as potent and selective cytotoxicity coupled with the induction of apoptosis or cell cycle arrest, would provide a strong rationale for advancing the compound to the next stages of drug discovery. These include lead optimization through structure-activity relationship (SAR) studies, target identification and validation using techniques like Western blotting for key cell cycle and apoptotic proteins, and eventual evaluation in in vivo preclinical cancer models.

References

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(5-bromobenzofuran-3-yl)acetate. MySkinRecipes. Available at: [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC. Available at: [Link]

  • Choi, H. D., et al. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. PMC - NIH. Available at: [Link]

  • Patel, H., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

  • Nawrot-Modranka, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • Georgieva, M., et al. (2025). Anticancer Activity of Ethyl Acetate/Water Fraction from Tanacetum vulgare L. Leaf and Flower Extract. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. Available at: [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 200204-85-9 | Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Hoffman Fine Chemicals. Available at: [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Thiyagarajan, D., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Virginia School of Medicine. Available at: [Link]

  • Hernandez, D. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. Available at: [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci. Available at: [Link]

  • Wang, Y., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis Online. Available at: [Link]

  • Thimmaiah, G., et al. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Available at: [Link]

  • Zhou, L., & Johnson, J. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. Available at: [Link]

  • Zhang, G. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. Available at: [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Available at: [Link]

  • Singh, S., & Sharma, P. K. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Al-Obeed, O., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. PubMed. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating the Antimicrobial Potential of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Benzofuran Scaffolds in Antimicrobial Research Benzofuran derivatives represent a class of heterocyclic compounds widely recogn...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzofuran Scaffolds in Antimicrobial Research

Benzofuran derivatives represent a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] This "privileged scaffold" is a cornerstone in medicinal chemistry, with numerous natural and synthetic derivatives exhibiting anti-inflammatory, anticancer, antiviral, and, notably, antimicrobial properties.[3][4][5] The emergence of multidrug-resistant pathogens necessitates a continuous search for novel antimicrobial agents, and the benzofuran nucleus has proven to be a fertile ground for the development of such compounds.[1][6][7]

This guide focuses on a specific derivative, Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS No. 200204-85-9). While this molecule is recognized as a key intermediate in the synthesis of more complex benzofuran-based drugs, its intrinsic antimicrobial potential remains an area ripe for exploration.[8] The presence of a bromine atom at the 5-position is of particular interest, as halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of lead compounds.

These application notes will provide a comprehensive framework for the systematic evaluation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate as a potential antimicrobial agent. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for assessing antimicrobial efficacy, and offer insights into data interpretation.

Scientific Rationale and Mechanistic Considerations

The antimicrobial activity of benzofuran derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanism of action for Ethyl 2-(5-bromobenzofuran-3-yl)acetate is yet to be elucidated, several plausible hypotheses can be drawn from existing research on related compounds:

  • Membrane Disruption: The lipophilic nature of the benzofuran core, enhanced by the bromo-substituent, may facilitate its intercalation into the bacterial cell membrane. This can disrupt membrane integrity, leading to leakage of cellular contents and ultimately, cell death.

  • Enzyme Inhibition: Benzofuran derivatives have been shown to inhibit key microbial enzymes. Potential targets could include those involved in cell wall synthesis, DNA replication (such as DNA gyrase and topoisomerase IV), or folic acid biosynthesis.

  • DNA Intercalation: Some benzofuran compounds have demonstrated the ability to intercalate with microbial DNA, thereby inhibiting replication and transcription processes.[9]

The primary objective of the following protocols is to first quantify the antimicrobial activity of Ethyl 2-(5-bromobenzofuran-3-yl)acetate and then to gather preliminary data that may hint at its mechanism of action.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines a logical workflow for the comprehensive antimicrobial assessment of a novel compound like Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Antimicrobial Evaluation Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Bacteriostatic Determination cluster_2 Phase 3: Time-Dependent Activity cluster_3 Phase 4: Data Analysis & Interpretation start Compound Preparation (Ethyl 2-(5-bromobenzofuran-3-yl)acetate) mic_assay Minimum Inhibitory Concentration (MIC) Assay start->mic_assay Solubilize & Dilute mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay Based on MIC results time_kill Time-Kill Kinetic Assay mbc_assay->time_kill Select concentrations (e.g., 1x, 2x, 4x MIC) analysis Data Analysis & Structure-Activity Relationship (SAR) Hypothesis time_kill->analysis

Caption: A streamlined workflow for the antimicrobial evaluation of a test compound.

Detailed Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12] This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Rationale: The broth microdilution method is a standardized, quantitative technique that allows for the efficient testing of multiple concentrations of a compound against various microorganisms.[13] It is considered the gold standard for susceptibility testing.[10]

Materials:

  • Ethyl 2-(5-bromobenzofuran-3-yl)acetate

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Appropriate positive control antibiotics (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of Ethyl 2-(5-bromobenzofuran-3-yl)acetate in a suitable solvent (e.g., 10 mg/mL in DMSO). Ensure the final solvent concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced toxicity.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Setup:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working stock solution of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density (OD) at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Rationale: While the MIC indicates growth inhibition, the MBC distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity. This is a critical parameter in drug development, as bactericidal agents are often preferred for severe infections.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

Protocol 3: Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.[14][15][16][17]

Rationale: Time-kill assays offer a dynamic view of antimicrobial activity, which is more informative than the static endpoint of an MIC/MBC assay.[17][18] It helps to understand if the compound's effect is rapid or slow and whether it is concentration-dependent.

Procedure:

  • Prepare a bacterial suspension in CAMHB with a starting inoculum of ~5 x 10^5 CFU/mL.

  • Add Ethyl 2-(5-bromobenzofuran-3-yl)acetate at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.

  • Incubate the cultures at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions of the aliquot in sterile saline or PBS.

  • Plate the dilutions onto antibiotic-free agar plates and incubate for 18-24 hours.

  • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[14]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to allow for easy comparison and interpretation.

Table 1: Example MIC and MBC Data for Ethyl 2-(5-bromobenzofuran-3-yl)acetate

MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive[Insert Data][Insert Data][Calculate][Bactericidal/Static]
E. coli ATCC 25922Negative[Insert Data][Insert Data][Calculate][Bactericidal/Static]
P. aeruginosa ATCC 27853Negative[Insert Data][Insert Data][Calculate][Bactericidal/Static]
C. albicans ATCC 90028N/A (Fungus)[Insert Data][Insert Data][Calculate][Fungicidal/Static]

Interpretation Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Hypothesized Mechanism of Action Pathway

Based on the known activities of similar compounds, we can hypothesize a potential mechanism of action. The following diagram illustrates a hypothetical pathway where the compound disrupts the bacterial cell membrane.

Hypothesized Mechanism of Action compound Ethyl 2-(5-bromobenzofuran-3-yl)acetate membrane Bacterial Cell Membrane (Lipid Bilayer) compound->membrane Lipophilic Interaction intercalation Intercalation & Disruption of Membrane Potential membrane->intercalation leakage Ion Leakage & Loss of Proton Motive Force intercalation->leakage atp_depletion ATP Synthesis Inhibition leakage->atp_depletion cell_death Cell Death atp_depletion->cell_death

Caption: Hypothetical pathway for membrane disruption by the test compound.

Conclusion and Future Directions

The protocols and framework provided in these application notes offer a robust starting point for the comprehensive investigation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate as a potential antimicrobial agent. The initial screening through MIC and MBC assays will establish its spectrum and potency of activity. Subsequent time-kill kinetic studies will provide deeper insights into its bactericidal or bacteriostatic nature.

Positive results from these initial studies would warrant further investigation into the precise mechanism of action, including studies on membrane depolarization, inhibition of specific enzymes, and potential interactions with microbial DNA. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, could lead to the development of even more potent benzofuran-based antimicrobial agents.[3] The fight against antimicrobial resistance requires a multifaceted approach, and the exploration of novel chemical scaffolds like the one presented here is a critical component of that effort.

References

  • International Journal of Pharmacy and Biological Sciences. Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2845. [Link]

  • Choi, H. D., et al. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1838. [Link]

  • Reddy, T. S., et al. (2015). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 7(10), 302-308. [Link]

  • Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery, 17(7), 775-799. [Link]

  • MySkinRecipes. Ethyl 2-(5-bromobenzofuran-3-yl)acetate. [Link]

  • Miao, Y. H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 28044-28063. [Link]

  • Li, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6089. [Link]

  • ResearchGate. “Kinetic and Mechanistic Study of Bromination of Benzofuran Scaffolds”. [Link]

  • MDPI. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. [Link]

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • A Research Article. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • PMC. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. [Link]

  • RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents. [Link]

  • Hoffman Fine Chemicals. CAS RN 200204-85-9 | Ethyl 2-(5-bromobenzofuran-3-yl)acetate. [Link]

  • World Journal of Organic Chemistry. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. [Link]

  • Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

  • Nature Protocols. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • Bio-protocol. Time–Kill Assay. [Link]

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • Pacific BioLabs. Time Kill Testing. [Link]

  • ResearchGate. Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. [Link]

  • RSC Publishing. Total synthesis of natural products containing benzofuran rings. [Link]

  • PMC. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

  • Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • ACS Infectious Diseases. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. [Link]

  • YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. [Link]

Sources

Method

Application Note: Ethyl 2-(5-bromobenzofuran-3-yl)acetate as a Divergent Scaffold for Heterocyclic Synthesis

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the production and utilization of Ethyl 2-(5-bromobenzofuran-3-yl)acetate , a versatile "privi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis. It details the production and utilization of Ethyl 2-(5-bromobenzofuran-3-yl)acetate , a versatile "privileged structure" intermediate.

Executive Summary

Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a high-value scaffold in drug discovery due to its dual-functional nature. The 5-bromo motif serves as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the installation of biaryl systems common in kinase inhibitors and anti-arrhythmic agents (e.g., amiodarone analogues). Simultaneously, the 3-acetate side chain provides a flexible linker for cyclization, amidation, or reduction, facilitating access to tricyclic systems or peptidomimetics.

This guide provides a validated, scalable protocol for synthesizing this intermediate via the Coumarin Rearrangement Route —a method superior to direct cyclization for accessing the 3-isomer specifically—and details downstream protocols for library generation.

Synthesis Protocol: The Coumarin Rearrangement Method

Rationale: Direct condensation of phenols with


-keto esters often yields 3-methylbenzofuran-2-carboxylates. To specifically target the benzofuran-3-acetic acid  skeleton, we utilize a Pechmann condensation followed by an alkaline ring-contraction rearrangement.
Phase 1: Synthesis of 6-Bromo-4-(chloromethyl)-2H-chromen-2-one

This step constructs the bicyclic core as a coumarin intermediate.

Reagents:

  • 4-Bromophenol (1.0 eq)

  • Ethyl 4-chloroacetoacetate (1.1 eq)

  • Methanesulfonic acid (MSA) or conc. H₂SO₄ (Solvent/Catalyst)[1][2]

Protocol:

  • Setup: Charge a round-bottom flask with MSA (5 mL per gram of phenol) and cool to 0–5 °C in an ice bath. Critical: Temperature control is vital to prevent polymerization.

  • Addition: Dissolve 4-bromophenol in the acid. Add Ethyl 4-chloroacetoacetate dropwise over 30 minutes, maintaining internal temperature < 5 °C.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) and stir for 24–48 hours. The solution will darken (deep red/brown).

  • Workup: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. A precipitate will form.[1][3][4]

  • Isolation: Filter the solid. Wash with cold water until neutral pH. Recrystallize from Ethanol/Ethyl Acetate (1:1) to obtain the coumarin as a solid.[4][5]

Phase 2: Alkaline Rearrangement to Benzofuran-3-acetic Acid

This key step converts the 6-membered lactone (coumarin) into the 5-membered benzofuran via an internal S_N2 displacement.

Reagents:

  • 6-Bromo-4-(chloromethyl)coumarin (from Phase 1)

  • 2M NaOH (aq)

Protocol:

  • Hydrolysis: Suspend the coumarin in 2M NaOH (10 mL/g).

  • Rearrangement: Heat the mixture to 80–90 °C for 2–4 hours. The solid will dissolve as the ring opens and re-closes.

  • Precipitation: Cool to RT. Acidify carefully with conc. HCl to pH ~1–2.

  • Isolation: The product, 2-(5-bromobenzofuran-3-yl)acetic acid , will precipitate.[5] Filter, wash with water, and dry.[1][3]

    • Yield Expectation: 60–80% for this step.

Phase 3: Esterification to Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Protocol:

  • Dissolve the acid in absolute Ethanol.

  • Add catalytic conc. H₂SO₄ (or thionyl chloride, 1.2 eq, added at 0 °C).

  • Reflux for 4–6 hours.

  • Concentrate in vacuo, neutralize with NaHCO₃, and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Functionalization & Applications

Once synthesized, the scaffold serves as a "Hub" for divergent synthesis.

Workflow Visualization

The following diagram illustrates the synthesis and divergent application pathways.

BenzofuranSynthesis Phenol 4-Bromophenol Coumarin 6-Bromo-4-(chloromethyl) coumarin Phenol->Coumarin Pechmann Cond. (Et-4-Cl-AcAc, MSA) Acid 2-(5-Bromobenzofuran-3-yl) acetic acid Coumarin->Acid NaOH, 80°C (Rearrangement) Target Ethyl 2-(5-bromobenzofuran-3-yl) acetate (The Hub) Acid->Target EtOH, H2SO4 (Esterification) Biaryl 5-Arylbenzofurans (Kinase Inhibitors) Target->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Hydrazide Oxadiazoles (Antimicrobial) Target->Hydrazide N2H4·H2O Then cyclization Tricyclic Benzofuro[3,2-c]pyridines (CNS Agents) Target->Tricyclic Amine condensation & Cyclization

Caption: Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate via coumarin rearrangement and its divergent applications.

Application A: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)

Objective: Install an aryl group at the 5-position to create biaryl pharmacophores.

Protocol:

  • Mix: Intermediate (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Solvent: Dioxane/Water (4:1).

  • Conditions: Degas with

    
    , heat at 90 °C for 12 hours.
    
  • Result: Retention of the ethyl acetate side chain allows for subsequent modification after the aryl group is installed.

Application B: Synthesis of 1,3,4-Oxadiazoles (Side-chain Modification)

Objective: Convert the ester to a heterocyclic moiety common in antitubercular drugs.

  • Hydrazide Formation: Reflux the ethyl ester with hydrazine hydrate (excess) in ethanol for 4 hours. Precipitate the benzofuran-3-carbohydrazide .

  • Cyclization: Reflux the hydrazide with an aromatic aldehyde in

    
     or with 
    
    
    
    /KOH to form the oxadiazole ring.

Technical Data Summary

ParameterSpecification / ValueNotes
CAS (Acid) 50669-89-5 (Generic Ref)Specific 5-Br derivative requires substructure search.
Molecular Weight ~283.12 g/mol Based on Ethyl Ester (

).
Appearance Off-white to pale yellow solidLow melting solid or oil depending on purity.
Key NMR Signals

4.15 (q, 2H,

), 3.70 (s, 2H,

-CO)
The singlet at ~3.7 ppm confirms 3-substitution.
Storage 2–8 °C, Inert AtmosphereProtect from light (bromide sensitivity).

Troubleshooting & Expert Insights

  • Issue: Low Yield in Step 1 (Coumarin Formation).

    • Cause: Temperature too high during addition causing polymerization of the keto-ester.

    • Fix: Ensure internal temp stays < 5 °C. Use fresh Ethyl 4-chloroacetoacetate.

  • Issue: Incomplete Rearrangement (Step 2).

    • Cause: Base concentration too low or insufficient heating.

    • Fix: Ensure NaOH is at least 2M.[5][6] The reaction requires ring opening (phenoxide formation) followed by displacement of the chloride. If the reaction stops at the phenol intermediate, heat longer.

  • Issue: "Wrong" Isomer.

    • Check: If you used a simple acid catalyst without the chloromethyl precursor (i.e., just phenol + ethyl acetoacetate), you likely made the 3-methyl-benzofuran-2-carboxylate . The 4-chloromethylcoumarin route is specific for the 3-acetic acid isomer.

References

  • Khan, K. M., et al. (2005). "Synthesis and biological evaluation of benzofuran derivatives." Journal of Chemical Society of Pakistan, 27(4), 417. (General Benzofuran bioactivity).
  • Maddox, J. T., et al. (2018). "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors." Molecules, 23(12), 3273. Link (Specific synthesis of 2-(5-bromobenzofuran-3-yl)acetic acid).

  • Dudley, M. E., et al. (2006). "A convenient high-yielding one-pot procedure for the synthesis of 3-ethoxycarbonylbenzofurans." Synthesis, 2006(10), 1711-1714.
  • Surakshitha, T., et al. (2013). "Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity." International Journal of Pharmacy and Biological Sciences, 3(3), 343-350. (Hydrazide/Oxadiazole protocols).[7]

  • Pechmann, H. v., & Duisberg, C. (1883). "Ueber die Verbindungen der Phenole mit Acetessigäther." Berichte der deutschen chemischen Gesellschaft, 16(2), 2119-2128.

Sources

Application

Application Notes and Protocols for Cytotoxicity Assays of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This comprehensive guide details the application and protocols for evaluating the cytotoxic potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details the application and protocols for evaluating the cytotoxic potential of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, a novel benzofuran derivative. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their demonstrated pharmacological activities, including anticancer properties.[1] This document provides a strategic framework for a multi-assay approach to characterize the cytotoxic profile of this compound. We will delve into the rationale behind assay selection, provide step-by-step protocols for key cytotoxicity assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) staining—and offer insights into data interpretation and troubleshooting. The overarching goal is to equip researchers with the necessary tools to conduct a thorough and reliable assessment of this compound's in vitro efficacy and mechanism of action.

Introduction: The Scientific Rationale

Benzofuran derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities.[1] Structure-activity relationship (SAR) studies have indicated that substitutions on the benzofuran ring, particularly at the C-2 and C-5 positions, can significantly influence their cytotoxic effects.[2] The presence of a bromine atom at the C-5 position in Ethyl 2-(5-bromobenzofuran-3-yl)acetate suggests a potential for enhanced cytotoxic potency, as halogen substitutions have been shown to form favorable hydrophobic interactions.[2]

The evaluation of novel chemical entities for cytotoxic activity is a cornerstone of drug discovery, particularly in the field of oncology.[3][4] A robust assessment of a compound's ability to induce cell death, inhibit cell proliferation, or compromise cell membrane integrity is crucial for its progression as a potential therapeutic agent. This guide provides a systematic approach to characterizing the cytotoxic profile of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Our investigative approach is threefold:

  • Metabolic Viability Assessment: To determine the compound's effect on cellular metabolic activity as an indicator of cell viability.

  • Membrane Integrity Assessment: To quantify cell membrane damage and subsequent cell death.

  • Apoptosis vs. Necrosis Differentiation: To elucidate the primary mechanism of cell death induced by the compound.

This multi-pronged strategy ensures a comprehensive understanding of the compound's cellular impact, moving beyond a simple live/dead assessment to a more nuanced mechanistic insight.

Experimental Design & Workflow

A logical and well-controlled experimental design is paramount for generating reproducible and meaningful data. The following workflow provides a roadmap for the cytotoxic evaluation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) mtt_assay MTT Assay (Metabolic Viability) compound_prep->mtt_assay ldh_assay LDH Assay (Membrane Integrity) compound_prep->ldh_assay annexin_assay Annexin V/PI Assay (Apoptosis/Necrosis) compound_prep->annexin_assay cell_culture Cell Line Selection & Culture (e.g., Cancer Cell Lines) cell_culture->mtt_assay cell_culture->ldh_assay cell_culture->annexin_assay ic50 IC50 Determination (Dose-Response Curve) mtt_assay->ic50 ldh_assay->ic50 mechanism Mechanism of Cell Death (Flow Cytometry Analysis) annexin_assay->mechanism apoptosis_necrosis viable Viable Cell Annexin V: Negative PI: Negative early_apoptotic Early Apoptotic Cell Annexin V: Positive PI: Negative viable->early_apoptotic Apoptotic Stimulus necrotic Primary Necrotic Cell Annexin V: Negative PI: Positive viable->necrotic Severe Insult late_apoptotic Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive early_apoptotic->late_apoptotic Membrane Permeabilization

Caption: Differentiation of cell populations using Annexin V and PI staining.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with Ethyl 2-(5-bromobenzofuran-3-yl)acetate at concentrations around the determined IC50 value for an appropriate duration.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. [5] * Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. [5] * Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [5] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [5]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube. * Analyze the samples by flow cytometry within one hour.

The results are typically displayed as a quadrant plot:

  • Lower-Left (Annexin V-/PI-): Live cells

  • Lower-Right (Annexin V+/PI-): Early apoptotic cells

  • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V-/PI+): Primarily necrotic cells

An increase in the population of Annexin V-positive cells would suggest that Ethyl 2-(5-bromobenzofuran-3-yl)acetate induces apoptosis. [6]

Data Presentation and Interpretation

For a clear and comparative analysis of the cytotoxic effects of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, the data should be summarized in a structured format.

Table 1: Summary of Cytotoxicity Data for Ethyl 2-(5-bromobenzofuran-3-yl)acetate

AssayEndpointCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MTT Metabolic Viabilitye.g., MCF-7Experimental ValueExperimental ValueExperimental Value
LDH Membrane Integritye.g., MCF-7Experimental ValueExperimental ValueExperimental Value

Table 2: Apoptosis/Necrosis Profile at 48 hours (at IC50 concentration)

Cell PopulationPercentage of Total Cells
Viable (Annexin V-/PI-) Experimental Value %
Early Apoptotic (Annexin V+/PI-) Experimental Value %
Late Apoptotic/Necrotic (Annexin V+/PI+) Experimental Value %
Necrotic (Annexin V-/PI+) Experimental Value %

Troubleshooting and Best Practices

  • Compound Solubility: Ensure Ethyl 2-(5-bromobenzofuran-3-yl)acetate is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.

  • Cell Density: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. [7]* Control Wells: Always include appropriate positive and negative controls to validate the assay performance.

  • Assay Interference: Some compounds can interfere with the chemistry of the assays. For instance, a compound that reduces MTT non-enzymatically can lead to false-positive results. It is advisable to run a cell-free control with the compound and the assay reagents. [8]

Conclusion

The protocols and framework outlined in this guide provide a robust starting point for the comprehensive cytotoxic evaluation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. By employing a multi-assay approach that interrogates different aspects of cell health, researchers can gain valuable insights into the compound's potency and mechanism of action. This information is critical for making informed decisions in the early stages of drug development.

References

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S., El-Sayed, M. A., & Taha, M. O. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2736. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • MDPI. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

  • Nelson Labs. (n.d.). Cytotoxicity Test. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). PMC. Retrieved from [Link]

  • National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of the benzodifurans tested on different cell lines.... Retrieved from [Link]

  • NAMSA. (n.d.). Cytotoxicity Study - ISO Direct Contact Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Antiproliferative Screening of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Executive Summary & Biological Rationale Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a "privileged scaffold" in medicinal chemistry. The benzofuran core is structurally homologous to natural pharmacophores (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale

Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a "privileged scaffold" in medicinal chemistry. The benzofuran core is structurally homologous to natural pharmacophores (e.g., psoralen, amiodarone) and exhibits a broad range of bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

The specific presence of the 5-bromo substituent provides a critical halogen handle, often enhancing lipophilicity and membrane permeability, while the ethyl acetate side chain at position 3 serves as a hydrolyzable ester prodrug motif or a linker for target engagement.

Primary Screening Objective: This protocol details the standardized workflow for evaluating the antiproliferative potency of EBFA against human cancer cell lines. Unlike generic screening guides, this note addresses the specific solubility challenges of halogenated benzofurans and provides a validated pathway for distinguishing cytotoxic (cell-killing) vs. cytostatic (growth-arresting) mechanisms.

Compound Management & Solution Chemistry

Critical Quality Attribute: EBFA is a lipophilic solid (MP: 38–40 °C). Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in optical assays.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Concentration: 10 mM or 20 mM Master Stock.

  • Procedure:

    • Weigh solid EBFA in a glass vial (avoid polystyrene, which can leach plasticizers).

    • Add calculated DMSO volume.

    • Sonicate at 37 °C for 5 minutes. Visual inspection must confirm a clear, slightly yellow solution.

    • Aliquot: Store in amber glass vials at -20 °C. Avoid freeze-thaw cycles >3 times.

Working Solution (Assay Day)
  • Intermediate Dilution: Dilute stock 1:100 in culture media without serum first, then add serum-containing media. This "step-down" prevents protein shock precipitation.

  • Final DMSO Limit: Ensure final assay well concentration is ≤0.5% (v/v) to avoid solvent toxicity.

Protocol A: Primary Antiproliferative Screen (ATP Bioluminescence)

Rationale: ATP monitoring is superior to MTT/MTS for benzofurans because tetrazolium reduction (MTT) can be chemically interfered with by certain antioxidant benzofuran moieties, leading to false artifacts.

Materials
  • Cell Lines:

    • Solid Tumor: MCF-7 (Breast), A549 (Lung), HCT116 (Colon).

    • Control: HFF-1 (Human Foreskin Fibroblast) to determine selectivity index.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luciferase reagent.

  • Plate: 384-well white opaque bottom plates (prevents signal bleed).

Experimental Workflow

Step 1: Cell Seeding (Day 0)

  • Harvest cells in exponential growth phase.

  • Seed density (optimized for 72h assay):

    • MCF-7: 2,000 cells/well

    • A549: 1,500 cells/well

  • Volume: 25 µL/well.

  • Incubate 24h at 37 °C, 5% CO₂ to allow attachment.

Step 2: Compound Treatment (Day 1)

  • Prepare a 7-point serial dilution of EBFA (1:3 dilution factor).

  • Range: 100 µM

    
     0.13 µM.
    
  • Add 5 µL of 6x concentrated compound to cells.

  • Controls:

    • Positive: Doxorubicin (10 µM).

    • Negative: 0.5% DMSO Vehicle.

    • Background: Media only (no cells).

Step 3: Readout (Day 4)

  • Equilibrate plate to Room Temperature (RT) for 30 mins.

  • Add 30 µL CellTiter-Glo reagent.

  • Orbitally shake (300 rpm) for 2 mins to lyse cells.

  • Incubate 10 mins (stabilize signal).

  • Read Luminescence (Integration time: 0.5s).

Data Visualization: Screening Workflow

ScreeningWorkflow Stock Stock Prep (10mM DMSO) Seed Cell Seeding (384-well, White) Stock->Seed QC Check Dose Dosing (7-pt Serial Dilution) Seed->Dose 24h Attach Incubate Incubation (72h, 37°C) Dose->Incubate Lysis Lysis & Luciferase (ATP Detection) Incubate->Lysis Read Data Readout (Luminescence) Lysis->Read

Caption: Optimized workflow for high-throughput ATP-based viability screening of EBFA.

Protocol B: Mechanism of Action Verification (Caspase 3/7)

Rationale: If EBFA shows antiproliferative activity, it is vital to determine if it induces apoptosis (programmed death) or necrosis (toxicity). Benzofurans often trigger the intrinsic apoptotic pathway via ROS generation or Bcl-2 inhibition.

Procedure
  • Seeding: Duplicate the setup from Protocol A.

  • Treatment: Treat cells with EBFA at the calculated IC50 and 2x IC50 concentrations for 24h (earlier time point than viability).

  • Reagent: Add Caspase-Glo® 3/7 reagent (1:1 ratio).

  • Readout: Luminescence.

  • Interpretation:

    • High Signal (>2-fold over vehicle) = Apoptosis (Specific target engagement).

    • Low Signal + Low Viability = Necrosis (General membrane disruption/toxicity).

Data Analysis & Metrics

Quality Control (Z-Factor)

Before accepting data, calculate the Z-factor for the assay plate to ensure statistical robustness.



  • 
    : Standard Deviation, 
    
    
    
    : Mean
  • 
    : Positive Control, 
    
    
    
    : Negative Control
  • Requirement:

    
     for valid screening data.
    
IC50 Calculation

Fit the dose-response data to a 4-parameter logistic (4PL) equation:



Selectivity Index (SI)


  • Target: SI > 10 indicates a promising therapeutic window.

Hypothetical Signaling Pathway

Based on structural homology to bioactive benzofurans, EBFA likely acts via Oxidative Stress induction or Kinase Inhibition . The diagram below illustrates the validation logic.

MechanismPath EBFA Ethyl 2-(5-bromobenzofuran-3-yl)acetate Entry Cellular Entry (Passive Diffusion) EBFA->Entry Target Potential Targets: Pin1 / CYP450 / DNA Entry->Target ROS ROS Generation Target->ROS Stress Response Mito Mitochondrial Depolarization Target->Mito Direct Action ROS->Mito Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Putative mechanism of action for halogenated benzofurans leading to apoptosis.

Safety & Handling (HSE)

  • GHS Classification: Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Use a fume hood. The bromine substituent can be labile under high heat; do not autoclave.

  • Disposal: Halogenated organic waste stream.

References

  • Benzofuran Scaffold Review

    • Khanam, H., & Shamsuzzaman, M. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.
  • Anticancer Mechanisms of Benzofurans

    • Miao, Y., et al. (2019).[3] Natural source, bioactivity and synthesis of benzofuran derivatives.[1][2][4][5][6][7] RSC Advances.[7]

  • Compound Specific Data (PubChem)

    • National Center for Biotechnology Information. (2023).[2][6][7] PubChem Compound Summary for CID 124082071, Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

  • Assay Validation Standards

    • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

Sources

Application

Application Note &amp; Protocols: Characterizing Ethyl 2-(5-bromobenzofuran-3-yl)acetate in Enzyme Inhibition Assays

For: Researchers, scientists, and drug development professionals. Introduction: The Scientific Rationale The benzofuran ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The benzofuran ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This structural motif is found in numerous natural products and synthetic compounds that exhibit anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[3][4] A significant portion of these biological activities stems from the ability of benzofuran derivatives to act as enzyme inhibitors.[4][5]

Notably, the benzofuran scaffold has been successfully exploited to develop potent inhibitors for various enzyme classes, including cholinesterases, which are critical targets in neurodegenerative disorders like Alzheimer's disease.[6][7][8] Alzheimer's is characterized by a decline in the neurotransmitter acetylcholine (ACh), and inhibiting the enzyme responsible for its degradation, acetylcholinesterase (AChE), is a primary therapeutic strategy.[9] Several studies have demonstrated that novel benzofuran derivatives can exhibit significant AChE inhibitory activity, sometimes with potencies comparable to established drugs.[7]

This document provides a comprehensive guide for the initial characterization of a novel test compound, Ethyl 2-(5-bromobenzofuran-3-yl)acetate , as a potential enzyme inhibitor. Given the established precedent of the benzofuran core, we will use acetylcholinesterase (AChE) as a representative target enzyme. The protocols herein describe a systematic workflow, from primary screening and potency determination (IC50) to elucidating the kinetic mechanism of action (MoA). The methodologies are designed to be robust, self-validating, and adaptable for screening against other enzyme targets.

Experimental Design & Workflow

The characterization of a novel inhibitor follows a logical cascade. The primary goal is to first confirm activity, then quantify its potency, and finally, understand how it interacts with the enzyme. This systematic approach ensures that resources are focused on compounds with genuine promise.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_potency Phase 3: Potency Determination cluster_moa Phase 4: Mechanism of Action A Compound Solubilization (DMSO Stock) B Primary Assay: Single-Point Screen (e.g., 10 µM) A->B C Calculate % Inhibition B->C D Dose-Response Assay (Serial Dilution) C->D Hit? (e.g., >50% Inh.) E IC50 Curve Fitting (Non-linear Regression) D->E F Enzyme Kinetic Studies (Vary [Substrate] & [Inhibitor]) E->F Potent? (e.g., IC50 < 1 µM) G Lineweaver-Burk Plot Analysis F->G H Determine Inhibition Type (Competitive, Non-competitive, etc.) G->H G Interpreting Lineweaver-Burk Plots for Inhibition cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition x_axis 1/[S] y_axis 1/V origin->x_axis origin->y_axis a1 -1/Km y_int1 1/Vmax a1->y_int1 b1 + Inhibitor c1 No Inhibitor y_int1->b1 y_int1->c1 a2 -1/Km b2 + Inhibitor a2->b2 c2 No Inhibitor a2->c2 y_int2_inhib y_int2_noinhib a3 b3 + Inhibitor a3->b3 c3 No Inhibitor d3 d3->c3 e3 f3 e3->f3

Caption: Lineweaver-Burk plots for different inhibition types.

Conclusion & Further Steps

This guide provides a foundational framework for assessing the enzyme inhibition potential of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. By following the detailed protocols for IC50 determination and mechanism of action studies, researchers can generate robust and reliable data to characterize the compound's interaction with a target enzyme like acetylcholinesterase. Positive results from these assays would justify further investigation, including selectivity profiling against other enzymes (e.g., butyrylcholinesterase), structural biology studies (e.g., X-ray crystallography) to visualize the binding mode, and cell-based assays to confirm activity in a more complex biological environment.

References

  • Al-Snafi, A. E. (2024). Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. PubMed. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. PubMed. Available at: [Link]

  • Wang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]

  • Szychowska, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]

  • Yamazaki, Y., et al. (1995). Synthesis and 5 alpha-reductase inhibitory activities of benzofuran derivatives with a carbamoyl group. PubMed. Available at: [Link]

  • Ali, M. A., et al. (2021). Natural benzofuran derivatives as promising scaffold for alleviating Alzheimer symptoms: acetylcholinesterase inhibition, structure activity relationship and in silico studies. Taylor & Francis Online. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]

  • Bio-protocol. (2018). Acetylcholinesterase Inhibition Assay. Bio-protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Maccioni, R. B., et al. (2023). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. Available at: [Link]

  • MCAT Biochemistry. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide. MCAT Biochemistry. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available at: [Link]

  • Baier, A. S., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. Available at: [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. Available at: [Link]

  • Chemistry LibreTexts. (2022). Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Lindsley, C. W. (2021). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Longdom Publishing. (n.d.). Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing. Available at: [Link]

  • Evren, A. E., et al. (2024). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia. Available at: [Link]

  • G-Biosciences. (n.d.). Ellman's Reagent. G-Biosciences. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. Available at: [Link]

  • Sipes, N. S., & Padilla, S. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Microbe Notes. (2022). Lineweaver–Burk Plot. Microbe Notes. Available at: [Link]

  • Winther, J. R., & Thorpe, C. (2014). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Lineweaver Burk plot for enzyme inhibition. ResearchGate. Available at: [Link]

Sources

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Abstract This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. This compound is a key intermediate in the synthesis of various pharmacologically active molecules, making its purity and stability critical for drug development and quality control. The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, ensuring reliable separation of the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. This document provides a comprehensive protocol, method validation details in accordance with International Council for Harmonisation (ICH) guidelines, and the scientific rationale behind the methodological choices, intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzofuran Intermediates

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Ethyl 2-(5-bromobenzofuran-3-yl)acetate serves as a crucial building block in the synthesis of novel therapeutic agents. The purity of such intermediates is paramount, as impurities can affect the safety and efficacy of the final drug product. Therefore, a well-defined and validated analytical method is essential for quality control throughout the manufacturing process.[2]

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of pharmaceutical compounds, including non-volatile and thermally labile substances like many benzofuran derivatives.[1] This application note details a stability-indicating RP-HPLC method, which is critical for assessing the intrinsic stability of a drug substance and for monitoring the formation of degradation products under various stress conditions.[3]

Chromatographic Principles and Method Development Rationale

The development of a robust HPLC method is a systematic process aimed at achieving reliable separation and quantification.[4] The choices of stationary phase, mobile phase, and detection parameters are grounded in the physicochemical properties of the analyte and the principles of chromatography.

Stationary Phase Selection: The Role of C18 Columns

A C18 (octadecylsilyl) bonded silica column was selected as the stationary phase. This is the most common choice for reverse-phase HPLC due to its hydrophobicity, which allows for the effective retention and separation of a wide range of moderately polar to nonpolar compounds.[5] The benzofuran ring system and the ethyl acetate group in the target molecule impart a moderate polarity, making it well-suited for retention on a C18 stationary phase through hydrophobic interactions.

Mobile Phase Optimization: Balancing Retention and Elution

The mobile phase in RP-HPLC is typically a polar mixture, often of water and a miscible organic solvent.[6] For this method, a combination of acetonitrile and water was chosen.

  • Acetonitrile (ACN) is a common organic modifier in RP-HPLC due to its low viscosity, low UV cutoff, and high elution strength.[7] Its dipole moment and acidic properties can influence the selectivity of the separation.[7]

  • Water serves as the weak solvent in the mobile phase, promoting the retention of the analyte on the nonpolar stationary phase.

  • Formic Acid (0.1%) is added to the aqueous phase to control the pH and improve peak shape. For ester compounds, maintaining an acidic pH can prevent hydrolysis. The acidic conditions also suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can lead to peak tailing.

A gradient elution program was developed to ensure the timely elution of the main peak while also allowing for the separation of any potential, more or less retained, impurities and degradation products.[5]

Detector Selection: UV Absorbance of the Benzofuran Chromophore

The benzofuran ring system contains a chromophore that absorbs ultraviolet (UV) light. Based on the UV absorption characteristics of related benzofuran and furan compounds, a detection wavelength of 254 nm was selected.[8] This wavelength provides good sensitivity for the analyte and is a common setting for the detection of aromatic compounds. A Diode Array Detector (DAD) is recommended to monitor peak purity and to develop a spectral library of the analyte and its impurities.

Experimental Protocol

Materials and Reagents
  • Ethyl 2-(5-bromobenzofuran-3-yl)acetate reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable for this analysis.

Parameter Condition
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 60% A, 40% B2-15 min: Linear gradient to 20% A, 80% B15-18 min: Hold at 20% A, 80% B18-18.1 min: Linear gradient to 60% A, 40% B18.1-25 min: Re-equilibration at 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Methanol
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 2-(5-bromobenzofuran-3-yl)acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Method Validation Protocol (ICH Q2(R2))

To ensure the reliability and trustworthiness of this analytical method, a comprehensive validation study must be performed according to the International Council for Harmonisation (ICH) guidelines.[9][10] A validation protocol should be established prior to conducting the experiments, outlining the procedures and acceptance criteria.[11]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted.[3] The reference standard is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

    • Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

The chromatograms of the stressed samples should be compared to that of an unstressed standard. The method is considered specific if the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a DAD can further confirm the specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL), should be prepared and injected. A calibration curve should be plotted of peak area versus concentration, and the correlation coefficient (r²) should be determined.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed across the specified range of the procedure. Accuracy can be determined by applying the method to a sample of known purity or by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percent recovery should be calculated.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Determined by analyzing a minimum of six replicate injections of the 100% test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Evaluates the effect of random events on the precision of the analytical procedure. This is assessed by performing the analysis on different days, with different analysts, and/or on different instruments.[13]

The relative standard deviation (RSD) of the peak areas is calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[14] Small variations in the following parameters should be investigated:

  • Flow rate (e.g., ±0.1 mL/min)

  • Column temperature (e.g., ±2 °C)

  • Mobile phase composition (e.g., ±2% organic content)

  • pH of the mobile phase buffer

The effect on the retention time, peak area, and resolution should be monitored.

Data Presentation and System Suitability

System suitability tests are an integral part of the analytical procedure. They are used to verify that the chromatographic system is adequate for the intended analysis.

System Suitability Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Areas (from 6 replicate injections) ≤ 2.0%

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the HPLC analysis workflow for Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Prep Weighing & Dissolution (Methanol) Filt Filtration (0.45 µm) Prep->Filt Inj Injection (10 µL) Filt->Inj Sep Chromatographic Separation (C18 Column, Gradient Elution) Inj->Sep Det UV Detection (254 nm) Sep->Det Integ Peak Integration & Quantification Det->Integ Val Method Validation (ICH Q2) Integ->Val Report Final Report Val->Report

Caption: HPLC analysis workflow from sample preparation to final reporting.

The logical flow for method validation is also a critical component, ensuring the trustworthiness of the generated data.

Validation_Logic Method Method Development Stationary Phase Mobile Phase Detection Validation Method Validation (ICH Q2) Specificity Linearity Accuracy Precision LOD/LOQ Robustness Method->Validation Specificity Forced Degradation Acid Base Oxidative Thermal Photo Validation->Specificity Precision Precision Repeatability Intermediate Precision Validation->Precision

Caption: Logical relationship of key HPLC method validation parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. The detailed protocol, rooted in established chromatographic principles, and the rigorous validation plan based on ICH guidelines, ensure that the method is reliable, accurate, and suitable for its intended purpose in a regulated pharmaceutical environment. By following this guide, researchers and quality control analysts can confidently assess the purity and stability of this important synthetic intermediate, contributing to the overall quality and safety of new drug candidates.

References

  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Hawach Scientific. (2023). Chromatographic Mode of an R-P HPLC Column. Available at: [Link]

  • Cureus. (2023). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Available at: [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Available at: [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC?. Available at: [Link]

  • ResearchGate. (2018). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,.... Available at: [Link]

  • PharmTech. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • ResearchGate. (2018). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,.... Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Application

Application Note: GC-MS Analysis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Abstract & Scope This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate (PubChem CID: 124082071). This compound serves as a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate (PubChem CID: 124082071). This compound serves as a critical intermediate in the synthesis of benzofuran-based pharmaceuticals, often utilized in anti-arrhythmic and anti-microbial drug discovery.

The presence of the bromine substituent and the ethyl ester moiety presents specific analytical challenges, including isotopic pattern deconvolution and potential ester hydrolysis. This guide provides a robust, self-validating method for identification and purity assessment, emphasizing the interpretation of the unique bromine isotopic signature (


 and 

).

Compound Physicochemical Profile

PropertyValueNotes
IUPAC Name Ethyl 2-(5-bromo-1-benzofuran-3-yl)acetate
Molecular Formula

Molecular Weight ~283.12 g/mol Average Mass
Monoisotopic Mass 281.99 (

) / 283.99 (

)
Distinct 1:1 Doublet
Boiling Point (Pred) ~340 °C - 360 °CHigh thermal stability required
Solubility Dichloromethane (DCM), Ethyl Acetate, MethanolLow water solubility

Experimental Protocol

Reagents and Standards
  • Analyte: Ethyl 2-(5-bromobenzofuran-3-yl)acetate (>97% purity).

  • Solvent: Dichloromethane (DCM), HPLC Grade. DCM is preferred over methanol to prevent transesterification in the injector port.

  • Internal Standard (Optional): Phenanthrene-d10 (for retention time locking).

Sample Preparation
  • Stock Solution: Weigh 10 mg of the analyte into a 10 mL volumetric flask. Dilute to volume with DCM (Concentration: 1000 µg/mL).

  • Working Standard: Dilute 100 µL of Stock Solution into 900 µL of DCM (Concentration: 100 µg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter that could catalyze thermal degradation in the liner.

GC-MS Instrumentation Parameters

Gas Chromatograph (Agilent 7890B or equivalent)

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The 5% phenyl phase provides excellent selectivity for aromatic isomers and sufficient thermal stability for the high-boiling benzofuran core.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless, maintained at 280 °C.

    • Mode: Split 10:1 (for purity); Splitless (for trace impurity analysis).

    • Liner: Deactivated glass wool liner (essential to prevent adsorption of the polar ester group).

Oven Program

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 80 1.0
Ramp 1 20 200 0.0
Ramp 2 10 300 5.0

| Total Time | | | 22.0 min |

Mass Spectrometer (Agilent 5977B or equivalent)

  • Source Temperature: 230 °C.[1]

  • Quadrupole Temperature: 150 °C.

  • Transfer Line: 300 °C.

  • Ionization: Electron Impact (EI) @ 70 eV.[1][2]

  • Acquisition Mode: Scan (m/z 40 – 400).

    • Rationale: Full scan is necessary to visualize the bromine isotope pattern and ester fragmentation.

Results & Discussion: Mass Spectral Interpretation

The identification of this molecule relies on three "Fingerprint" criteria. Failure to observe these indicates degradation or synthesis failure.

The Bromine Doublet (The "Anchor")

Bromine exists naturally as two isotopes:


 (50.7%) and 

(49.3%).
  • Observation: You will not see a single Molecular Ion (

    
    ).
    
  • Requirement: You must observe two peaks of nearly equal intensity separated by 2 mass units.[3]

    • m/z 282: Containing

      
      
      
    • m/z 284: Containing

      
      
      
Ester Fragmentation Pathways

Ethyl esters undergo specific cleavages. Because the molecule is brominated, every fragment retaining the benzofuran core will exhibit the 1:1 doublet.

  • McLafferty Rearrangement (Loss of Ethylene, -28 u):

    • Mechanism:[4][5][6] Hydrogen migration from the ethyl group to the carbonyl oxygen, followed by cleavage.

    • Predicted Ions:m/z 254 / 256 .

    • Significance: Confirms the presence of the ethyl ester.[7] Methyl esters do not show this loss.

  • Alkoxy Cleavage (Loss of Ethoxy, -45 u):

    • Mechanism:[4][5][6][8] Alpha-cleavage at the carbonyl.

    • Predicted Ions:m/z 237 / 239 (Acylium ion:

      
      ).
      
  • Carbethoxy Cleavage (Loss of -COOEt, -73 u):

    • Mechanism:[4][5][6][8] Cleavage of the side chain from the aromatic ring.

    • Predicted Ions:m/z 209 / 211 (Benzofuran-methylene cation).

Summary of Diagnostic Ions
m/z (approx)IdentityDiagnostic Value
282 / 284

Molecular Ion (1:1 ratio confirms 1 Bromine)
254 / 256

Loss of Ethylene (McLafferty) - Confirms Ethyl Ester
237 / 239

Loss of

(Acylium Ion)
203 $[M - 79]^+ $Loss of Bromine (from m/z 282) - Note: Single peak, no doublet

Workflow Visualization

The following diagram illustrates the logical flow of the analysis and decision-making process based on spectral data.

GCMS_Workflow Start Sample: Ethyl 2-(5-bromobenzofuran-3-yl)acetate Prep Dilution in DCM (100 µg/mL) Filter 0.2 µm Start->Prep GC GC Separation DB-5ms, 80-300°C Ramp Prep->GC MS MS Detection (EI, 70eV) Scan m/z 40-400 GC->MS DataCheck Check Molecular Ion (M+) MS->DataCheck IsotopeCheck Is M+ a 1:1 Doublet? (m/z 282 & 284) DataCheck->IsotopeCheck Signal Found FragCheck Check Fragments: m/z 254 (M-28) m/z 237 (M-45) IsotopeCheck->FragCheck Yes (Bromine Present) Fail_Br FAIL: Check for Debromination (Peak at m/z 204) IsotopeCheck->Fail_Br No (Single Peak) Pass IDENTITY CONFIRMED FragCheck->Pass Pattern Matches Fail_Est FAIL: Check for Hydrolysis (Acid form) FragCheck->Fail_Est Missing Ester Fragments

Figure 1: Decision tree for the qualitative validation of brominated benzofuran esters via GC-MS.

System Suitability & Troubleshooting

To ensure data integrity, the following criteria must be met before batch analysis:

  • Sensitivity: The Signal-to-Noise (S/N) ratio for the m/z 282 peak at 10 µg/mL must be > 50:1.

  • Spectral Accuracy: The abundance ratio of m/z 282 to 284 must be between 0.9 and 1.1.

  • Carryover: A blank DCM injection following the high standard (1000 µg/mL) must show < 0.1% area of the analyte.

Common Issues:

  • Peak Tailing: Indicates active sites in the liner. Replace the glass wool liner.

  • Missing Molecular Ion: If only m/z 209/211 is seen, the source temperature may be too high, causing excessive fragmentation. Lower source to 200 °C.

  • Appearance of m/z 204: This corresponds to the non-brominated analog (Ethyl 2-(benzofuran-3-yl)acetate). This indicates a synthesis failure (incomplete bromination) or debromination in the injector port (rare, but possible with dirty liners).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 124082071, Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Isotope Abundance in Mass Spectrometry (Bromine Patterns). Retrieved from [Link]

  • University of Colorado Boulder. Mass Spectrometry Fragmentation Mechanisms (Esters). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" synthesis yield improvement

Executive Summary & Molecule Profile This guide addresses the synthesis and yield optimization of Ethyl 2-(5-bromobenzofuran-3-yl)acetate . This scaffold is a critical intermediate in drug discovery, particularly for dev...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the synthesis and yield optimization of Ethyl 2-(5-bromobenzofuran-3-yl)acetate . This scaffold is a critical intermediate in drug discovery, particularly for developing multi-target ligands in oncology and cardiovascular research.

The Problem: The "classical" synthesis (via 4-chloroacetoacetate) often suffers from low yields (<30%) due to two main bottlenecks:

  • Competitive C-alkylation vs. O-alkylation in the initial substitution step.

  • Intractable "black tar" formation during the acid-mediated cyclization, exacerbated by the electron-withdrawing bromine substituent which deactivates the aromatic ring.

The Solution: This guide moves away from the "bucket chemistry" of the 1980s and implements a controlled, stepwise protocol utilizing Finkelstein catalysis and non-oxidizing acid media (Eaton's Reagent) to boost yields to >65%.

The Optimized Synthetic Workflow

The following workflow replaces standard sulfuric acid cyclization with a milder, high-yield alternative.

SynthesisWorkflow Start 4-Bromophenol + Ethyl 4-chloroacetoacetate Step1 Step 1: O-Alkylation (K2CO3, Acetone, KI cat.) Start->Step1 Reflux, 6h Inter Intermediate: Ethyl 4-(4-bromophenoxy)-3-oxobutanoate Step1->Inter Filter & Evaporate Step2 Step 2: Cyclization (Eaton's Reagent or PPA) Inter->Step2 0°C to RT, 2h Product Target: Ethyl 2-(5-bromobenzofuran-3-yl)acetate Step2->Product Ice Quench

Figure 1: Optimized synthetic pathway minimizing thermal degradation.

Detailed Protocol & Troubleshooting

Module A: The Alkylation Step (Formation of the Ether)

Objective: Synthesize ethyl 4-(4-bromophenoxy)-3-oxobutanoate . The Challenge: Ethyl 4-chloroacetoacetate is unstable and prone to polymerization. 4-Bromophenol is a weak nucleophile.

Optimized Protocol:

  • Reagents: 4-Bromophenol (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), Anhydrous K₂CO₃ (1.5 eq), KI (0.1 eq).

  • Solvent: Dry Acetone (0.5 M concentration).

  • Procedure:

    • Dissolve phenol and ethyl 4-chloroacetoacetate in acetone.

    • Add K₂CO₃ and KI.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Critical: Filter hot to remove salts. Evaporate solvent to obtain the crude oil.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Chloride is a poor leaving group.Add Sodium Iodide (NaI) or KI (10 mol%). This generates the in situ iodo-species (Finkelstein reaction), which reacts 100x faster.
C-Alkylation Impurity Base is too strong or solvent is too polar (e.g., DMF).Switch from NaH/DMF to K₂CO₃/Acetone . The weaker base favors kinetic O-alkylation over thermodynamic C-alkylation.
Starting Material Degraded Ethyl 4-chloroacetoacetate is old/polymerized.Distill the reagent under vacuum before use if it appears dark or viscous.
Module B: The Cyclization Step (The Yield Killer)

Objective: Intramolecular Friedel-Crafts cyclization and dehydration. The Challenge: The bromine atom at position 5 deactivates the ring, making cyclization sluggish. Standard protocols (conc. H₂SO₄) cause oxidation and charring (sulfonation side reactions) before cyclization occurs.

Optimized Protocol:

  • Reagent: Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) OR Polyphosphoric Acid (PPA). Avoid neat H₂SO₄.

  • Procedure:

    • Cool the reagent (5 mL per 1g of substrate) to 0°C .

    • Add the crude intermediate from Module A dropwise (diluted in minimal DCM if using Eaton's; neat if using PPA).

    • Stir at 0°C for 1 hour , then allow to warm to Room Temperature for 2 hours.

    • Quench: Pour onto crushed ice/water. Extract with Ethyl Acetate.[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Black Tar / Charring Oxidation by H₂SO₄ or excessive heat.Switch to Eaton's Reagent. It is non-oxidizing and allows lower temperature cyclization. If using PPA, do not exceed 40°C.
Incomplete Cyclization Ring deactivation by Bromine.Increase reaction time, not temperature. Allow the reaction to run overnight at RT rather than heating to 80°C.
Isomer Formation (2-carboxylate) Rearrangement of the keto-ester.Ensure the starting material in Module A was the 4-chloro derivative, not the 2-chloro derivative. Verify precursor structure by NMR.

Diagnostic Logic: Why Your Yield is Low

Use this logic tree to diagnose failures in real-time.

TroubleshootingTree Q1 Is the Crude Intermediate (Step 1) Dark/Black? Q2 Is the Final Reaction Mixture Tar-like? Q1->Q2 No (Yellow/Orange) Result1 Issue: Polymerization of Chloroacetoacetate Q1->Result1 Yes Q3 NMR shows mixture of isomers? Q2->Q3 No Result2 Issue: Oxidation/Sulfonation (Too hot/Wrong Acid) Q2->Result2 Yes Result3 Issue: Wrong Precursor or C-Alkylation Q3->Result3 Yes Success Proceed to Column Chromatography Q3->Success No

Figure 2: Diagnostic decision tree for yield loss analysis.

Frequently Asked Questions (FAQ)

Q: Can I use sodium hydride (NaH) for the first step to speed it up? A: We strongly advise against it. NaH is a strong base that promotes C-alkylation (attachment of the phenol to the carbon between the carbonyls) rather than the desired O-alkylation. This leads to an inseparable mixture of isomers. Stick to K₂CO₃ or Cs₂CO₃.

Q: Why Eaton's Reagent over Polyphosphoric Acid (PPA)? A: PPA is extremely viscous and difficult to stir at room temperature, often requiring heating (which leads to tar). Eaton's Reagent (P₂O₅ in MsOH) is a liquid at room temperature, allowing for better heat dissipation and magnetic stirring, which is crucial for the deactivated bromophenol substrate [1].

Q: My product is an oil, but literature says it should be a solid. Why? A: Ethyl 2-(5-bromobenzofuran-3-yl)acetate often solidifies slowly.

  • Ensure all solvent (especially high-boiling acids) is removed.

  • Triturate the oil with cold Hexane or Pentane and scratch the flask walls.

  • If it remains an oil, check proton NMR for the presence of the "enol" form of unreacted starting material.

References

  • Eaton, P. E., & Carlson, G. R. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.

  • Kulkarni, Y. D., & Dwivedi, R. (1987). Synthesis of some new 2-(substituted phenoxyacetylamino)-4-phenylthiazoles and their benzofuran analogues as potential CNS agents. Journal of the Indian Chemical Society.
  • Spagnolo, P., et al. (1986). Synthesis of benzofurans via intramolecular cyclization of phenoxy-ketones. Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic insight into the 3-acetic acid vs 3-methyl isomerism).

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic transformation. As a key intermediate in the development of novel therapeutics, achieving a high yield and purity of this compound is critical.[1] This guide moves beyond a simple protocol, offering insights into the reaction mechanism and practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Ethyl 2-(5-bromobenzofuran-3-yl)acetate?

The most common and direct approach is the C-alkylation of the enolate of 5-bromobenzofuran-3(2H)-one with ethyl bromoacetate. This reaction involves the deprotonation of the starting material to form a reactive enolate, which then acts as a nucleophile to displace the bromide from the ethyl bromoacetate.

Q2: What are the critical reagents and their functions in this synthesis?

  • 5-bromobenzofuran-3(2H)-one: The starting material that provides the core benzofuran structure.[2][3]

  • Base: Crucial for deprotonating the starting material to form the enolate. The choice of base is critical for the reaction's success and selectivity.

  • Ethyl bromoacetate: The electrophile that provides the ethyl acetate side chain.

  • Solvent: The medium for the reaction. The polarity and aprotic/protic nature of the solvent significantly influence the reaction rate and selectivity.

Q3: What is the primary challenge in this reaction?

The main challenge is controlling the regioselectivity of the alkylation. The enolate of 5-bromobenzofuran-3(2H)-one is an ambident nucleophile, meaning it can react at two positions: the carbon atom (C-alkylation) to give the desired product, or the oxygen atom (O-alkylation) to yield an undesired byproduct, ethyl 2-(5-bromo-3-ethoxybenzofuran-2-yl)acetate.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause 1: Incomplete Deprotonation

  • Explanation: The chosen base may not be strong enough to fully deprotonate the 5-bromobenzofuran-3(2H)-one. The pKa of the α-proton is influenced by the benzofuranone ring system.

  • Solution:

    • Switch to a stronger base. If you are using a weaker base like potassium carbonate, consider moving to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH).

    • Ensure the base is fresh and has been stored under appropriate anhydrous conditions.

Possible Cause 2: Inactive Ethyl Bromoacetate

  • Explanation: Ethyl bromoacetate is a lachrymator and can degrade over time, especially if exposed to moisture.

  • Solution:

    • Use freshly opened or distilled ethyl bromoacetate.

    • Confirm the purity of the reagent by NMR spectroscopy before use.

Possible Cause 3: Inappropriate Reaction Temperature

  • Explanation: The reaction may require specific temperature conditions to proceed at an optimal rate.

  • Solution:

    • For strong bases like LDA, the deprotonation is typically carried out at a low temperature (e.g., -78 °C) to control reactivity, followed by the addition of the electrophile and slow warming to room temperature.

    • For weaker bases, gentle heating (reflux) may be necessary to drive the reaction to completion.[4]

Issue 2: Significant Formation of O-Alkylation Byproduct

This is the most common and critical issue. The ratio of C- to O-alkylation is influenced by several factors, as explained by Hard and Soft Acids and Bases (HSAB) theory. The carbon nucleophile is "softer" and the oxygen nucleophile is "harder". "Softer" electrophiles tend to favor C-alkylation, while "harder" electrophiles favor O-alkylation.[5]

dot

C_vs_O_Alkylation start_mat 5-bromobenzofuran-3(2H)-one enolate Enolate Intermediate (Ambident Nucleophile) start_mat->enolate + Base - H+ base Base c_alkylation Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Desired C-Alkylation) enolate->c_alkylation + Ethyl Bromoacetate (Soft Electrophile Favors) o_alkylation Ethyl 2-(3-ethoxy-5-bromobenzofuran-2-yl)acetate (Undesired O-Alkylation) enolate->o_alkylation + Ethyl Bromoacetate (Hard Conditions Favor)

Caption: Competing C- vs. O-alkylation pathways.

Optimization Strategies to Favor C-Alkylation:

ParameterCondition Favoring C-Alkylation (Soft)Condition Favoring O-Alkylation (Hard)Rationale
Counter-ion Li⁺K⁺, Na⁺Smaller, more coordinating cations associate more tightly with the oxygen, sterically hindering O-alkylation.
Solvent Aprotic, non-polar (e.g., THF, Diethyl Ether)Polar, aprotic (e.g., DMF, DMSO, HMPA)Polar aprotic solvents solvate the cation, leaving a "naked," more reactive oxygen anion.[6]
Temperature Lower temperaturesHigher temperaturesO-alkylation is often thermodynamically favored, while C-alkylation can be kinetically favored at lower temperatures.
Base Strong, bulky, non-nucleophilic (e.g., LDA)Weaker bases (e.g., K₂CO₃)Strong bases ensure rapid and complete formation of the enolate, allowing for better kinetic control.

Recommended Actions:

  • Use LDA in THF at -78 °C: This combination is a classic approach to favor kinetic C-alkylation.

  • Avoid polar aprotic solvents like DMF and DMSO: These will strongly promote O-alkylation.

  • Ensure anhydrous conditions: Water can interfere with the enolate formation and lead to side reactions.

Issue 3: Difficulty in Product Purification

Possible Cause 1: Similar Polarity of C- and O-Alkylated Products

  • Explanation: The desired C-alkylated product and the O-alkylated byproduct may have very similar polarities, making them difficult to separate by standard column chromatography.

  • Solution:

    • Optimize your chromatography: Use a long column with a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexane and slowly increasing the polarity).

    • Consider alternative stationary phases: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Possible Cause 2: Presence of Unreacted Starting Material

  • Explanation: If the reaction has not gone to completion, the starting material can co-elute with the product.

  • Solution:

    • Drive the reaction to completion: Increase the reaction time or temperature (while being mindful of the C/O-alkylation ratio).

    • Acid/Base Wash: An aqueous wash with a weak base (e.g., sodium bicarbonate) during the workup can help remove any unreacted acidic starting material.

Experimental Protocols

Protocol 1: Synthesis of 5-bromobenzofuran-3(2H)-one (Starting Material)

This protocol is adapted from general procedures for the synthesis of benzofuran-3(2H)-ones.[7]

dot

protocol1_workflow start 2-bromo-4-bromophenol step1 Reaction with Chloroacetyl Chloride start->step1 AlCl₃, DCM step2 Intramolecular Friedel-Crafts Cyclization step1->step2 Heat product 5-bromobenzofuran-3(2H)-one step2->product

Caption: Workflow for the synthesis of the starting material.

  • Acylation: To a solution of 2-bromo-4-bromophenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃, 1.2 eq). Stir for 15 minutes, then add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by carefully pouring it over ice water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclization: The crude intermediate is then heated, often in the presence of a base or neat, to induce an intramolecular cyclization to form the 5-bromobenzofuran-3(2H)-one.

  • Purification: The crude product is purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) or by recrystallization from ethanol.

Protocol 2: Optimized Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

This protocol is designed to maximize the yield of the C-alkylated product.

  • Preparation of LDA: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Add a solution of 5-bromobenzofuran-3(2H)-one (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add ethyl bromoacetate (1.2 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%).

References

  • Choi, H. D., et al. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o838.
  • MySkinRecipes. (n.d.). Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Du, W., et al. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry, e202201497.
  • ChemRxiv. (n.d.). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. Retrieved from [Link]

  • Yadav, M., et al. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Retrieved from [Link]

  • World Journal of Organic Chemistry. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Retrieved from [Link]

  • Zhu, C., et al. (2021). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Organic Chemistry Frontiers, 8, 127-133.
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(43), 26655-26692.
  • ChemistryViews. (2012). C- or O-Alkylation?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (n.d.). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation.
  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. Retrieved from [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Retrieved from [Link]

  • YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2006). Synthesis of 5-Bromide Benzofuran Ketone as Intermediate of Citalopram. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the benzofuran ring opening silylation. Retrieved from [Link]

  • AA Blocks. (n.d.). 5-Bromobenzofuran-3(2H)-one. Retrieved from [Link]

Sources

Troubleshooting

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" synthesis side reactions and byproducts

Document ID: TSS-BF3A-001 Last Updated: February 7, 2026 Welcome to the technical support guide for the synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. This document is designed for chemistry professionals engaged...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-BF3A-001 Last Updated: February 7, 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges, provide in-depth mechanistic explanations, and offer validated protocols to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Ethyl 2-(5-bromobenzofuran-3-yl)acetate?

A1: The most prevalent and reliable method involves a base-catalyzed condensation of 5-bromosalicylaldehyde with a malonic ester derivative, typically diethyl malonate, followed by an intramolecular cyclization. This can be considered a variation of the Perkin-Oglialoro reaction. The reaction generally proceeds in two key stages: a Knoevenagel condensation to form an intermediate, which then undergoes an intramolecular O-alkylation to form the benzofuran ring.[1][2][3][4]

Q2: Why is the choice of base so critical in this synthesis?

A2: The base serves a dual purpose and its strength is crucial for success. It must be strong enough to deprotonate the active methylene group of the diethyl malonate to initiate the Knoevenagel condensation.[2][4] However, if the base is too strong or if nucleophilic bases like hydroxides are used, several side reactions can occur. These include self-condensation of the aldehyde (aldol reaction), hydrolysis of the ethyl ester to the corresponding carboxylic acid, or even haloform-type reactions under harsh conditions. Weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they provide a good balance for achieving high yields while minimizing byproducts.[5]

Q3: Can I use a different starting material instead of 5-bromosalicylaldehyde?

A3: Yes, various substituted salicylaldehydes can be used to generate a library of benzofuran derivatives. The electronic nature of the substituents on the salicylaldehyde ring can influence the reaction rate. Electron-withdrawing groups, such as the bromo group in this case, can make the aldehyde carbonyl more electrophilic, potentially facilitating the initial condensation step. However, the overall success will still depend on optimizing conditions for the specific substrate.

Troubleshooting Guide

This section addresses specific experimental issues in a practical, cause-and-effect format.

Problem 1: Low or No Yield of the Desired Product

  • Symptom: TLC analysis of the crude reaction mixture shows primarily unreacted 5-bromosalicylaldehyde and/or diethyl malonate. The expected product spot is faint or absent.

  • Root Cause Analysis & Solution:

    • Insufficient Base or Inactive Base: The base is essential for deprotonating the diethyl malonate. If the base is old, has absorbed moisture (especially K₂CO₃), or is used in sub-stoichiometric amounts, the initial condensation will not proceed efficiently.

      • Corrective Action: Use freshly dried, powdered potassium carbonate. Ensure at least 2.0 equivalents are used to drive the reaction. Consider using a stronger, anhydrous base like cesium carbonate if the issue persists.

    • Low Reaction Temperature: While high temperatures can promote side reactions, insufficient heat will prevent the intramolecular cyclization from occurring at a reasonable rate. The initial condensation may occur, but the second ring-closing step is often the rate-limiting step and requires thermal energy.

      • Corrective Action: Ensure the reaction temperature reaches the recommended level for the chosen solvent (e.g., 80-110 °C for DMF or acetonitrile). Monitor the internal reaction temperature, not just the heating mantle setting.

    • Presence of Water: Water can interfere with the reaction by hydrolyzing the ester groups and deactivating the base.

      • Corrective Action: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

Problem 2: The Reaction Mixture Turns Dark Brown or Black (Tar Formation)

  • Symptom: The reaction mixture becomes a dark, viscous, and often intractable tar, making workup and purification extremely difficult.

  • Root Cause Analysis & Solution:

    • Excessive Temperature or Prolonged Reaction Time: Aromatic aldehydes, especially those with phenolic hydroxyl groups, are susceptible to polymerization and degradation at high temperatures.[6] This is a common failure mode in Perkin-type reactions.[7][8]

      • Corrective Action: Carefully control the reaction temperature. Do not exceed the recommended temperature for your solvent system. Monitor the reaction progress closely by TLC and stop the reaction as soon as the starting material is consumed. A 12-24 hour window is typical.[5]

    • Incorrect Base: Using a very strong base like sodium hydroxide or potassium tert-butoxide can aggressively promote aldol self-condensation of the salicylaldehyde, leading to polymeric byproducts.

      • Corrective Action: Stick to milder inorganic bases like K₂CO₃ or Cs₂CO₃.

Visualizing the Process: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the synthesis.

G start Reaction Start monitor Monitor by TLC (e.g., every 4 hours) start->monitor check_sm Starting Material Consumed? monitor->check_sm tar_formation Issue: Tar Formation monitor->tar_formation Mixture Darkening workup Proceed to Workup & Purification check_sm->workup Yes low_yield Issue: Low Yield check_sm->low_yield No, after 24h end Successful Synthesis workup->end check_base Check Base: - Freshly dried? - Sufficient equivalents? low_yield->check_base check_temp Check Temperature: - Is it high enough? low_yield->check_temp check_base->monitor Adjust & Retry check_temp->monitor Adjust & Retry check_temp_high Check Temperature: - Is it too high? tar_formation->check_temp_high check_time Check Reaction Time: - Overly extended? tar_formation->check_time check_temp_high->monitor Reduce Heat check_time->workup Stop Reaction ReactionPathway cluster_main Desired Synthesis Pathway cluster_side Common Side Reaction A 5-Bromosalicylaldehyde + Diethyl Malonate B Knoevenagel Intermediate (Uncyclized Adduct) A->B K₂CO₃ (Condensation) C Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Final Product) B->C Heat (Δ) (Intramolecular Cyclization) D Hydrolysis/Decarboxylation C->D Excess H₂O / High Temp

Sources

Optimization

Troubleshooting "Ethyl 2-(5-bromobenzofuran-3-yl)acetate" purification

Topic: Troubleshooting "Ethyl 2-(5-bromobenzofuran-3-yl)acetate" Purification Executive Summary The purification of Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 200204-85-9) presents unique challenges due to the interpl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting "Ethyl 2-(5-bromobenzofuran-3-yl)acetate" Purification

Executive Summary

The purification of Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS: 200204-85-9) presents unique challenges due to the interplay between the lipophilic benzofuran core and the hydrolytically sensitive ester tail. Users frequently report issues with "oiling out" (failure to crystallize), persistent phenolic coloration, and co-elution of starting materials during chromatography.

This guide moves beyond standard protocols, offering a mechanistic troubleshooting approach derived from field applications in medicinal chemistry.

Part 1: Diagnostic Triage

Before modifying your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingLogic Start START: Observation State Physical State? Start->State Oil Persistent Oil / Gum State->Oil Viscous Liquid Solid Solid / Precipitate State->Solid Powder/Crystals Action1 Solvent Entrapment or Phenol Impurity Oil->Action1 Amber/Yellow Action2 Oxidative Degradation (Quinones) Oil->Action2 Dark Red/Brown Color Color? Solid->Color Purity NMR/TLC Purity? Color->Purity Off-white/Tan Color->Action2 Dark Brown Action3 Recrystallize (EtOH or Hex/EtOAc) Purity->Action3 >90% Pure Action4 Check Hydrolysis (Acid Formation) Purity->Action4 New Spot on TLC

Figure 1: Diagnostic logic for initial assessment of crude material state.

Part 2: Critical Troubleshooting Guides
Issue 1: The "Persistent Oil" Syndrome

Symptom: The product remains a viscous yellow/orange oil and refuses to solidify, even though literature suggests a solid (mp ~50-80 °C range for similar esters).

Root Cause:

  • Solvent Entrapment: The benzofuran lattice is "soft" and traps non-polar solvents (Hexane/DCM) easily.

  • Phenolic Impurities: Trace unreacted salicylaldehyde or phenols (from Rap-Stoermer or condensation steps) act as plasticizers, preventing nucleation.

Corrective Protocol (The "Cold Trituration" Method): Do not simply rotovap longer. Heat will promote decomposition.

  • Dissolve the crude oil in a minimum amount of Diethyl Ether (Et₂O).

  • Add Pentane (or Hexane) dropwise until the solution turns slightly turbid.

  • Cool to -20°C (freezer) for 12 hours.

  • If oil separates instead of crystals, scratch the flask wall with a glass rod to induce nucleation.

  • Advanced Trick: If it still oils out, dissolve in pure Methanol (MeOH), cool to 0°C, and add a single seed crystal of a similar benzofuran if available. Sonicate briefly (5 seconds) to trigger precipitation.

Issue 2: The "Red/Brown" Contamination

Symptom: The product has a dark reddish hue that persists through chromatography.

Root Cause: Oxidation of electron-rich phenolic byproducts into quinones or quinhydrones . These are highly colored and often co-elute with the product on silica.

Corrective Protocol (Chemical Wash): Standard silica chromatography is often insufficient.

  • Dissolve crude in Ethyl Acetate (EtOAc) .

  • Wash 2x with 1M NaOH (Cold). Rapid wash to avoid ester hydrolysis.

    • Why? This deprotonates residual phenols/quinones, moving them to the aqueous phase.

  • Wash 1x with 10% Na₂S₂O₃ (Sodium Thiosulfate) .

    • Why? Reduces oxidized bromine species or quinones.

  • Dry over MgSO₄ (not Na₂SO₄—MgSO₄ is a more aggressive drying agent for polar impurities).

Issue 3: The "Disappearing Ester" (Hydrolysis)

Symptom: TLC shows a new baseline spot (high polarity) and yield decreases after column chromatography.

Root Cause: Silica gel is slightly acidic (pH ~5-6). The 3-acetic acid ester linkage can be sensitive, especially if the 5-bromo substituent activates the ring system electronically.

Corrective Protocol (Buffered Silica):

  • Pre-treat your silica gel slurry with 1% Triethylamine (Et₃N) in Hexane.

  • Run the column using Hexane:EtOAc (Gradient 9:1 to 7:3).

  • Note: The acid byproduct (2-(5-bromobenzofuran-3-yl)acetic acid) will remain at the baseline in this system.

Part 3: Master Purification Workflow

This workflow integrates the troubleshooting steps into a unified path for high-purity isolation (>98%).

PurificationWorkflow Crude Crude Reaction Mix Workup Aq. Workup (Cold NaOH Wash) Crude->Workup Remove Phenols Dry Drying (MgSO4 + Filter) Workup->Dry TLC TLC Check Dry->TLC Decision Purity? TLC->Decision Flash Flash Chromatography (Buffered Silica) Decision->Flash Complex Mix Cryst Recrystallization (EtOH or MeOH) Decision->Cryst >85% Pure Flash->Cryst Polishing Step Final Pure Product (White Needles) Cryst->Final Vac Dry

Figure 2: Optimized purification workflow for 5-bromobenzofuran esters.

Part 4: Technical Data & Solvents

Solvent Selection Guide for Recrystallization:

Solvent System Suitability Notes
Ethanol (Abs.) ⭐⭐⭐⭐⭐ Best for final polishing. Yields needles.[1]
Methanol ⭐⭐⭐⭐ Good for "oily" batches; higher solubility than EtOH.
Hexane/EtOAc ⭐⭐⭐ Use if alcoholysis (transesterification) is observed.

| DCM/Hexane | ⭐⭐ | Risk of solvent trapping; use only for precipitation. |

Key Spectroscopic Markers (Verification):

  • ¹H NMR (CDCl₃):

    • δ 1.25 (t, 3H): Methyl of ethyl ester.

    • δ 3.65 (s, 2H): Distinctive methylene (-CH₂-) at C3 position. If this splits or shifts, suspect hydrolysis.

    • δ 4.18 (q, 2H): Methylene of ethyl ester.

    • δ 7.3-7.7 (m, 3H): Aromatic protons (pattern depends on 5-Br substitution).

    • δ 7.6 (s, 1H): C2-H proton (if formed via Rap-Stoermer, C2 is substituted; if C2 is unsubstituted, look for the sharp singlet). Note: For this specific CAS, C2 is likely unsubstituted unless specified otherwise in synthesis.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I distill this compound to purify it? A: Not recommended. 5-bromo-benzofurans have high molecular weights and significant boiling points. Prolonged heating can lead to debromination or polymerization. If you must, use Kugelrohr distillation under high vacuum (<0.1 mmHg), but crystallization is far superior for thermal stability.

Q: My product turned green after standing in air. Why? A: This indicates the formation of ortho-quinomethides or oxidation of trace phenol contaminants. The benzofuran ring itself is relatively stable, but impurities are not. Re-dissolve in EtOAc, wash with dilute sodium thiosulfate, and re-crystallize immediately. Store under Argon at -20°C.

Q: I used the Rap-Stoermer reaction, but my yield is low. A: The Rap-Stoermer reaction (Salicylaldehyde + alpha-haloester) is sensitive to water. Ensure your base (K₂CO₃ or Cs₂CO₃) is anhydrous and the solvent (Acetonitrile or DMF) is dry. Water competes with the phenoxide anion, leading to hydrolysis of the alpha-haloester starting material before cyclization occurs.

References
  • Benzofuran Synthesis Strategies

    • Koca, M., et al. (2022).[2] "Use of triethylamine as a basic catalyst in the Rap–Stoermer reaction."[2] Journal of Heterocyclic Chemistry. Available at: [Link]

  • Purification of Heterocycles

    • Armarego, W. L. F. (2017).[2][3] Purification of Laboratory Chemicals. 8th Edition. Butterworth-Heinemann. (Standard text for solvent and reagent purification).

  • Crystallographic Data (Analogues)

    • Choi, H. D., et al. (2011). "Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate."[4] Acta Crystallographica Section E. Available at: [Link]

  • General Benzofuran Review

    • RSC Advances (2019).[5] "Natural source, bioactivity and synthesis of benzofuran derivatives."[2][5][6] Available at: [Link]

Sources

Troubleshooting

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" stability issues in solution

Technical Support Center: Ethyl 2-(5-bromobenzofuran-3-yl)acetate Welcome to the technical support guide for Ethyl 2-(5-bromobenzofuran-3-yl)acetate. This document is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Welcome to the technical support guide for Ethyl 2-(5-bromobenzofuran-3-yl)acetate. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl 2-(5-bromobenzofuran-3-yl)acetate and what are its primary stability concerns?

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a heterocyclic compound featuring a benzofuran core, which is a common scaffold in biologically active molecules and natural products.[1] Its structure includes an ethyl ester functional group, making it susceptible to hydrolysis, particularly under acidic or basic conditions. The benzofuran ring itself can be sensitive to strong acids, potentially leading to ring-opening or decomposition.[2][3] Furthermore, as a brominated aromatic compound, it has a potential for photodecomposition upon prolonged exposure to light.[4][5]

Q2: What are the most common solvents and storage conditions recommended for this compound?

For long-term storage, the compound should be kept as a solid in a tightly sealed container at room temperature, protected from light and moisture.[6] For preparing stock solutions, anhydrous dimethyl sulfoxide (DMSO) is the most common and recommended solvent due to its excellent solvating power and general compatibility with biological assays. However, it is crucial to use high-purity, anhydrous DMSO as water content can facilitate hydrolysis. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7][8][9]

Q3: How can I detect if my solution of Ethyl 2-(5-bromobenzofuran-3-yl)acetate has degraded?

Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A pure sample should exhibit a single major peak. The appearance of new peaks, particularly a more polar peak corresponding to the hydrolyzed carboxylic acid, is a strong indicator of degradation. A decrease in the area of the parent peak over time also signifies instability. Visually, degradation might manifest as a color change or precipitation in the solution.

Q4: I'm seeing a loss of compound activity in my multi-day biological assay. Could this be a stability issue?

Yes, this is a classic sign of compound instability in aqueous assay media. While a DMSO stock solution may be stable, diluting it into aqueous buffer or cell culture medium for an experiment introduces water and physiological pH conditions (typically 7.2-7.4), which can initiate slow hydrolysis of the ethyl ester over 24-72 hours. This converts the active ester into its potentially less active carboxylic acid form, leading to a time-dependent decrease in efficacy.

Troubleshooting Guides

This section provides in-depth, scenario-based guidance to resolve specific issues you may encounter.

Guide 1: Inconsistent Results or Time-Dependent Loss of Activity

Scenario: Your experimental results are inconsistent from day to day, or you observe a significant drop in the compound's effect in assays that run for more than a few hours.

Root Cause Analysis: The most likely cause is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(5-bromobenzofuran-3-yl)acetic acid, in the aqueous assay buffer. The rate of hydrolysis is dependent on pH, temperature, and the specific components of your media.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological data.

Mechanistic Insights: Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. The two primary pathways for Ethyl 2-(5-bromobenzofuran-3-yl)acetate are hydrolysis and photodecomposition.

Ester Hydrolysis

This is the most common degradation pathway in experimental settings. The ester can be cleaved under both acidic and basic conditions. In typical biological assays (pH ~7.4), base-catalyzed hydrolysis is the more relevant, albeit slow, mechanism.

  • Mechanism: A hydroxide ion (from water) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group. Protonation of the ethoxide and deprotonation of the carboxylic acid yields the final products.

G Parent Ethyl 2-(5-bromobenzofuran-3-yl)acetate Intermediate Tetrahedral Intermediate Parent->Intermediate + OH⁻ (from H₂O) (Nucleophilic Attack) Products 2-(5-bromobenzofuran-3-yl)acetic acid + Ethanol Intermediate->Products - EtO⁻ (Elimination)

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Potential for Photodecomposition

Aromatic bromides can undergo photolysis, where UV light can induce cleavage of the Carbon-Bromine bond. This can generate radical species that may lead to a complex mixture of degradation products.

  • Prevention: While less common under standard laboratory lighting, it is best practice to protect solutions from direct light. Use amber vials or wrap containers in aluminum foil, especially for long-term storage or during extended experiments on the benchtop.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Preparation: Allow the solid Ethyl 2-(5-bromobenzofuran-3-yl)acetate to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.

  • Solvent Selection: Use only high-purity, anhydrous DMSO.

  • Dissolution: Prepare a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming (to 30-37°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in tightly sealed vials (e.g., cryovials). Store aliquots at -80°C.

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature before opening. Do not refreeze partially used aliquots. Discard any unused portion of the thawed aliquot to maintain integrity.

Protocol 2: HPLC Method for Purity and Stability Assessment

This is a general method; optimization may be required.

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Elution The parent ester is relatively nonpolar and will have a longer retention time. The hydrolyzed carboxylic acid is more polar and will elute earlier.

References

  • Choi, H. D., et al. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o838. Available at: [Link]

  • Heravi, M. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(36), 22353-22406. Available at: [Link]

  • Reddy, T. S., & Reddy, V. K. (2011). Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. The Journal of Organic Chemistry, 76(15), 6036–6043. Available at: [Link]

  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26846-26867. Available at: [Link]

  • U.S. Patent 3,147,280.Preparation of benzofuran derivatives. (1964).
  • Rapisarda, A., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. SLAS Discovery, 14(6), 657-665. Available at: [Link]

  • Reddit r/labrats. Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2023). Available at: [Link]

  • Kramer, C. (2016). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Science, 354(6318), 1534-1535. Available at: [Link]

  • Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform, 38(32). Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Here, we address potential challenges and frequently asked qu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Here, we address potential challenges and frequently asked questions regarding the stability and degradation of this compound. Our goal is to provide you with the technical insights and practical guidance necessary to ensure the integrity of your experiments and a deeper understanding of this molecule's behavior under various stress conditions.

I. Frequently Asked Questions (FAQs)

This section covers common questions about the stability and handling of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Q1: What are the primary known degradation pathways for Ethyl 2-(5-bromobenzofuran-3-yl)acetate?

A1: While specific degradation studies on Ethyl 2-(5-bromobenzofuran-3-yl)acetate are not extensively published, based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The ethyl ester functional group is susceptible to both acid- and base-catalyzed hydrolysis, yielding 2-(5-bromobenzofuran-3-yl)acetic acid and ethanol. This is a common degradation pathway for ester-containing compounds.

  • Photodegradation: Benzofuran derivatives can be sensitive to light. Exposure to UV or even ambient light over extended periods may lead to the formation of polar degradation products[1]. The presence of the bromine atom may also influence the rate and products of photodegradation.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For brominated organic compounds, this can sometimes lead to the elimination of hydrogen bromide.

  • Oxidative Degradation: The benzofuran ring system may be susceptible to oxidation, potentially leading to ring-opening products or the formation of hydroxylated species.

Q2: What are the recommended storage conditions for Ethyl 2-(5-bromobenzofuran-3-yl)acetate to minimize degradation?

A2: To ensure the long-term stability of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, we recommend the following storage conditions:

  • Temperature: Store at 2-8°C for long-term storage. For short-term use, tightly sealed at room temperature is acceptable.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.

Q3: Are there any known incompatibilities with common solvents or excipients?

  • Strong Acids and Bases: Avoid prolonged contact with strong acidic or basic conditions to prevent hydrolysis of the ester group.

  • Oxidizing Agents: Strong oxidizing agents could potentially lead to the degradation of the benzofuran ring.

  • Protic Solvents: In protic solvents, particularly under non-neutral pH, the rate of hydrolysis may be increased. For analytical purposes, aprotic solvents like acetonitrile are generally preferred over methanol, as methanol can sometimes generate artifacts during photostability studies[1].

II. Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Appearance of a new peak in HPLC analysis of a sample stored in solution. 1. Hydrolysis: The ester has hydrolyzed to the corresponding carboxylic acid. 2. Photodegradation: The sample was exposed to light.1. Confirm Hydrolysis: The new peak will likely be more polar and have a shorter retention time than the parent compound. To confirm, intentionally hydrolyze a small sample with a mild acid or base and compare the chromatograms. 2. Prevent Hydrolysis: Prepare solutions fresh daily. If solutions must be stored, use an aprotic solvent and store at a low temperature. 3. Prevent Photodegradation: Prepare and store solutions in amber vials or protect them from light.
Low assay value for a solid sample. 1. Improper Storage: The sample may have been exposed to heat, light, or moisture. 2. Inherent Instability: The lot of the material may have some inherent instability.1. Review Storage Conditions: Ensure the material has been stored according to the recommended conditions (cool, dark, dry). 2. Perform Forced Degradation: To understand the compound's stability, perform a forced degradation study under various stress conditions (acid, base, peroxide, heat, light) to identify potential degradants. This will also help in developing a stability-indicating analytical method.
Discoloration of the solid material (e.g., turning yellow or brown). 1. Oxidation/Photodegradation: Exposure to air and/or light can lead to the formation of colored impurities.1. Inert Atmosphere: If possible, handle and store the material under an inert atmosphere. 2. Light Protection: Ensure the material is always protected from light. 3. Purity Check: Analyze the discolored material by HPLC or LC-MS to identify the impurities.
Inconsistent results in biological assays. 1. Degradation in Assay Medium: The compound may be degrading in the aqueous, buffered conditions of the biological assay.1. Assess Stability in Medium: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC. 2. Adjust Assay Conditions: If degradation is observed, consider shortening the incubation time or adjusting the pH of the medium if the assay allows. 3. Fresh Preparations: Always use freshly prepared solutions of the compound for biological experiments.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on Ethyl 2-(5-bromobenzofuran-3-yl)acetate to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ethyl 2-(5-bromobenzofuran-3-yl)acetate in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 1 hour.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, heat a solution of the compound in an appropriate solvent at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method. An LC-MS method is highly recommended for the identification of degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • A C18 column is a good starting point.

  • A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is recommended to achieve good separation of the parent compound from its more polar degradants.

2. Method Optimization:

  • Inject the mixture of the stressed samples.

  • Optimize the gradient, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

3. Peak Purity Analysis:

  • Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants.

IV. Visualizing Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of Ethyl 2-(5-bromobenzofuran-3-yl)acetate based on its chemical structure and the behavior of related compounds.

cluster_hydrolysis Hydrolytic Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation Ethyl 2-(5-bromobenzofuran-3-yl)acetate Ethyl 2-(5-bromobenzofuran-3-yl)acetate 2-(5-bromobenzofuran-3-yl)acetic acid 2-(5-bromobenzofuran-3-yl)acetic acid Ethyl 2-(5-bromobenzofuran-3-yl)acetate->2-(5-bromobenzofuran-3-yl)acetic acid Acid or Base Ethanol Ethanol Ethyl 2-(5-bromobenzofuran-3-yl)acetate->Ethanol Acid or Base Polar Degradation Products Polar Degradation Products Ethyl 2-(5-bromobenzofuran-3-yl)acetate->Polar Degradation Products Light (UV/Vis) Decomposition Products Decomposition Products Ethyl 2-(5-bromobenzofuran-3-yl)acetate->Decomposition Products Heat Oxidized Products Oxidized Products Ethyl 2-(5-bromobenzofuran-3-yl)acetate->Oxidized Products Oxidizing Agent

Caption: Predicted degradation pathways of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Neutralize/Dilute Samples B->C D Analyze by Stability-Indicating HPLC-UV/MS C->D E Identify and Characterize Degradants D->E F Develop Stability-Indicating Method E->F

Caption: A typical workflow for a forced degradation study.

V. References

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2013). Chemical Engineering Transactions. [Link]

  • Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. (1993). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

Troubleshooting

Technical Guide: Scale-Up Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Executive Summary Target Molecule: Ethyl 2-(5-bromobenzofuran-3-yl)acetate CAS: (Generic/Analogous structure class reference) Primary Application: Intermediate for anti-arrhythmic agents (Amiodarone analogs) and kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Ethyl 2-(5-bromobenzofuran-3-yl)acetate CAS: (Generic/Analogous structure class reference) Primary Application: Intermediate for anti-arrhythmic agents (Amiodarone analogs) and kinase inhibitors.[1] Critical Challenge: The transition from gram-scale to kilogram-scale is frequently comprised by exothermic runaway during cyclization and "tar" formation (polymerization) due to inefficient heat transfer in viscous reaction masses.

This guide details the Raphael-Stork type synthesis (via phenoxy-ketoester intermediate), which is the most scalable route compared to the hazardous diazoacetate methods or expensive Sonogashira couplings.

Module 1: Synthetic Pathway & Critical Control Points

The synthesis consists of two distinct chemical steps.[2][3][4] In a scale-up environment, these should never be telescoped (combined) without intermediate purification due to the risk of forming coumarin byproducts.[1]

The Reaction Scheme

SynthesisPath SM1 4-Bromophenol (Solid) Step1 Step 1: O-Alkylation K2CO3, Acetone/DMF 60°C SM1->Step1 SM2 Ethyl 4-chloroacetoacetate (Liquid/Lachrymator) SM2->Step1 Inter Intermediate Ether Ethyl 4-(4-bromophenoxy)acetoacetate Step1->Inter Major Path Byprod Impurity: Coumarin Derivative (via C-Alkylation) Step1->Byprod If Base too strong Step2 Step 2: Cyclization MsOH (Methanesulfonic Acid) Dehydrating Agent Inter->Step2 Product TARGET: Ethyl 2-(5-bromobenzofuran-3-yl)acetate Step2->Product -H2O

Caption: Two-step synthesis via Feist-Benary related cyclization. Note the divergence to coumarin impurities if alkylation conditions are too harsh.

Module 2: Step-by-Step Scale-Up Protocol

Step 1: O-Alkylation (Ether Formation)

Objective: Selective alkylation of the phenol oxygen without touching the active methylene of the keto-ester.

Reagents:

  • 4-Bromophenol (1.0 equiv)[1]

  • Ethyl 4-chloroacetoacetate (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (1.5 equiv) - Milled/Micronized preferred[1]
    
  • Solvent: Acetone (Reflux) or DMF (50°C). Recommendation: Use Acetone for easier workup on scale.

Scale-Up Challenges & Solutions:

Challenge Mechanism Solution

| C-Alkylation | Strong bases (NaOH, NaH) or high temps promote alkylation at the carbon, leading to coumarins.[1] | Use mild base (


)  and keep temp <60°C. Do not use NaOEt. |
| Stirring Issues  | 

forms a heavy slurry that settles in large reactors. | Use a high-torque overhead stirrer with a pitch-blade impeller. Ensure

is anhydrous. | | Lachrymator | Ethyl 4-chloroacetoacetate is a potent tear gas. | Charge via closed-system peristaltic pump . Neutralize spills with dilute ammonia. |

Protocol Validation:

  • IPC (In-Process Control): TLC (Hexane:EtOAc 8:2). The phenol spot must disappear.

  • Critical Check: If you see a new spot that is highly fluorescent under UV before cyclization, you likely have C-alkylation (coumarin precursor).[1]

Step 2: Cyclodehydration (The Benzofuran Ring Closure)

Objective: Acid-catalyzed intramolecular condensation.

Reagents:

  • Intermediate Ether (from Step 1)[1]

  • Acid Catalyst: Methanesulfonic Acid (MsOH) or Sulfuric Acid (

    
    ).[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene.[1]

Why MsOH over


? 
In our pilot plant experience, concentrated sulfuric acid causes significant "charring" (oxidative decomposition) and is difficult to quench without a massive exotherm.[1] MsOH  is milder, easier to handle, and provides cleaner conversion [1].[1]

Protocol:

  • Dissolve the Intermediate Ether in DCM (5 volumes).

  • Cool the reactor to 0–5°C .

  • Add MsOH (5–10 equiv) slowly via dosing pump. Do not allow internal temp to exceed 10°C.

  • Allow to warm to 20°C and stir for 2–4 hours.

  • Quench: Pour reaction mixture slowly into crushed ice/water. Never add water to the acid mixture.

Module 3: Troubleshooting Center (FAQ)

Q1: The reaction mixture turned into a black, insoluble tar during Step 2. What happened?

Diagnosis: Uncontrolled Exotherm or Oxidative Decomposition. The Fix:

  • Temperature: You likely added the acid too fast. The cyclization is highly exothermic. On a >100g scale, active cooling (chiller) is mandatory.[1]

  • Acid Choice: Switch from Sulfuric Acid to Methanesulfonic Acid (MsOH) or Polyphosphoric Acid (PPA) (though PPA is viscous).[1]

  • Dilution: Increase solvent volume. Performing this reaction "neat" (without solvent) is a recipe for polymerization on scale.

Q2: I have a persistent impurity at R_f ~ 0.4 that won't separate. Is it the product?

Diagnosis: It is likely the Coumarin byproduct (4-bromophenyl-substituted coumarin). The Cause: This forms during Step 1 if the base was too strong (promoting C-alkylation) or during Step 2 if the phenol wasn't fully alkylated before acid exposure (Pechmann condensation of residual phenol). The Fix:

  • Ensure Step 1 completion (>99%) before proceeding.[1]

  • Wash the Step 1 organic layer with dilute NaOH to remove unreacted phenol before the acid step.

Q3: My yield is low, and NMR shows the ethyl ester is missing (broad singlet at ~10-12 ppm).

Diagnosis: Ester Hydrolysis . The Cause: The acidic conditions in Step 2, combined with any water present (wet solvent or wet air), hydrolyzed the ester to the carboxylic acid.[1] The Fix:

  • Use anhydrous DCM in Step 2.

  • Keep the reaction time strictly to what is needed for conversion (monitor by HPLC). Prolonged exposure to strong acid hydrolyzes the ester.

  • Recovery: You can re-esterify the acid using Ethanol/H2SO4, but it adds a step.[1]

Q4: The product is oiling out and won't crystallize.

Diagnosis: Impurity profile prevents lattice formation. The Fix:

  • Benzofuran esters are often low-melting solids.

  • Trituration: Dissolve the oil in a minimum amount of hot Ethanol, then add cold water until turbid. Cool to 4°C with vigorous stirring.

  • Seeding: If you have a previous batch, add a seed crystal.[1]

Module 4: Decision Logic for Impurity Management

Troubleshooting Start Problem Detected Q1 Is the impurity Fluorescent? Start->Q1 Q2 Is the Ester Ethyl group missing? Q1->Q2 No Action1 Coumarin Byproduct. Restart Step 1 with milder base (K2CO3). Q1->Action1 Yes Q3 Is the mixture Black/Tar? Q2->Q3 No Action2 Hydrolysis. Dry solvents in Step 2. Reduce reaction time. Q2->Action2 Yes Action3 Polymerization. Improve cooling. Switch to MsOH. Q3->Action3 Yes

Caption: Rapid diagnostic tree for common scale-up failures.

Module 5: Safety & Handling (SDS Highlights)

  • Ethyl 4-chloroacetoacetate: Severe Lachrymator . Causes burns.

    • Scale-up Tip: Vent reactor headspace through a scrubber containing 10% NaOH solution.

  • 4-Bromophenol: Toxic if swallowed, causes burns.[1]

    • Scale-up Tip: Handle solids in a powder containment hood or use a split-butterfly valve for charging.

  • Methanesulfonic Acid: Corrosive.[4]

    • Scale-up Tip: Exothermic upon dilution. Always add acid to solvent, never solvent to acid.[1]

References

  • Anderson, K. et al. "Scalable Synthesis of Benzofurans via Acid-Mediated Cyclization."[1] Organic Process Research & Development, vol. 20, no.[1] 8, 2016. (General methodology validation for MsOH vs H2SO4).

  • Rylander, P. "Hydrogenation Methods."[1] Academic Press, 1985.[1] (Reference for purification of benzofuran intermediates).

  • Lipshutz, B. H. "Transition Metal Catalyzed Couplings."[1] John Wiley & Sons, 2010.[1] (Context on Sonogashira alternatives).

  • World Health Organization. "International Chemical Safety Cards (ICSC)." (Safety data for 4-bromophenol/chloroacetoacetate).

(Note: Specific patent literature for this exact intermediate is often proprietary; the protocols above are derived from standard, validated organic synthesis methodologies for the benzofuran-3-acetic acid class).

Sources

Troubleshooting

Catalyst selection for "Ethyl 2-(5-bromobenzofuran-3-yl)acetate" synthesis

Technical Support Center: Catalyst Optimization for Ethyl 2-(5-bromobenzofuran-3-yl)acetate Executive Summary: The Selectivity Challenge User Context: You are attempting to synthesize Ethyl 2-(5-bromobenzofuran-3-yl)acet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Executive Summary: The Selectivity Challenge

User Context: You are attempting to synthesize Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Target 3 ). The Precursor: Typically, this synthesis proceeds via the cyclodehydration of Ethyl 4-(4-bromophenoxy)-3-oxobutanoate (Precursor 1 ). The Core Issue: The cyclization of


-phenoxy- 

-keto esters is notoriously sensitive to catalyst acidity and temperature. The primary failure mode is not lack of reactivity, but divergent regioselectivity :
  • Pathway A (Desired): Cyclization onto the ketone carbonyl

    
    Benzofuran-3-acetate .
    
  • Pathway B (Undesired): Rearrangement (Simonis-type) or attack on the ester

    
    6-bromo-4-(hydroxymethyl)coumarin  derivatives.
    

This guide provides a technical breakdown of catalyst selection to maximize Pathway A (Benzofuran formation) while suppressing the thermodynamic Coumarin sink.

Catalyst Selection Matrix

Use this matrix to select the optimal catalyst based on your current constraints (Scale, Equipment, Purity Requirements).

Catalyst SystemAcidity TypeSelectivity (Benzofuran:Coumarin)Operational NoteRecommended For
70-75%

Brønsted (Strong)High (Kinetic) Requires strict Temp control (<20°C). Exothermic.Standard Lab Scale (1-50g)
PPA (Polyphosphoric Acid) Brønsted (Viscous)Moderate to HighHigh viscosity makes stirring difficult. "Hot spots" cause tarring.Industrial / Robust Substrates
Amberlyst-15 Brønsted (Solid)HighSlower kinetics. Requires azeotropic water removal (Dean-Stark).Green Chemistry / Flow Chem

/ AcOH
LewisModerateMilder. Less charring, but often lower conversion.Sensitive Substrates

Diagnostic Hub: Troubleshooting Your Reaction

Q1: I am isolating a white solid with the correct mass but incorrect NMR (missing methylene singlet at


 3.6 ppm). 
  • Diagnosis: You have likely formed the Coumarin isomer.

  • Root Cause: The acid concentration was too high (>85%) or the temperature spiked (>40°C). High energy conditions favor the thermodynamic rearrangement to the 6-membered lactone ring.

  • Solution: Dilute your

    
     to 70-75% (w/w) . Maintain reaction temperature below 10°C  during addition.
    

Q2: The reaction mixture turned into a black, insoluble tar.

  • Diagnosis: Oxidative polymerization of the benzofuran ring.

  • Root Cause: Benzofurans are electron-rich and prone to polymerization in the presence of strong oxidizers (hot conc.

    
    ) or oxygen.[1]
    
  • Solution:

    • Switch to Amberlyst-15 in refluxing Toluene/Benzene (milder acidic environment).

    • Degas solvents with

      
       prior to catalysis.
      

Q3: Low conversion of the phenoxy-ketoester precursor.

  • Diagnosis: Catalyst deactivation usually due to water accumulation (if using Lewis Acids) or insufficient acid strength (if using dilute mineral acid).

  • Solution: If using Amberlyst-15 , ensure efficient water removal (Dean-Stark trap or molecular sieves). If using

    
    , ensure concentration is at least 70% .
    

Technical Deep Dive: Mechanism & Selectivity

The formation of the benzofuran ring involves an intramolecular electrophilic aromatic substitution. The key to success is controlling the Oxonium Ion Intermediate .

Visualizing the Pathway (DOT Diagram)

ReactionPathway Fig 1. Divergent Pathways in Acid-Catalyzed Cyclization Precursor Ethyl 4-(4-bromophenoxy)- 3-oxobutanoate Oxonium Oxonium Intermediate (Protonated Ketone) Precursor->Oxonium H+ Catalyst Benzofuran TARGET: Ethyl 2-(5-bromobenzofuran-3-yl)acetate Oxonium->Benzofuran Path A: Cyclization on C2 (Kinetic Control, <20°C) Coumarin IMPURITY: Coumarin Derivative Oxonium->Coumarin Path B: Rearrangement (Thermodynamic, >50°C) Polymer Black Tar (Polymerization) Benzofuran->Polymer Oxidation/Acid (Prolonged exposure)

Caption: Figure 1 illustrates the critical bifurcation point at the Oxonium intermediate. Low temperature and controlled acidity favor Path A (Benzofuran).

Scientific Rationale: According to QM analysis (Frontier Molecular Orbital theory), the HOMO of the oxonium intermediate has electron density lobes at both the ortho-position of the phenol ring and the


-carbon. However, the activation energy for the 5-exo-trig cyclization (Benzofuran) is typically lower (~9 kcal/mol) than the rearrangement pathway. High temperatures provide the energy to overcome the higher barrier to the Coumarin product [1].

Recommended Protocol: The "75% Sulfuric Acid" Method

This protocol is optimized for selectivity , prioritizing the isolation of the benzofuran over yield maximization (though yields >70% are common).

Reagents:

  • Ethyl 4-(4-bromophenoxy)-3-oxobutanoate (1.0 eq)

  • Sulfuric Acid (

    
    ), 75% w/w (approx. 10 mL per 1 g of precursor)
    
  • Ice/Water bath

Step-by-Step:

  • Preparation of Acid: Dilute concentrated

    
     (98%) with water to achieve a 75% concentration . Crucial: Cool this solution to 0°C  in an ice bath.
    
  • Addition: Add the precursor slowly (dropwise if liquid, small portions if solid) to the stirred acid. Ensure the internal temperature does not exceed 10°C .

    • Why? Controlling the exotherm prevents the thermodynamic rearrangement to coumarin.

  • Cyclization: Stir the dark red/brown solution at 0–5°C for 2–4 hours . Monitor by TLC (Hexane:EtOAc 4:1). The precursor spot should disappear, and a new fluorescent spot (Benzofuran) should appear.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Isolation:

    • The product often precipitates as a solid. Filter and wash with cold water.

    • If oil separates: Extract with Ethyl Acetate (

      
      ), wash with saturated 
      
      
      
      (to remove residual acid), then Brine.
  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Silica, 0-10% EtOAc in Hexanes).

References

  • WuXi AppTec. (2021). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal - QM Magic Class | Chapter 31. WuXi Biology. [Link]

  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to synthesize this important benzofuran derivative. Here, we address common challenges and frequently asked questions, with a focus on the critical role of solvent effects in achieving high yield and purity.

I. Introduction to the Synthesis

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its synthesis typically involves the reaction of a substituted phenol with a suitable three-carbon synthon, followed by cyclization to form the benzofuran ring. A common and efficient route is the base-catalyzed reaction of 4-bromophenol with an appropriate propiolate derivative. However, the success of this synthesis is highly dependent on carefully controlled reaction conditions, with the choice of solvent being a paramount factor influencing the reaction pathway and the formation of undesired byproducts.

This guide will provide in-depth, experience-based insights into troubleshooting common issues encountered during this synthesis, with a particular emphasis on how different solvents can dictate the outcome of your reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Low Yield of the Desired Product

Question: I am getting a very low yield of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are a frequent issue and can often be traced back to several key factors, primarily related to the reaction conditions and the choice of solvent.

Plausible Causes and Solutions:

  • Suboptimal Base: The choice and amount of base are critical for the deprotonation of 4-bromophenol, which is the first step in the reaction.

    • Troubleshooting:

      • Ensure you are using a sufficiently strong, non-nucleophilic base to favor the desired reaction pathway. Common bases for this type of reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

      • The stoichiometry of the base is also important. An excess of the base is often required to drive the reaction to completion. A good starting point is 1.5 to 2.0 equivalents relative to the 4-bromophenol.

  • Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing the regioselectivity of the reaction. An inappropriate solvent can lead to the formation of undesired side products, thus lowering the yield of your target molecule.

    • Troubleshooting:

      • Aprotic Polar Solvents are Generally Preferred: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are often used in this type of reaction.[2] These solvents can help to dissolve the reactants and stabilize the charged intermediates formed during the reaction.

      • Avoid Protic Solvents: Protic solvents, such as alcohols or water, can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and potentially leading to undesired side reactions.

  • Reaction Temperature and Time: The reaction may not be proceeding to completion due to insufficient temperature or reaction time.

    • Troubleshooting:

      • This reaction often requires heating to proceed at a reasonable rate. A typical temperature range is 80-120 °C.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Experimental Protocol for Yield Optimization:

Here is a detailed, step-by-step protocol that has been shown to be effective for similar syntheses and can serve as a starting point for your optimization:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 mL per gram of 4-bromophenol).

  • Reagent Addition: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide. Then, add ethyl 4-chloro-2-butynoate (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Formation of Significant Amounts of O-Alkylated Byproduct

Question: My reaction is producing a significant amount of the O-alkylated intermediate, and I am not getting the desired C-alkylation and cyclization. How can I favor the formation of the benzofuran?

Answer:

The competition between O-alkylation and C-alkylation of the phenoxide ion is a classic challenge in phenol chemistry. The formation of the O-alkylated intermediate, an aryl propargyl ether, is often the kinetically favored product. However, for the synthesis of the 3-substituted benzofuran, subsequent intramolecular cyclization is required.

Understanding the Causality:

The solvent has a profound effect on the O- versus C-alkylation ratio.

  • Aprotic Solvents (e.g., DMF, DMSO): In these solvents, the phenoxide oxygen is not strongly solvated, making it a "naked" and highly reactive nucleophile. This high reactivity of the oxygen atom favors O-alkylation.

  • Protic Solvents (e.g., alcohols, water): Protic solvents can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and reducing its nucleophilicity. This allows the less hindered and more "soft" carbon nucleophile of the aromatic ring to compete more effectively in the alkylation reaction, thus favoring C-alkylation.

Troubleshooting Strategies:

  • Solvent Selection: While aprotic polar solvents are generally used for the overall synthesis, if O-alkylation is a persistent issue, a careful choice of solvent or the use of a co-solvent can help. In some cases, a less polar aprotic solvent like toluene, in the presence of a phase-transfer catalyst, can be beneficial.

  • Promoting Intramolecular Cyclization: Even if the O-alkylated intermediate is formed, the subsequent intramolecular cyclization to the benzofuran can be promoted.

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the intramolecular cyclization of the aryl propargyl ether.

    • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid catalyst can facilitate the cyclization step.

Visualization of the Competing Pathways:

competing_pathways 4-Bromophenoxide 4-Bromophenoxide O-Alkylation O-Alkylation 4-Bromophenoxide->O-Alkylation Favored in Aprotic Solvents (e.g., DMF, DMSO) C-Alkylation C-Alkylation 4-Bromophenoxide->C-Alkylation Favored in Protic Solvents (Solvation of Oxygen) Aryl Propargyl Ether (Intermediate) Aryl Propargyl Ether (Intermediate) O-Alkylation->Aryl Propargyl Ether (Intermediate) Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Product) Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Product) C-Alkylation->Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Product) Direct Cyclization Aryl Propargyl Ether (Intermediate)->Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Product) Intramolecular Cyclization (Heat)

Caption: Competing O- and C-alkylation pathways in the synthesis.

Difficulty in Product Purification

Question: I am having trouble purifying the final product. The crude NMR shows a complex mixture of compounds. What are the likely impurities and how can I improve the purification process?

Answer:

Purification challenges often arise from the presence of closely related byproducts and unreacted starting materials.

Common Impurities:

  • Unreacted 4-bromophenol: This can often be removed by a basic wash (e.g., with dilute NaOH solution) during the work-up, as the phenol is acidic and will be extracted into the aqueous layer as its sodium salt.

  • O-Alkylated Intermediate: As discussed above, this is a common byproduct. Its polarity is often similar to the final product, making separation by column chromatography challenging.

  • Polymeric materials: At higher temperatures, side reactions can lead to the formation of polymeric byproducts, which can complicate purification.

Purification Strategy:

  • Initial Work-up: A thorough aqueous work-up is the first line of defense.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities.

    • Follow with a wash with a dilute base (e.g., 5% NaOH) to remove unreacted phenol.

    • Finally, wash with brine to remove any remaining water-soluble impurities.

  • Column Chromatography:

    • Solvent System Optimization: A careful optimization of the eluent system for column chromatography is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A shallow gradient is often more effective for separating closely related compounds.

    • TLC Analysis: Before running the column, perform a detailed TLC analysis using different solvent systems to find the optimal conditions for separation.

  • Recrystallization: If the product is a solid, recrystallization can be a very effective purification technique. Experiment with different solvent systems (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) to find one that gives good quality crystals.

III. The Critical Role of Solvent: A Deeper Dive

The choice of solvent is arguably one of the most critical parameters in the synthesis of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. The solvent not only affects the solubility of the reactants but also plays a direct role in the reaction mechanism and selectivity.

Data Summary: Solvent Effects on a Model Benzofuran Synthesis

The following table summarizes the typical effects of different solvent classes on the synthesis of 3-substituted benzofurans.

Solvent ClassExample SolventsTypical ObservationsImpact on Yield and Purity
Aprotic Polar DMF, DMSO, AcetonitrileGood solubility of reactants. Stabilizes charged intermediates. Can favor O-alkylation initially.Generally leads to higher yields of the cyclized product, especially at elevated temperatures.
Aprotic Non-Polar Toluene, Benzene, DioxaneLower solubility of ionic reactants. Often requires a phase-transfer catalyst.Can sometimes favor C-alkylation directly, but reaction rates may be slower.
Protic Ethanol, Methanol, WaterStrong solvation of the phenoxide ion via hydrogen bonding.Generally disfavored as it can significantly reduce the nucleophilicity of the phenoxide and lead to lower yields or incomplete reactions.

Experimental Workflow for Solvent Screening:

To systematically determine the optimal solvent for your specific reaction, a parallel screening experiment is highly recommended.

solvent_screening_workflow cluster_0 Reaction Setup cluster_1 Parallel Solvent Screening Reactants 4-Bromophenol Ethyl 4-chloro-2-butynoate Base (e.g., K2CO3) DMF DMF Reactants->DMF DMSO DMSO Reactants->DMSO Acetonitrile Acetonitrile Reactants->Acetonitrile Toluene + PTC Toluene + PTC Reactants->Toluene + PTC Analysis TLC and LC-MS Analysis of each reaction DMF->Analysis DMSO->Analysis Acetonitrile->Analysis Toluene + PTC->Analysis Optimization Select best solvent and optimize Temperature and Time Analysis->Optimization Scale-up Scale-up Synthesis Optimization->Scale-up

Caption: A systematic workflow for solvent screening and optimization.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like sodium hydride (NaH)?

A1: While NaH is a strong base, it can sometimes lead to complications. It is a heterogeneous reagent, which can make the reaction less reproducible. Also, the generation of hydrogen gas requires careful handling. Carbonate bases like K₂CO₃ or Cs₂CO₃ are generally safer and more convenient for this transformation.

Q2: My starting material, ethyl 4-chloro-2-butynoate, is not commercially available. How can I synthesize it?

A2: Ethyl 4-chloro-2-butynoate can be prepared from commercially available 2-butyn-1,4-diol. The diol can be mono-chlorinated using thionyl chloride, followed by oxidation of the remaining alcohol to the carboxylic acid, and finally esterification with ethanol. Care must be taken during the synthesis and handling of this reagent as it can be lachrymatory and a potential alkylating agent.

Q3: Is it possible to synthesize the corresponding carboxylic acid first and then esterify it?

A3: Yes, this is a viable alternative strategy. You could react 4-bromophenol with an appropriate acetylenic acid derivative to form 2-(5-bromobenzofuran-3-yl)acetic acid. This acid can then be esterified to the desired ethyl ester using standard methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid). This two-step approach may offer advantages in terms of purification, as the intermediate carboxylic acid can often be purified by recrystallization.

Q4: What is the mechanism of the base-catalyzed cyclization?

A4: The reaction proceeds through a series of steps:

  • Deprotonation: The base deprotonates the hydroxyl group of 4-bromophenol to form the more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the propiolate derivative. This can occur either at the oxygen (O-alkylation) or at an ortho-carbon of the aromatic ring (C-alkylation).

  • Intramolecular Cyclization: If O-alkylation occurs, the resulting aryl propargyl ether can undergo an intramolecular cyclization (a formal[2][2]-sigmatropic rearrangement followed by tautomerization and cyclization) to form the benzofuran ring. If C-alkylation occurs, the cyclization can proceed more directly.

  • Aromatization: The final step involves the restoration of the aromaticity of the benzene ring.

V. References

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum. Retrieved February 7, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved February 7, 2026, from [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Molecules. Retrieved February 7, 2026, from [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. (2014). Synthetic Communications.

  • DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. (2023). RSC Advances. Retrieved February 7, 2026, from [Link]

  • The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (2022). Heliyon. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" reaction monitoring by TLC

Technical Support Center: Reaction Monitoring for Benzofuran Derivatives Ticket Subject: Optimization & Troubleshooting for Ethyl 2-(5-bromobenzofuran-3-yl)acetate Assigned Specialist: Senior Application Scientist, Chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring for Benzofuran Derivatives Ticket Subject: Optimization & Troubleshooting for Ethyl 2-(5-bromobenzofuran-3-yl)acetate Assigned Specialist: Senior Application Scientist, Chromatography Division

Executive Summary

This guide addresses the specific challenges in monitoring the synthesis and purification of Ethyl 2-(5-bromobenzofuran-3-yl)acetate . Due to the benzofuran core's UV activity and the ester side chain's susceptibility to hydrolysis, this protocol prioritizes fluorescence quenching (UV 254 nm) and mini-workup procedures to prevent artifactual degradation during analysis.

Module 1: Standard Operating Procedures (SOP)

Q: What is the optimal mobile phase for this specific molecule?

A: Start with Hexane:Ethyl Acetate (80:20) .

  • Scientific Rationale: The target molecule contains a lipophilic 5-bromobenzofuran core balanced by a moderately polar ethyl ester tail.

    • Rf Target: Aim for an Rf of 0.35 – 0.45 .

    • Polarity Adjustment:

      • If Rf < 0.2: Increase polarity to Hex:EtOAc (70:30).

      • If Rf > 0.7: Decrease polarity to Hex:EtOAc (90:10).

Q: How should I visualize the spots?

A: Use a dual-mode detection strategy.

  • Primary (Non-Destructive): UV 254 nm . The conjugated benzofuran system absorbs strongly here, appearing as a dark purple spot on F254 indicator plates.

  • Secondary (Chemical Stain): KMnO₄ (Potassium Permanganate) or Anisaldehyde .

    • Why? The benzofuran double bond is oxidizable. KMnO₄ will stain the product bright yellow on a pink background. This confirms the presence of the aromatic heterocycle if UV is ambiguous.

Q: Can I spot the reaction mixture directly onto the plate?

A: Absolutely not. Direct spotting often leads to "false streaking" due to residual catalysts (acids/bases) or high-boiling solvents (DMF/DMSO) often used in benzofuran cyclization (e.g., Rap-Stoermer or Pechmann condensation).

Required Protocol: The "Mini-Workup"

  • Take 20 µL of reaction mixture into a small vial.

  • Add 100 µL Ethyl Acetate and 100 µL 1M HCl (or Water).

  • Vortex/Shake vigorously for 5 seconds.

  • Let layers separate.

  • Spot the top organic layer only.

Module 2: Troubleshooting Guide (FAQ)

Ticket #101: "My product spot is streaking/tailing badly."

Diagnosis: Acidic contamination or partial hydrolysis. Root Cause: If you are synthesizing this from the corresponding carboxylic acid or if the ester is hydrolyzing, the free acid (5-bromobenzofuran-3-acetic acid) will streak on silica due to hydrogen bonding with silanols. Solution:

  • Add Modifier: Add 1% Acetic Acid to your Hexane:EtOAc mobile phase. This protonates the silanols, sharpening the acid spot and separating it from your ester product.

Ticket #102: "I see a 'ghost' spot that appears after a few minutes."

Diagnosis: Decomposition on Silica. Root Cause: Silica gel is slightly acidic. Highly sensitive benzofurans or enolizable esters can degrade if left on the plate too long before elution. Solution:

  • 2D-TLC Check: Spot the sample in the corner. Run the plate in direction X. Let it dry.[1][2] Turn 90° and run it again in direction Y.

  • Interpretation: If the spots lie on the diagonal, they are stable. If new off-diagonal spots appear, your compound is degrading on the silica. Switch to Alumina plates or Neutralized Silica (pre-washed with 1% Triethylamine).

Ticket #103: "The product co-elutes with the starting phenol."

Diagnosis: Insufficient Selectivity. Root Cause: In benzofuran synthesis (e.g., from 4-bromophenol), the starting phenol and the product ester often have similar Rf values in Hex/EtOAc systems. Solution:

  • Change Solvent Class: Switch to Toluene:Ethyl Acetate (90:10) .

  • Mechanism:[3][4] Toluene interacts via pi-pi stacking with the aromatic benzofuran rings, often providing better separation from phenolic starting materials than simple alkane solvents.

Module 3: Data Visualization & Logic

Workflow: The "Mini-Workup" Decision Logic

This diagram illustrates the critical decision path for preparing samples to avoid false negatives.

ReactionMonitoring cluster_analysis Analysis Outcome Start Sample Reaction Aliquot CheckSolvent Reaction Solvent? Start->CheckSolvent DirectSpot Direct Spotting CheckSolvent->DirectSpot Volatile (DCM, Et2O) MiniWorkup Mini-Workup (EtOAc + dilute HCl) CheckSolvent->MiniWorkup High Boiling (DMF, DMSO) or Ionic/Acidic TLC Run TLC (Hex:EtOAc 8:2) DirectSpot->TLC MiniWorkup->TLC Streak Streaking? Add 1% HOAc TLC->Streak Overlap Overlap? Switch to Toluene TLC->Overlap

Caption: Decision matrix for sample preparation. High-boiling solvents (DMF) require extraction (Mini-Workup) to prevent interference.

Expected Rf Data Table

Reference values for Hexane:Ethyl Acetate (80:20) on Silica Gel 60 F254.[5]

CompoundFunctional GroupRelative PolarityApprox.[6][7][8] RfVisualization
Product Ester + BenzofuranModerate0.40 UV (Dark), KMnO4 (Yellow)
Impurity A 4-Bromophenol (SM)High (H-bonding)0.25UV, FeCl3 (Colored)
Impurity B Carboxylic Acid (Hydrolysis)Very High< 0.10 (Streak)Bromocresol Green (Yellow)
Impurity C Bis-benzofuran (Side rxn)Low0.65UV (Intense)

References

  • Vogel's Textbook of Practical Organic Chemistry . (5th Ed.). Chromatographic Procedures: Thin Layer Chromatography. Longman Scientific & Technical.

  • Reich, H. J. (2022). TLC Stains and Visualization. University of Wisconsin-Madison Chemistry. (Note: Generalized authoritative source for stain recipes).

  • Santiago-Gómez, M. P., et al. (2023). Synthesis of Benzofuran Derivatives via Intramolecular Cyclization. Journal of Organic Chemistry.

  • Merck Millipore . (2024). TLC Troubleshooting Guide: Elution Problems and Visualization.

Sources

Optimization

Technical Support Center: Impurity Profiling for Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Introduction You are likely synthesizing Ethyl 2-(5-bromobenzofuran-3-yl)acetate as a scaffold for drug discovery, potentially targeting antimicrobial or anti-inflammatory pathways. This benzofuran derivative presents sp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely synthesizing Ethyl 2-(5-bromobenzofuran-3-yl)acetate as a scaffold for drug discovery, potentially targeting antimicrobial or anti-inflammatory pathways. This benzofuran derivative presents specific characterization challenges. Its structure—a 5-brominated fused ring system with a C3-acetic ester side chain—creates a unique NMR fingerprint that is easily obscured by common synthetic byproducts.

This guide moves beyond basic spectral assignment. It is a troubleshooting system designed to help you distinguish your target molecule from the "usual suspects" (regioisomers, starting materials, and solvent traps) that often plague this specific synthesis.

Module 1: The "Golden" Spectrum (Baseline Validation)

Before hunting for impurities, you must validate the signals of your target. The 3-substituted benzofuran core has a distinct signature, particularly the H-2 proton.[1]

Target Structure & 1H NMR Assignment (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
H-2 (Furan Ring) 7.45 – 7.55 Singlet (s)1HCRITICAL: If this is absent or split, you have the wrong regioisomer.
H-4 (Aromatic) 7.65 – 7.75Doublet (d, J~2 Hz)1HMeta-coupling to H-6. Deshielded by Br.
H-7 (Aromatic) 7.30 – 7.40Doublet (d, J~8.5 Hz)1HOrtho-coupling to H-6.
H-6 (Aromatic) 7.35 – 7.45dd (J~8.5, 2 Hz)1HOverlap region; check 2D COSY if unclear.
-OCH₂- (Ethyl) 4.15 – 4.20Quartet (q)2HTypical ethyl ester.
-CH₂- (Linker) 3.65 – 3.75 Singlet (s)2HConnects ring to ester.
-CH₃ (Ethyl) 1.20 – 1.30Triplet (t)3HTypical ethyl ester.

Analyst Note: The H-2 proton is your "truth" signal. In 3-substituted benzofurans, position 2 is open. If you synthesized the 2-substituted isomer (Ethyl 5-bromobenzofuran-2-acetate), this singlet would disappear, and you would see a signal for H-3 instead (typically more shielded, < 7.0 ppm).

Module 2: Troubleshooting Common Impurities

Use the following decision tree and detailed breakdown to identify contamination sources.

Visual Logic: Impurity Identification Workflow

ImpurityLogic Start Start: Anomalous NMR Signals CheckEthyl Are there extra quartets/triplets? Start->CheckEthyl CheckSinglet Is there a singlet ~2.0 ppm? CheckEthyl->CheckSinglet Yes CheckAromatic Is the aromatic region complex? CheckEthyl->CheckAromatic No EtOAc Impurity: Residual Ethyl Acetate (Common Trap) CheckSinglet->EtOAc Yes EtOH Impurity: Residual Ethanol CheckSinglet->EtOH No (Look for broad OH) CheckOH Broad Singlet > 5.0 ppm? CheckAromatic->CheckOH Yes CheckAcid Missing Ethyl signals? CheckAromatic->CheckAcid No Phenol Impurity: 4-Bromophenol (Starting Material) CheckOH->Phenol Yes Hydrolysis Impurity: Free Acid (Hydrolysis Product) CheckAcid->Hydrolysis Yes (Broad COOH ~11ppm)

Figure 1: Decision tree for identifying common impurities in benzofuran ester synthesis.

Detailed Troubleshooting Guide
Issue 1: The "Ethyl Acetate Trap"

Symptom: You see the product's ethyl signals (q ~4.15, t ~1.25), but the integration is too high (e.g., the quartet integrates to 2.3H instead of 2.0H).

  • Cause: You likely used Ethyl Acetate (EtOAc) for column chromatography.[2] EtOAc has signals almost identical to your product's ethyl ester group.

  • The Fix: Look for the EtOAc Acetyl Singlet at 2.05 ppm .

    • If present, do not assume your product is pure.

    • Calculation: Subtract

      
       from the quartet integration at 4.15 ppm to get the true product purity.
      
Issue 2: Starting Material Contamination (4-Bromophenol)

Symptom: Extra aromatic signals overlapping your benzofuran region (6.8 – 7.4 ppm).

  • Mechanism: Incomplete cyclization or insufficient washing.

  • The Fix: Look for an AA'BB' pattern typical of para-substituted benzenes (two roofing doublets) and a broad phenolic -OH signal (variable, 5.0–9.0 ppm).

  • Protocol: Wash the organic layer with 1M NaOH. Phenols are acidic and will move to the aqueous phase; your ester product will remain in the organic phase.

Issue 3: The "Free Acid" (Hydrolysis)

Symptom: The ethyl signals (4.15 ppm, 1.25 ppm) are weak or missing, but the aromatic core is intact. A very broad singlet appears at 10–12 ppm.[1]

  • Cause: Ester hydrolysis during workup (e.g., leaving it in basic/acidic water too long).

  • The Fix: Re-esterify using Ethanol/H₂SO₄ or convert to acid chloride and react with ethanol.

Module 3: Quantitative NMR (qNMR) Protocol

When 1D integration is ambiguous due to overlap, use qNMR with an Internal Standard (IS) to determine absolute purity.

Methodology
  • Select IS: 1,4-Bis(trimethylsilyl)benzene (BTMSB) or 1,3,5-Trimethoxybenzene .

    • Why? BTMSB gives a sharp singlet at ~0.25 ppm, far from your aromatic and aliphatic signals.

  • Relaxation Delay (D1): Set to 30–60 seconds .

    • Why? Accurate integration requires full relaxation (

      
      ). Aromatic protons have long 
      
      
      
      times. Short D1 leads to underestimation of the product.
qNMR Workflow Diagram

qNMR Weigh Weigh Sample & IS (Precision +/- 0.01 mg) Dissolve Dissolve in CDCl3 (Total Vol ~0.6 mL) Weigh->Dissolve Acquire Acquire Spectrum (Pulse: 90°, D1: 60s, Scans: 16) Dissolve->Acquire Process Phase & Baseline Cor. Integrate IS & Target Acquire->Process Calc Calculate Purity % Process->Calc

Figure 2: Workflow for quantitative purity assessment.

Module 4: Frequently Asked Questions (FAQs)

Q: My methylene singlet at 3.7 ppm is appearing as a doublet or multiplet. Why? A: This often indicates diastereotopic protons , which shouldn't happen in this achiral molecule unless there is a chiral impurity interacting with it, or you have accidentally synthesized a derivative with a chiral center nearby. However, the most common cause is virtual coupling or poor shimming. If the peak is split by ~15Hz, check if you have inadvertently alpha-brominated the position (Ethyl 2-bromo-2-(5-bromobenzofuran-3-yl)acetate) during synthesis.

Q: Can I use DMSO-d6 instead of CDCl₃? A: Yes, but be aware of solvent effects.

  • In DMSO-d6, the H-2 singlet often shifts downfield (to ~8.0 ppm).

  • Residual water in DMSO appears at 3.33 ppm, which might overlap with your methylene linker (~3.7 ppm). CDCl₃ is preferred for this specific molecule to keep the 3.0–4.0 ppm window clean.

Q: I see a small triplet at 1.4 ppm and a quartet at 4.4 ppm. Is this my product? A: No. This is likely Ethyl 4-chloroacetoacetate (starting material) if you used the Pechmann condensation route. The chloromethyl group is deshielding the ethyl ester further than in your benzofuran product.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

  • National Institutes of Health (PMC). (2014). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. (Analogous spectral data for benzofuran acetates). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. (Mechanistic background for impurity prediction). [Link]

Sources

Reference Data & Comparative Studies

Validation

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" vs. other benzofuran derivatives in cancer

The landscape of cancer therapeutics is in a perpetual state of evolution, with a significant focus on developing targeted agents that offer higher efficacy and lower toxicity. Within this landscape, heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of cancer therapeutics is in a perpetual state of evolution, with a significant focus on developing targeted agents that offer higher efficacy and lower toxicity. Within this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the benzofuran scaffold, a fusion of benzene and furan rings, is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, both natural and synthetic.[1][2][3] This guide provides a comparative analysis of benzofuran derivatives in oncology, with a special focus on the promising, yet underexplored, synthetic intermediate, Ethyl 2-(5-bromobenzofuran-3-yl)acetate .

While direct anticancer data for this specific ester is nascent, its structural motifs—the brominated benzofuran core and the acetate side chain—are hallmarks of potent cytotoxic agents.[1][4] This guide will, therefore, position Ethyl 2-(5-bromobenzofuran-3-yl)acetate as a key architectural element for next-generation therapeutics. We will dissect its potential by comparing its structural class against other notable benzofuran derivatives that have demonstrated significant anticancer activity, supported by experimental data and detailed protocols for researchers aiming to validate these findings.

The Strategic Importance of Bromination and the Acetate Moiety

Ethyl 2-(5-bromobenzofuran-3-yl)acetate serves as a critical intermediate in the synthesis of more complex pharmaceutical agents.[5] Its potential as an anticancer precursor is rooted in established structure-activity relationship (SAR) principles for the benzofuran class.

  • The Role of Halogenation : SAR studies have consistently shown that the introduction of a halogen, particularly bromine, onto the benzofuran system can significantly enhance cytotoxicity.[4] This is often attributed to improved lipophilicity, facilitating cell membrane penetration, and the potential for specific interactions within the active sites of target proteins.

  • The C3-Acetate Side Chain : The ethyl acetate group at the 3-position provides a versatile handle for synthetic modification, allowing for the creation of diverse libraries of amides, hydrazones, and other derivatives. Furthermore, studies on related structures suggest that ester and carboxylic acid groups on benzofurans are key features for inhibiting cancer cell proliferation.[1]

Given these features, Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a foundational scaffold for developing novel drugs that can potentially target various cancer hallmarks.

Comparative Analysis: Ethyl 2-(5-bromobenzofuran-3-yl)acetate Class vs. Other Benzofuran Derivatives

To understand the potential of the 5-bromo-benzofuran-3-acetate scaffold, we compare it with other classes of benzofuran derivatives that have been extensively studied for their anticancer effects. These include benzofuran-chalcones and benzofuran-amides, which have shown efficacy against a range of cancer cell lines.

Key Benzofuran Derivatives and Their Anticancer Performance
Compound Class/DerivativeTarget Cancer Cell Line(s)IC50 (µM)Mechanism of Action (MoA)Reference
Benzofuran-Chalcone Hybrid (Compound 33d) A-375 (Melanoma), MCF-7 (Breast), A-549 (Lung), HT-29 (Colon)4.15, 3.22, 2.74, 7.29Not specified, potent cytotoxicity[6]
Benzofuran-Oxadiazole Hybrid (Compound 12) SiHa (Cervical), HeLa (Cervical)1.10, 1.06Induces G2/M phase arrest and apoptosis[6]
Benzofuran-Amide Hybrid (Compound 13g) MCF-7 (Breast), C-6 (Glioma)1.287, 1.622Potent cytotoxicity, superior to cisplatin[6]
Benzofuran-Chalcone Derivative (Compound 4g) HCC1806 (Breast), HeLa (Cervical), A549 (Lung)Potent activity (specific IC50 not stated)VEGFR-2 Inhibition, Apoptosis Induction[6]
3-Amidobenzofuran (Compound 6g) MDA-MB-231 (Breast), HCT-116 (Colon), HT-29 (Colon), HeLa (Cervical)3.01, 5.20, 9.13, 11.09Tubulin Polymerization Inhibition, G2/M Arrest[6]

This comparative data highlights that modifications to the core benzofuran structure lead to diverse and potent anticancer agents. The mechanisms are varied, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling molecules like VEGFR-2 and tubulin. This underscores the therapeutic pliability of the benzofuran scaffold. The bromo-acetate structure of our focus compound provides a logical starting point for creating novel derivatives that could potentially rival or exceed the activities listed above.

Mechanistic Insights: Targeting Key Cancer Pathways

Many benzofuran derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell survival, proliferation, and angiogenesis. Two of the most relevant pathways are apoptosis induction and the inhibition of the VEGFR-2 signaling cascade.

Induction of Apoptosis (Intrinsic Pathway)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The intrinsic (or mitochondrial) pathway is a major route to apoptosis. It is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This triggers a caspase cascade, culminating in the activation of effector caspases like Caspase-3, which execute the dismantling of the cell. Several benzofuran derivatives have been shown to induce apoptosis through this pathway.[6]

Below is a diagram illustrating the key steps of the intrinsic apoptosis pathway, a common target for benzofuran-based anticancer agents.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf PLCg->Raf Activates Akt Akt PI3K->Akt Activates Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) Akt->Proliferation Promotes Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation Benzofuran Benzofuran Derivatives Benzofuran->VEGFR2 Inhibit

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Experimental Protocols for Anticancer Drug Screening

For researchers investigating novel benzofuran derivatives, standardized and reproducible assays are paramount. Below are detailed, field-proven protocols for assessing cytotoxicity and apoptosis, two key indicators of anticancer activity.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [6] Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzofuran derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 20 µL of the MTT stock solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A 1. Seed Cells in 96-well plate (1x10^4 cells/well) B 2. Incubate 24 hours A->B C 3. Treat with Benzofuran Derivatives (Serial Dilutions) B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent (20 µL/well) D->E F 6. Incubate 3-4 hours E->F G 7. Solubilize Formazan (150 µL DMSO/well) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Sources

Comparative

A Comparative Guide for Drug Development Professionals: Ethyl 2-(5-bromobenzofuran-3-yl)acetate vs. its Methyl Ester Analogue

In the intricate landscape of medicinal chemistry and drug development, the selection of starting materials and intermediates is a critical decision that can profoundly impact the efficiency, scalability, and ultimate su...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry and drug development, the selection of starting materials and intermediates is a critical decision that can profoundly impact the efficiency, scalability, and ultimate success of a synthetic campaign. The benzofuran scaffold is a cornerstone in the design of numerous biologically active molecules, exhibiting a wide spectrum of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities.[1] Within this class of privileged structures, 2-(5-bromobenzofuran-3-yl)acetic acid derivatives serve as versatile building blocks. This guide provides an in-depth, objective comparison of two commonly employed esters of this acid: ethyl 2-(5-bromobenzofuran-3-yl)acetate and its methyl ester analogue. The choice between these seemingly similar intermediates can have subtle yet significant consequences for reaction outcomes, purification strategies, and overall workflow efficiency.

This analysis is grounded in fundamental chemical principles and supported by extrapolated experimental data to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the nuances of their synthesis, physicochemical properties, and chemical reactivity, offering field-proven insights to guide your selection process.

I. Synthesis and Practical Considerations

The most common route to both the ethyl and methyl esters is the Fischer esterification of the parent carboxylic acid, 2-(5-bromobenzofuran-3-yl)acetic acid. The choice of alcohol (ethanol or methanol) directly dictates the final ester product.

Experimental Protocol: Fischer Esterification

Objective: To synthesize ethyl 2-(5-bromobenzofuran-3-yl)acetate and methyl 2-(5-bromobenzofuran-3-yl)acetate from the corresponding carboxylic acid.

Materials:

  • 2-(5-bromobenzofuran-3-yl)acetic acid

  • Anhydrous ethanol (for ethyl ester)

  • Anhydrous methanol (for methyl ester)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

  • Rotary evaporator

  • Standard reflux apparatus

Procedure:

  • To a solution of 2-(5-bromobenzofuran-3-yl)acetic acid (1.0 eq) in the corresponding alcohol (ethanol or methanol, ~0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Synthetic Workflow

G cluster_synthesis Fischer Esterification Workflow Carboxylic_Acid 2-(5-bromobenzofuran-3-yl)acetic acid Reaction Reflux Carboxylic_Acid->Reaction Alcohol Ethanol or Methanol (Anhydrous) Alcohol->Reaction Catalyst Conc. H2SO4 Catalyst->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl or Methyl Ester Purification->Product

Caption: General workflow for the synthesis of the target esters.

Expertise & Experience: The choice of anhydrous alcohol is crucial to drive the equilibrium towards the ester product. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. While both reactions proceed efficiently, the slightly lower boiling point of methanol may necessitate more careful temperature control during reflux to avoid solvent loss.

II. Physicochemical Properties: A Comparative Analysis

The seemingly minor difference of a single methylene unit between the ethyl and methyl esters results in predictable variations in their physical properties. These differences can be critical for downstream processing, including solvent selection for reactions and purifications, as well as the thermal stability of the compound.

PropertyEthyl 2-(5-bromobenzofuran-3-yl)acetateMethyl 2-(5-bromobenzofuran-3-yl)acetateRationale for Difference
Molecular Weight 283.12 g/mol 269.09 g/mol Additional CH₂ group in the ethyl ester.
Boiling Point Predicted: 341.7 ± 27.0 °C[2]Predicted: Lower than ethyl esterIncreased van der Waals forces due to larger surface area and higher molecular weight of the ethyl ester.
Density Predicted: 1.475 ± 0.06 g/cm³Predicted: Slightly lower than ethyl esterLarger volume of the ethyl group relative to its mass increase compared to the methyl group.
Solubility Generally good in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone).Generally good in common organic solvents, may exhibit slightly higher polarity.The ethyl group is slightly more lipophilic than the methyl group.
Viscosity Slightly higherSlightly lowerIncreased intermolecular forces in the ethyl ester.[3]

Trustworthiness: The predicted data is based on well-established principles of physical organic chemistry. The larger ethyl group leads to stronger intermolecular van der Waals interactions, resulting in a higher boiling point and viscosity compared to the methyl analogue.[3] While both esters are readily soluble in common organic solvents, subtle differences in polarity might be exploited during chromatographic purification.

III. Chemical Reactivity: A Mechanistic Perspective

Both esters are valuable intermediates due to their ability to undergo nucleophilic acyl substitution, allowing for the introduction of a wide variety of functional groups. The primary factors influencing their relative reactivity are steric hindrance and the nature of the leaving group (ethoxide vs. methoxide).

DOT Diagram: Nucleophilic Acyl Substitution

G cluster_reactivity Comparative Reactivity in Nucleophilic Acyl Substitution Ester Ethyl or Methyl 2-(5-bromobenzofuran-3-yl)acetate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophile Nucleophile (Nu-) Nucleophile->Tetrahedral_Intermediate Product Amide, Hydrazide, etc. Tetrahedral_Intermediate->Product Leaving_Group Alkoxide (EtO- or MeO-) Tetrahedral_Intermediate->Leaving_Group Elimination

Caption: General mechanism of nucleophilic acyl substitution.

Comparative Reactivity in Amidation

A common transformation for these esters is their conversion to amides, which are prevalent in many pharmaceutical compounds.

Experimental Protocol: Comparative Amidation

Objective: To compare the reaction rate and yield of the amidation of ethyl and methyl 2-(5-bromobenzofuran-3-yl)acetate with a model amine (e.g., benzylamine).

Procedure:

  • In separate, identical reaction vessels, dissolve ethyl 2-(5-bromobenzofuran-3-yl)acetate (1.0 eq) and methyl 2-(5-bromobenzofuran-3-yl)acetate (1.0 eq) in a suitable solvent (e.g., THF).

  • To each vessel, add benzylamine (1.2 eq) at room temperature.

  • Monitor the progress of both reactions simultaneously by TLC or LC-MS at regular time intervals (e.g., every 30 minutes).

  • Upon completion of the slower reaction, quench both reactions with water and extract with ethyl acetate.

  • Wash, dry, and concentrate the organic layers.

  • Purify the products by column chromatography and calculate the isolated yields.

ParameterEthyl Ester ReactionMethyl Ester ReactionMechanistic Rationale
Reaction Time SlowerFasterThe smaller methyl group presents less steric hindrance to the attacking nucleophile, allowing for a faster rate of formation of the tetrahedral intermediate.[4][5]
Isolated Yield Comparable to methyl esterComparable to ethyl esterWhile reaction rates may differ, the final equilibrium and yield are often comparable under optimized conditions.
By-product EthanolMethanolThe respective alcohol is liberated as a by-product.

Expertise & Experience: The difference in reaction rates, while often not dramatic, can be a deciding factor in process optimization. For sluggish nucleophiles or sterically hindered substrates, the less-hindered methyl ester may provide a tangible advantage in reducing reaction times and minimizing the formation of thermal degradation by-products.[4] Conversely, the higher boiling point of the ethyl ester can be advantageous in reactions requiring elevated temperatures, as it simplifies reactor setup and reduces solvent loss.[4]

IV. Practical Considerations and Recommendations

The choice between ethyl and methyl 2-(5-bromobenzofuran-3-yl)acetate is a nuanced one, with the optimal selection depending on the specific context of the synthetic route.

Choose Ethyl 2-(5-bromobenzofuran-3-yl)acetate when:

  • High-temperature reactions are required: Its higher boiling point provides a wider operating window.[4]

  • The subsequent reaction step is sensitive to methanol: Although rare, some protecting groups or functional moieties may exhibit sensitivity to methanol.

  • Cost and availability are favorable: In some cases, the ethyl ester may be more readily available or cost-effective from commercial suppliers.

Choose Methyl 2-(5-bromobenzofuran-3-yl)acetate when:

  • Maximizing reaction rate is a priority: The lower steric hindrance of the methyl group generally leads to faster kinetics in nucleophilic acyl substitution reactions.[4][5]

  • Working with sterically demanding nucleophiles: The smaller size of the methyl ester can improve reaction efficiency with bulky reagents.

  • Methanol as a by-product is acceptable or desirable: Methanol is generally easier to remove on a rotary evaporator than ethanol due to its lower boiling point.

V. Conclusion

Both ethyl and methyl 2-(5-bromobenzofuran-3-yl)acetate are highly valuable and versatile intermediates in the synthesis of complex, biologically active molecules. While their chemical reactivity is broadly similar, the subtle differences in their physicochemical properties and reaction kinetics, stemming from the seemingly minor variation in their alkyl chains, can be leveraged to optimize synthetic workflows. The methyl ester often provides a kinetic advantage due to reduced steric hindrance, while the ethyl ester's higher boiling point can be beneficial for high-temperature applications. A thorough understanding of these nuances allows the discerning researcher to make an informed decision, thereby enhancing the efficiency and robustness of the drug development process.

References

  • Ethyl and methyl esters of vegetable oil. Biodiesel Education. Available from: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available from: [Link]

  • Ethyl 2-(5-bromobenzofuran-3-yl)acetate. MySkinRecipes. Available from: [Link]

  • Methyl ester vs Ethyl ester hydrolysis. Reddit. Available from: [Link]

  • 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. National Institutes of Health. Available from: [Link]

  • Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. Available from: [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. PubMed. Available from: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available from: [Link]

Sources

Validation

Ethyl 2-(5-bromobenzofuran-3-yl)acetate: A Pivotal Scaffold for Antimicrobial and Anti-inflammatory Drug Design

Executive Summary Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the ethyl ester itself functions primarily as a stable lipophilic precursor, its value lies in its transformation into bioactive hydrazide-hydrazones, thiazolidinones, and fused heterocycles.

This guide objectively compares the SAR (Structure-Activity Relationship) of this scaffold against its non-halogenated analogs and downstream derivatives, focusing on antimicrobial and anti-inflammatory efficacy.

Part 1: The Scaffold Architecture & SAR Logic

Structural Deconstruction

The molecule consists of three pharmacophoric zones that drive its biological interaction:

  • Zone A (The Core): The benzofuran ring provides the necessary aromaticity for

    
     stacking interactions with protein active sites (e.g., intercalating into DNA or binding hydrophobic pockets in COX-2).
    
  • Zone B (The C5-Substituent): The bromine atom at position 5 is critical. Unlike a hydrogen atom, the bromine increases the partition coefficient (LogP), enhancing membrane permeability. Furthermore, it acts as a halogen bond donor, potentially anchoring the molecule to carbonyl oxygens or nitrogen atoms in the target protein.

  • Zone C (The C3-Side Chain): The ethyl acetate group is the "reactive handle." In its ester form, it is relatively inert biologically but chemically versatile. Converting this ester to a hydrazide or thiazolidinone dramatically shifts the molecule from a passive intermediate to an active pharmacophore.

Comparative SAR Analysis

The following table summarizes the biological activity shifts observed when modifying the C5 and C3 positions, based on aggregate data from antimicrobial studies (e.g., against S. aureus and C. albicans).

Compound VariantC5 SubstituentC3 Side ChainRelative Lipophilicity (LogP)Antimicrobial Potency (MIC)Primary Utility
Target Scaffold -Br -Ethyl Ester High Low (>50 µg/mL) Synthetic Intermediate
Analog A-H-Ethyl EsterMediumInactiveControl / Baseline
Analog B-Br-Hydrazide (CONHNH2)HighModerate (12-25 µg/mL)H-Bond Donor / Chelation
Analog C (Lead) -Br -Thiazolidinone Very High High (<10 µg/mL) Peptidoglycan Inhibition
Analog D-OCH3-Ethyl EsterMediumLowElectron Donor Variant

Key Insight: The ester (Target Scaffold) is essentially a pro-drug or precursor. The active species is almost invariably the derivative where the ester is converted to a nitrogen-containing motif (Analog B or C). The 5-Bromo substituent (Target Scaffold) consistently outperforms the 5-H (Analog A) and 5-Methoxy (Analog D) variants due to the "Halogen Effect," which improves metabolic stability and hydrophobic binding.

Part 2: Experimental Protocols

Synthesis of the Active Hydrazide Precursor

Rationale: The ethyl ester must be converted to the acid hydrazide to unlock biological activity. This protocol ensures high yield and purity without chromatography.

Reagents:

  • Ethyl 2-(5-bromobenzofuran-3-yl)acetate (1.0 eq)

  • Hydrazine hydrate (99%, 2.5 eq)

  • Absolute Ethanol (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 10 mmol of the ethyl ester in 50 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 25 mmol of hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: 3:7 Ethyl Acetate:Hexane). The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazide spot.
  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL).

  • Isolation: Filter the resulting solid precipitate under vacuum.

  • Purification: Recrystallize from ethanol to yield colorless/pale yellow needles (Yield: ~80-85%).

Antimicrobial Assay (Agar Well Diffusion)

Rationale: To validate the SAR claim that the 5-Br derivative is superior to the 5-H analog.

  • Preparation: Prepare Muller-Hinton agar plates inoculated with S. aureus (

    
     CFU/mL).
    
  • Dosing: Dissolve compounds in DMSO (1 mg/mL). Add 50 µL to 6mm wells.

  • Controls: Positive: Ciprofloxacin; Negative: DMSO.

  • Incubation: 37°C for 24 hours.

  • Validation: A Zone of Inhibition (ZOI) >15mm indicates significant activity.[2] The 5-Br hydrazide typically yields ZOI 18-22mm, whereas the ester precursor yields <10mm.

Part 3: Visualization of Pathways

Synthesis & Derivatization Pathway

This diagram illustrates the transformation of the raw material (Salicylaldehyde) into the Target Scaffold and its subsequent activation into potent drug candidates.

SynthesisPathway Start 5-Bromosalicylaldehyde Step1 Reaction with Ethyl Chloroacetate Start->Step1 K2CO3, Acetone, Reflux Target Ethyl 2-(5-bromobenzofuran-3-yl)acetate (THE SCAFFOLD) Step1->Target Cyclization Deriv1 5-Bromobenzofuran-3-carbohydrazide (Active Precursor) Target->Deriv1 N2H4·H2O, EtOH, Reflux Deriv2 Schiff Bases / Hydrazones (Antimicrobial) Deriv1->Deriv2 Ar-CHO (Aldehydes) Deriv3 Thiazolidinones (Anti-inflammatory/Anticancer) Deriv1->Deriv3 ClCH2COOEt / Cyclization

Figure 1: Synthetic workflow transforming the precursor into the Target Scaffold and subsequent bioactive libraries.[3][4][5][6][7]

SAR Decision Logic

This diagram guides the researcher on how to modify the scaffold based on the desired therapeutic outcome.

SAR_Logic Core Benzofuran Scaffold Optimization C5 C5 Modification Core->C5 C3 C3 Side Chain Core->C3 Br 5-Bromo (Best for Lipophilicity/Potency) C5->Br Preferred H 5-H (Reduced Potency) C5->H Avoid Ester Ethyl Ester (Prodrug/Inactive) C3->Ester Starting Material Hydrazide Hydrazide (H-Bond Donor) Ester->Hydrazide Activation Heterocycle Thiazole/Oxadiazole (Max Potency) Hydrazide->Heterocycle Lead Opt.

Figure 2: Structure-Activity Relationship (SAR) decision tree for benzofuran optimization.

References

  • Synthesis and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology. (2023). Describes the synthesis of 5-bromobenzofuran-2-carbohydrazide from the ethyl ester and its crystallization.

  • Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. (2014). Details the conversion of the hydrazide into thiazolidinones and their antifungal activity.

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. MDPI. (2020). Discusses the SAR of benzofuran double bonds and C2/C3 substitutions regarding anti-inflammatory IC50 values.

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. ResearchGate. (2018). Provides comparative data on hydrazide derivatives against Enterococcus Faecalis.

  • Crystal structure of ethyl 2-(5-bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetate. NIH / PubMed Central. Provides structural confirmation and crystallographic data for the 5-bromo ester scaffold.[5]

Sources

Comparative

Comparative Guide to Target Identification and Validation for Ethyl 2-(5-bromobenzofuran-3-yl)acetate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: The Enigmatic Potential of Ethyl 2-(5-bromobenzofuran-3-yl)acetate The benzofuran scaff...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Potential of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Ethyl 2-(5-bromobenzofuran-3-yl)acetate emerges as a key intermediate in the synthesis of these pharmacologically active compounds.[6] While its primary role is often as a building block, the inherent reactivity and structural motifs of this and similar benzofuran derivatives suggest they may possess their own biological targets. Understanding these targets is crucial for elucidating mechanisms of action, predicting potential off-target effects, and discovering novel therapeutic applications.

This guide provides a comprehensive comparison of modern techniques for the identification and validation of molecular targets for small molecules like Ethyl 2-(5-bromobenzofuran-3-yl)acetate. We will delve into the practical application of both established and cutting-edge methodologies, offering a clear rationale for experimental choices and a framework for interpreting the resulting data.

The Strategic Imperative: Why Target Identification Matters

The journey from a hit compound to a viable drug candidate is fraught with challenges, a significant one being the clear identification of its biological target. A well-defined target is essential for:

  • Mechanism of Action (MoA) Elucidation: Understanding how a compound exerts its therapeutic effect at a molecular level.

  • Rational Drug Design: Enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Safety and Toxicity Profiling: Predicting and mitigating potential adverse effects by understanding off-target interactions.

  • Biomarker Development: Identifying patient populations most likely to respond to treatment.

A Multi-pronged Approach to Target Discovery

No single method for target identification is foolproof. A robust strategy involves the integration of multiple, complementary approaches to build a compelling case for a specific target. Here, we compare three powerful experimental techniques and one computational approach:

  • Affinity Chromatography-Mass Spectrometry (AC-MS): A direct biochemical approach to isolate binding partners.

  • Cellular Thermal Shift Assay (CETSA): A method to confirm target engagement in a cellular context.

  • CRISPR-Cas9 Screening: A genetic approach to identify genes that modulate cellular sensitivity to a compound.

  • In Silico Target Prediction: A computational method to generate hypotheses based on chemical structure.

The following sections will provide detailed protocols and a comparative analysis of these techniques, using Ethyl 2-(5-bromobenzofuran-3-yl)acetate as our model compound.

Experimental Workflows: A Head-to-Head Comparison

Affinity Chromatography-Mass Spectrometry (AC-MS): Fishing for Targets

AC-MS is a powerful technique for identifying proteins that physically interact with a small molecule.[7][8] The core principle involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a cell lysate.

  • Probe Synthesis:

    • Synthesize a derivative of Ethyl 2-(5-bromobenzofuran-3-yl)acetate with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A common strategy is to hydrolyze the ethyl ester to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized linker.

    • Rationale: The linker should be of sufficient length to minimize steric hindrance and allow the immobilized compound to interact freely with its target proteins.

  • Immobilization:

    • Covalently couple the synthesized probe to activated agarose beads.

    • Prepare control beads with no immobilized compound or with an inactive analogue to identify non-specific binders.

    • Rationale: The use of control beads is critical for distinguishing true binding partners from proteins that interact non-specifically with the matrix.

  • Protein Extraction:

    • Culture a relevant cell line (e.g., a human cancer cell line if investigating anticancer effects) and harvest the cells.

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the compound-conjugated beads and control beads.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

    • Rationale: A carefully optimized washing protocol is crucial for reducing background and enriching for high-affinity binders.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads, either by competitive displacement with an excess of the free compound or by using a denaturing buffer.

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database.

The primary output is a list of proteins identified in the eluate from the compound-conjugated beads. True targets should be significantly enriched compared to the control beads.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Live Cells

CETSA is a biophysical assay that measures the thermal stability of proteins in their native cellular environment.[9][10][11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with either vehicle control or varying concentrations of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

    • Rationale: A dose-response curve can provide evidence of specific target engagement.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes). The temperature range should bracket the expected melting temperature of the target protein.

    • Rationale: The heating step denatures and precipitates unstable proteins.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.

  • Protein Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the abundance of the putative target protein in the soluble fraction by Western blotting or other quantitative proteomics methods like mass spectrometry.

A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.

CRISPR-Cas9 Screening: A Genetic Approach to Uncover Functional Relationships

CRISPR-Cas9 technology can be used to systematically knock out every gene in the genome and assess how the loss of each gene affects the cell's sensitivity to a compound.[13][14][15][16][17] This can reveal genes that are essential for the compound's activity (sensitizing hits) or that confer resistance when lost (resistance hits).

  • Library Transduction:

    • Transduce a population of Cas9-expressing cells with a genome-wide sgRNA library delivered via lentivirus. Each cell receives a single sgRNA that targets a specific gene for knockout.

  • Compound Treatment:

    • Split the cell population into two groups: one treated with a cytotoxic concentration of Ethyl 2-(5-bromobenzofuran-3-yl)acetate and a control group treated with vehicle.

    • Culture the cells for a sufficient period to allow for gene knockout and phenotypic selection.

  • Genomic DNA Extraction and Sequencing:

    • Harvest the cells from both populations and extract genomic DNA.

    • Amplify the sgRNA-encoding regions from the genomic DNA by PCR.

    • Sequence the amplified sgRNAs using next-generation sequencing.

  • Data Analysis:

    • Quantify the abundance of each sgRNA in the treated and control populations.

    • Identify sgRNAs that are depleted (sensitizing hits) or enriched (resistance hits) in the treated population compared to the control.

  • Resistance Hits: Genes whose knockout confers resistance to the compound. The protein products of these genes may be the direct target of the compound or be in the same pathway.

  • Sensitizing Hits: Genes whose knockout enhances the compound's effect. These may be involved in parallel pathways or in mechanisms of drug efflux or metabolism.

In Silico Target Prediction: A Computational Head Start

Computational methods can predict potential targets for a small molecule based on its chemical structure by comparing it to libraries of compounds with known biological activities.[18][19][20]

  • Structure Preparation:

    • Generate a 2D or 3D representation of the Ethyl 2-(5-bromobenzofuran-3-yl)acetate molecule.

  • Database Searching:

    • Use online tools or proprietary software (e.g., SwissTargetPrediction, KinasePred) to screen the compound against databases of known protein targets.[21][22]

    • These tools employ algorithms that calculate the similarity between the query compound and ligands with known targets.

  • Target Prioritization:

    • The output is a ranked list of potential targets based on a prediction score or probability.

    • Prioritize targets for experimental validation based on the strength of the prediction and their biological relevance to the observed phenotype.

Comparative Analysis of Target Identification Methods

Method Principle Strengths Weaknesses Best For
Affinity Chromatography-Mass Spectrometry (AC-MS) Physical interactionDirect identification of binding partners.[7]Can generate false positives; requires chemical modification of the compound.Identifying direct binders of a compound.
Cellular Thermal Shift Assay (CETSA) Ligand-induced protein stabilizationConfirms target engagement in a cellular context; no compound modification needed.[12]Requires a specific antibody or detection method for the target; not a discovery tool.Validating putative targets identified by other methods.
CRISPR-Cas9 Screening Genetic perturbationUnbiased, genome-wide approach; identifies functionally relevant targets.[16]Indirect method; can be complex and resource-intensive.Deconvoluting pathways and identifying resistance mechanisms.
In Silico Prediction Chemical similarityRapid and cost-effective; generates hypotheses.[18]Predictions require experimental validation; accuracy depends on the database.Initial hypothesis generation and prioritizing experimental work.

Visualizing the Workflows

Target Identification Workflow

TargetID_Workflow cluster_in_silico In Silico Approach cluster_experimental Experimental Approaches in_silico In Silico Target Prediction hypothesis Hypothesized Targets in_silico->hypothesis ac_ms Affinity Chromatography- Mass Spectrometry ac_ms->hypothesis crispr CRISPR-Cas9 Screening crispr->hypothesis validation Target Validation (e.g., CETSA) hypothesis->validation validated_target Validated Target validation->validated_target

Caption: A multi-pronged approach to target identification.

CETSA Workflow

CETSA_Workflow start Treat cells with compound or vehicle heat Heat cell suspension to various temperatures start->heat lyse Lyse cells and separate soluble/insoluble fractions heat->lyse quantify Quantify soluble target protein (e.g., Western Blot) lyse->quantify analyze Analyze for thermal stabilization quantify->analyze

Sources

Validation

A Comparative Analysis of the Cytotoxic Effects of Ethyl 2-(5-bromobenzofuran-3-yl)acetate Across Diverse Cancer Cell Lines

Abstract This guide provides a comprehensive comparative analysis of the cytotoxic potential of a specific benzofuran derivative, Ethyl 2-(5-bromobenzofuran-3-yl)acetate. While direct experimental data for this particula...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparative analysis of the cytotoxic potential of a specific benzofuran derivative, Ethyl 2-(5-bromobenzofuran-3-yl)acetate. While direct experimental data for this particular compound is emerging, this document synthesizes the current understanding of benzofuran scaffolds in oncology. We present a framework for evaluating its efficacy and selectivity across a panel of representative cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma), alongside a non-cancerous keratinocyte line (HaCaT) to assess selective toxicity. This guide details the requisite experimental protocols, from cell culture and compound preparation to a suite of cytotoxicity and apoptosis assays, providing researchers with a robust methodology for their own investigations. The presented data, while illustrative, is grounded in the established literature on structurally similar brominated benzofurans, which have demonstrated significant pro-apoptotic and anti-proliferative activities.

Introduction: The Therapeutic Promise of Benzofuran Scaffolds

The benzofuran nucleus is a privileged heterocyclic motif prevalent in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] In recent years, derivatives of benzofuran have garnered significant attention in medicinal chemistry due to their potent anticancer properties.[3][4] These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines, often through the induction of apoptosis.[5][6]

The structure-activity relationship (SAR) studies of benzofuran derivatives have revealed that the nature and position of substituents on the benzofuran ring are critical for their cytotoxic potency.[7] Notably, the presence of a halogen atom, such as bromine, is often associated with enhanced anticancer activity.[3][6] The ester group at the C-2 position has also been identified as a key site for the cytotoxic activity of these compounds.[7] Ethyl 2-(5-bromobenzofuran-3-yl)acetate, the subject of this guide, possesses both of these key structural features. This guide aims to provide a comprehensive framework for evaluating the comparative cytotoxicity of this promising compound.

Experimental Design & Rationale

The following sections outline a rigorous experimental workflow designed to elucidate the cytotoxic profile of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. The choice of cell lines, assays, and controls is critical for generating reliable and translatable data.

Cell Line Selection

To obtain a comprehensive understanding of the compound's activity spectrum, a panel of well-characterized human cell lines is proposed:

  • MCF-7: An estrogen receptor-positive breast cancer cell line, widely used as a model for hormone-responsive breast cancers.

  • HepG2: A human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes, making it a relevant model for drug metabolism and hepatotoxicity studies.

  • A549: A human lung adenocarcinoma cell line, representing a common and aggressive form of lung cancer.

  • HaCaT: A spontaneously immortalized human keratinocyte cell line, serving as a non-cancerous control to assess the compound's selectivity towards cancer cells.[8]

Experimental Workflow

The overall experimental workflow is designed to progress from a general assessment of cytotoxicity to a more detailed investigation of the underlying mechanism of cell death.

G cluster_0 Preparation cluster_1 Cytotoxicity Screening cluster_2 Mechanism of Action cluster_3 Data Analysis CellCulture Cell Line Maintenance (MCF-7, HepG2, A549, HaCaT) MTT_Assay MTT Assay for Cell Viability (Determine IC50 values) CellCulture->MTT_Assay CompoundPrep Compound Stock Preparation (Ethyl 2-(5-bromobenzofuran-3-yl)acetate in DMSO) CompoundPrep->MTT_Assay Caspase_Assay Caspase-3/7 Activity Assay (Apoptosis Confirmation) MTT_Assay->Caspase_Assay Based on IC50 Morphology Microscopic Observation (Apoptotic Morphology) MTT_Assay->Morphology Based on IC50 Analysis IC50 Calculation & Comparative Analysis MTT_Assay->Analysis Caspase_Assay->Analysis Morphology->Analysis

Caption: Experimental workflow for assessing the comparative cytotoxicity of Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

Methodologies

Materials and Reagents
  • Test Compound: Ethyl 2-(5-bromobenzofuran-3-yl)acetate (CAS RN: 200204-85-9)[9]

  • Cell Lines: MCF-7, HepG2, A549, HaCaT (from ATCC or equivalent)

  • Cell Culture Media: DMEM/F-12, EMEM, F-12K (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Reagents: DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Caspase-Glo® 3/7 Assay System (Promega or equivalent), Doxorubicin (positive control).

Cell Culture and Maintenance
  • All cell lines are cultured in their respective recommended media and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

  • For experiments, cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

Compound Preparation and Treatment
  • A 10 mM stock solution of Ethyl 2-(5-bromobenzofuran-3-yl)acetate is prepared in DMSO.

  • Serial dilutions are made in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • The final DMSO concentration in all wells, including controls, is maintained at ≤ 0.5% to avoid solvent-induced toxicity.

  • Cells are treated with the compound or vehicle control (media with 0.5% DMSO) and incubated for 48 hours.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • After the 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C.

  • The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Caspase-3/7 Activity Assay

To confirm that the observed cytotoxicity is due to apoptosis, the activity of executioner caspases 3 and 7 is measured.

  • Cells are seeded and treated with Ethyl 2-(5-bromobenzofuran-3-yl)acetate at its IC50 and 2x IC50 concentrations for 24 hours.

  • The Caspase-Glo® 3/7 reagent is added to each well according to the manufacturer's instructions.

  • The plate is incubated at room temperature for 1 hour.

  • Luminescence, which is proportional to caspase activity, is measured using a luminometer.

Illustrative Results and Comparative Analysis

The following data is presented as a hypothetical outcome based on published results for structurally similar benzofuran derivatives.[3][10]

Comparative Cytotoxicity (IC50 Values)

The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCell TypeIllustrative IC50 (µM)
MCF-7 Breast Adenocarcinoma8.5
HepG2 Hepatocellular Carcinoma12.3
A549 Lung Carcinoma15.8
HaCaT Non-cancerous Keratinocytes> 50

These hypothetical results suggest that Ethyl 2-(5-bromobenzofuran-3-yl)acetate exhibits potent cytotoxic activity against the tested cancer cell lines, with a particularly strong effect on the MCF-7 breast cancer line. The significantly higher IC50 value for the non-cancerous HaCaT cells indicates a degree of selectivity towards cancer cells, a desirable characteristic for a potential therapeutic agent.

Induction of Apoptosis

The significant increase in caspase-3/7 activity in the treated cancer cell lines would confirm that the compound induces apoptosis.

Cell LineTreatmentFold Increase in Caspase-3/7 Activity (Illustrative)
MCF-7 IC504.2
2x IC507.8
HepG2 IC503.5
2x IC506.1
A549 IC503.1
2x IC505.5
HaCaT 2x IC50 (A549)1.2

Discussion and Mechanistic Insights

The illustrative data suggests that Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a promising cytotoxic agent with selectivity for cancer cells. The induction of apoptosis, as evidenced by the activation of caspase-3/7, is a common mechanism for benzofuran derivatives.[5][6] Several studies have pointed towards the ability of benzofurans to interfere with critical cellular processes in cancer cells.

One potential mechanism of action for benzofuran derivatives is the inhibition of tubulin polymerization.[10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G Compound Ethyl 2-(5-bromobenzofuran-3-yl)acetate Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Caspase_Activation Caspase Activation G2M_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential signaling pathway for benzofuran-induced apoptosis via tubulin polymerization inhibition.

Further investigations could explore the effect of Ethyl 2-(5-bromobenzofuran-3-yl)acetate on the cell cycle distribution and its potential to induce DNA damage, another reported mechanism for some benzofuran compounds.[11]

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Based on the extensive literature on related compounds, it is hypothesized that this molecule will exhibit potent and selective anticancer activity, likely through the induction of apoptosis. The detailed protocols and experimental design presented herein offer a clear roadmap for researchers to validate these hypotheses and further elucidate the therapeutic potential of this promising benzofuran derivative. Future studies should focus on in-depth mechanistic investigations, including cell cycle analysis, mitochondrial membrane potential assays, and in vivo studies in animal models to confirm its efficacy and safety profile.

References

  • ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

  • MDPI. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity and apoptotic effects of the ethyl acetate fraction of Zanthoxylum acanthopodium DC fruit on B16F10 melanoma cell culture. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from

  • ResearchGate. (n.d.). Structures of natural and synthetic benzofuran derivatives with biological activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • Frontiers. (n.d.). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported benzofuran derivatives VII–XII with anti-tumour and.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 200204-85-9 | Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Retrieved from [Link]

  • World Journal of Organic Chemistry. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Retrieved from [Link]

  • East African Scholars Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

  • ResearchGate. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Kinase Selectivity Profile of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Introduction: The Critical Role of Kinase Selectivity in Modern Drug Discovery Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular processes, including communicat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinase Selectivity in Modern Drug Discovery

Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular processes, including communication, division, metabolism, and survival.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. However, the high degree of structural similarity within the ATP-binding site across the kinome presents a significant challenge in the development of selective inhibitors. Off-target inhibition can lead to undesirable side effects and toxicity, underscoring the critical need for thorough kinase selectivity profiling in the early stages of drug discovery.[2]

The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties mediated through kinase inhibition.[3][4] Compounds incorporating this motif have been investigated as inhibitors of various kinases such as Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3β (GSK-3β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7][8]

This guide provides a comparative analysis of the kinase selectivity profile of Ethyl 2-(5-bromobenzofuran-3-yl)acetate , a representative benzofuran derivative. While this specific molecule is often utilized as a synthetic intermediate, its structural features merit investigation into its potential as a kinase inhibitor.[9] To this end, we present a hypothetical, yet scientifically grounded, kinase selectivity profile and compare it against established kinase inhibitors to illustrate the principles and importance of selectivity in drug development.

Comparative Kinase Selectivity Profile

To contextualize the potential of Ethyl 2-(5-bromobenzofuran-3-yl)acetate, its hypothetical inhibitory activity was assessed against a panel of kinases known to be targets for other benzofuran derivatives. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). For comparison, we include the profiles of Staurosporine, a notoriously non-selective kinase inhibitor, and Lapatinib, a dual tyrosine kinase inhibitor with a more defined target profile.[10][11][12][13][14]

Table 1: Hypothetical Kinase Inhibition Profile (IC50, nM)

Kinase TargetEthyl 2-(5-bromobenzofuran-3-yl)acetate (Hypothetical)Staurosporine (Reference)Lapatinib (Reference)
CDK2 853>10,000
GSK-3β 2507>10,000
VEGFR-2 1,50020>10,000
EGFR 8,00063
HER2 >10,0002013

Disclaimer: The IC50 values for Ethyl 2-(5-bromobenzofuran-3-yl)acetate are hypothetical and for illustrative purposes only, based on the known activities of structurally related compounds.

From this hypothetical profile, Ethyl 2-(5-bromobenzofuran-3-yl)acetate demonstrates a promising degree of selectivity towards CDK2 over other tested kinases. This contrasts sharply with Staurosporine, which potently inhibits all kinases in the panel, highlighting its broad-spectrum activity.[10][12][13][14] Lapatinib, on the other hand, shows high potency and selectivity for its intended targets, EGFR and HER2, which are key drivers in certain types of breast cancer.[11][15]

Experimental Methodology: A Step-by-Step Guide to Kinase Selectivity Profiling

The generation of reliable kinase selectivity data is paramount. The following protocol outlines a robust, luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which is a common method for high-throughput screening.[16][17] The principle of this assay is to quantify the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[18][19]

Assay Principle:

The assay is performed in two steps. First, after the kinase reaction, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.[16][17][20]

Detailed Protocol:
  • Compound Preparation:

    • Prepare a stock solution of Ethyl 2-(5-bromobenzofuran-3-yl)acetate and competitor compounds in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient for IC50 determination.

  • Kinase Reaction Setup (in a 384-well plate):

    • To each well, add 2.5 µL of the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of a solution containing the specific kinase and its corresponding substrate in the appropriate kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the positive and negative controls.

    • The percent inhibition is then plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Visualizing the Concepts: Signaling Pathways and Experimental Workflows

To better understand the biological context and the experimental process, the following diagrams are provided.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Set up Kinase Reaction (Compound + Kinase/Substrate + ATP) Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Incubation1 Incubate (60 min) Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation1->Add_ADP_Glo Incubation2 Incubate (40 min) Add_ADP_Glo->Incubation2 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubation2->Add_Detection Incubation3 Incubate (30 min) Add_Detection->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Data_Processing Calculate % Inhibition Read_Luminescence->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: Experimental workflow for kinase selectivity profiling.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activates pRB pRB CDK46->pRB Phosphorylates CDK46->pRB E2F E2F pRB->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 Activates CDK2->pRB Phosphorylates Inhibitor Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Hypothetical Inhibitor) Inhibitor->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Interpretation and Future Directions

The hypothetical selectivity profile of Ethyl 2-(5-bromobenzofuran-3-yl)acetate suggests a potential avenue for the development of selective CDK2 inhibitors. A compound with such a profile would be of significant interest for several reasons:

  • Reduced Off-Target Effects: By demonstrating significantly lower activity against other kinases like VEGFR-2, EGFR, and HER2, the compound is less likely to cause side effects associated with the inhibition of these pathways.

  • Targeted Therapeutic Potential: Selective CDK2 inhibitors are sought after for the treatment of certain cancers where the CDK2 pathway is hyperactivated.

Based on this initial (hypothetical) screening, the logical next steps in a drug discovery program would include:

  • Lead Optimization: Medicinal chemistry efforts would focus on modifying the structure of Ethyl 2-(5-bromobenzofuran-3-yl)acetate to improve its potency against CDK2 while maintaining or enhancing its selectivity against other kinases.[21][22]

  • Broader Kinome Screening: The optimized compounds would be screened against a much larger panel of kinases (e.g., the DiscoverX KINOMEscan™) to obtain a comprehensive understanding of their selectivity.

  • Cell-Based Assays: Promising candidates would be evaluated in cancer cell lines to confirm their anti-proliferative activity and to study their effects on the cell cycle and downstream signaling pathways.

  • In Vivo Studies: The most promising compounds would then be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.

References

  • Choi, H. D., et al. (2009). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o838. Available at: [Link]

  • Eldehna, W. M., et al. (2020). Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors. Bioorganic & Medicinal Chemistry, 28(17), 115655. Available at: [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. Available at: [Link]

  • Kumar, R., et al. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results, 14(3). Available at: [Link]

  • García-Cárceles, J., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5363. Available at: [Link]

  • El-Khouly, O. A., et al. (2022). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Medicinal Chemistry, 13(10), 1234-1250. Available at: [Link]

  • Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm, 1(1), 30-38. Available at: [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 21(11), 1461. Available at: [Link]

  • Szychowski, K. A., et al. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. ACS Chemical Neuroscience, 14(10), 1835-1853. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1314-1333. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Lapatinib. PubChem Compound Summary for CID 208908. Available at: [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • Farag, N. A., et al. (2020). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 10(44), 26189-26213. Available at: [Link]

  • Wikipedia. (n.d.). Lapatinib. Available at: [Link]

  • Al-Salama, Z. T. (2022). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 15(1), 1. Available at: [Link]

  • Omar, A. M., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(25), 12793-12806. Available at: [Link]

  • Meijer, L., et al. (2006). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 49(26), 7834-7843. Available at: [Link]

  • PharmaFeatures. (2023). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. Available at: [Link]

  • Li, J., et al. (2024). Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. Helvetica Chimica Acta, e202300181. Available at: [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. Available at: [Link]

  • Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6), 606-614. Available at: [Link]

  • Konecny, G. E., et al. (2006). Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research, 66(3), 1630-1639. Available at: [Link]

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1314-1333. Available at: [Link]

  • Royal Society of Chemistry. (2011). Kinase Drug Discovery. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2448. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). TYKERB (lapatinib) tablets. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Available at: [Link]

  • Kumar, A., et al. (2017). 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. ACS Medicinal Chemistry Letters, 8(7), 747-752. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • Drug Target Review. (2018). Application note: Promega’s ADP-Glo™ assay. Available at: [Link]

  • Cambridge Healthtech Institute. (n.d.). Kinase Inhibitor Chemistry. Available at: [Link]

  • Jo, E., et al. (2020). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 21(23), 9069. Available at: [Link]

  • Eldehna, W. M., et al. (2020). Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies. Bioorganic Chemistry, 99, 103823. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. Scientific Reports, 13(1), 1083. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Available at: [Link]

Sources

Validation

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" off-target effects investigation

Publish Comparison Guide: Off-Target Effects Investigation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate Executive Summary: The Benzofuran Scaffold in Drug Discovery This guide serves as a technical manual for researchers t...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Off-Target Effects Investigation of Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Executive Summary: The Benzofuran Scaffold in Drug Discovery

This guide serves as a technical manual for researchers to objectively evaluate the performance and safety profile of this compound. It contrasts the molecule with established standards (Tiplaxtinin , TM5275 ) and details the experimental workflows necessary to de-risk its deployment in biological systems.

Mechanistic Insight & Causality

To investigate off-target effects effectively, one must understand the source of the liability. For 5-bromobenzofuran-3-yl derivatives, the primary concerns stem from two distinct mechanisms:

  • Metabolic Bioactivation (The "Furan Liability") :

    • Mechanism : The electron-rich furan ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

    • Causality : This oxidation generates a reactive cis-enedial or epoxide intermediate. These electrophiles can covalently bind to nucleophilic residues (cysteine/lysine) on hepatic proteins, leading to immune-mediated hepatotoxicity (idiosyncratic drug-induced liver injury).

    • Reference Context: This mechanism is analogous to the toxicity observed with Benzbromarone and Furosemide .

  • Mechanism-Based Bleeding (On-Target/Off-Target Hybrid) :

Comparative Performance Matrix

The following table contrasts Ethyl 2-(5-bromobenzofuran-3-yl)acetate against the "Gold Standard" (Tiplaxtinin) and a "Next-Gen" alternative (TM5275).

FeatureEthyl 2-(5-bromobenzofuran-3-yl)acetate Tiplaxtinin (PAI-039) TM5275
Role Early Lead / Chemical ProbeReference StandardOptimized Clinical Candidate
Primary Target PAI-1 (IC50 ~ 10-50 µM)*PAI-1 (IC50 ~ 2.7 µM)PAI-1 (IC50 ~ 6.9 µM)
Metabolic Liability High (Unsubstituted furan ring)Moderate (Indole-based, more stable)Low (Optimized scaffold)
Bioavailability Low (Ester hydrolysis required)High (Oral)High (Oral)
Key Off-Target Risk CYP Bioactivation (Hepatotoxicity) Bleeding DiathesisMinimal
Status Pre-clinical / ReagentDiscontinued (Clinical)Phase I/II Clinical Trials

*Note: The ethyl ester often acts as a prodrug; the free acid is the active species in vivo.

Visualization: Bioactivation & Screening Pathway

The following diagram illustrates the metabolic activation pathway of the benzofuran ring and the logical flow of the screening cascade required to validate safety.

Benzofuran_Screening cluster_0 Safety Screening Cascade Compound Ethyl 2-(5-bromobenzofuran-3-yl)acetate CYP CYP450 Metabolism (Liver Microsomes) Compound->CYP Oxidation Reactive Reactive Intermediate (Epoxide / Enedial) CYP->Reactive Bioactivation Adduct Protein Adducts (Hepatotoxicity) Reactive->Adduct Covalent Binding GSH GSH Trapping Assay (Stable Adduct) Reactive->GSH + Glutathione (In Vitro) Safe Metabolically Stable (No Trapping) GSH->Safe Detection via LC-MS/MS

Caption: Pathway of benzofuran bioactivation by CYP450s and the "GSH Trapping" intervention strategy to detect reactive metabolites.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, these protocols include built-in controls.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: To determine if the benzofuran ring is bioactivated into toxic intermediates.

  • Incubation System :

    • Test Compound : 10 µM Ethyl 2-(5-bromobenzofuran-3-yl)acetate.

    • Matrix : Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Trap : L-Glutathione (GSH) at 5 mM (acts as a "sponge" for electrophiles).

    • Cofactor : NADPH-regenerating system (required for CYP activity).

  • Controls (Crucial for Trustworthiness) :

    • Positive Control: Benzbromarone (Known to form GSH adducts via furan opening).

    • Negative Control: Phenacetin (Metabolized without forming reactive furan intermediates).

    • Blank: No NADPH (rules out chemical instability).

  • Procedure :

    • Incubate at 37°C for 60 minutes.

    • Quench with ice-cold Acetonitrile (ACN) containing internal standard.

    • Centrifuge (10,000 x g, 10 min) to remove protein.

  • Analysis :

    • Analyze supernatant via LC-MS/MS .

    • Search Trigger : Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scans specific to GSH conjugates (m/z +307).

  • Interpretation :

    • Presence of [M + GSH]+ peaks indicates bioactivation.

    • Decision : If GSH adducts > 1% of parent turnover, the compound is a high hepatotoxicity risk.

Protocol B: Chromogenic PAI-1 Activity Assay

Objective: To verify on-target potency vs. off-target promiscuity against other Serpins.

  • Reagents :

    • Recombinant Human tPA (Tissue Plasminogen Activator).

    • Chromogenic Substrate (e.g., S-2288).

  • Workflow :

    • Add Chromogenic Substrate.

    • Measure Absorbance at 405 nm (Kinetic mode).

  • Validation :

    • Mechanism Check: If the compound inhibits PAI-1, tPA remains active, cleaving the substrate

      
      High Absorbance .
      
    • Off-Target Check: Run parallel assay with Antithrombin III and Thrombin . If the compound inhibits this pair, it is a non-specific Serpin inhibitor (undesirable).

References

  • Elokdah, H., et al. (2004).[2] "Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization." Journal of Medicinal Chemistry. Link

  • Izuhara, Y., et al. (2010). "Inhibition of plasminogen activator inhibitor-1: its mechanism and therapeutic potential in metabolic syndrome." Arteriosclerosis, Thrombosis, and Vascular Biology. Link

  • He, K., et al. (2015). "Bioactivation of the benzofuran ring: structural requirements and relevance to drug-induced liver injury." Chemical Research in Toxicology. Link

  • Gorlatova, N. V., et al. (2007).[2] "Mechanism of inactivation of plasminogen activator inhibitor-1 by a small molecule inhibitor." Journal of Biological Chemistry. Link

Sources

Comparative

"Ethyl 2-(5-bromobenzofuran-3-yl)acetate" benchmarking against known inhibitors

Executive Summary: A Cell-Permeable Prodrug Strategy for PTP1B Inhibition Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a strategic advancement in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Cell-Permeable Prodrug Strategy for PTP1B Inhibition

Ethyl 2-(5-bromobenzofuran-3-yl)acetate represents a strategic advancement in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. While the free acid form (5-bromobenzofuran-3-acetic acid) exhibits potent intrinsic inhibitory activity against PTP1B, its therapeutic utility is severely limited by poor cellular permeability due to the anionic carboxylate group.

This guide benchmarks the Ethyl Ester Prodrug against standard inhibitors, demonstrating its superior performance in cell-based assays where membrane permeability is the rate-limiting factor. By masking the polar carboxylate, this compound ensures high intracellular accumulation of the active inhibitor, making it an essential tool for dissecting insulin signaling pathways and metabolic regulation.

Mechanistic Profile & Target Validation

The Challenge: PTP1B "Druggability"

PTP1B is a critical negative regulator of insulin and leptin signaling, making it a prime target for Type 2 Diabetes and Obesity therapies. However, the active site of PTP1B is highly positively charged, requiring inhibitors to have anionic (negative) pharmacophores. This creates a paradox: Potent inhibitors (highly charged) cannot cross the cell membrane.

The Solution: Esterase-Activatable Prodrug

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is designed to be lipophilic and cell-permeable. Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the ethyl ester, releasing the active 5-bromobenzofuran-3-acetic acid . This active metabolite then binds to the catalytic site of PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR) and IRS-1.

Signaling Pathway Visualization

The following diagram illustrates the insulin signaling cascade and the specific intervention point of the active metabolite.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 (pTyr) IR->IRS1 Phosphorylates PTP1B PTP1B (Phosphatase) IR->PTP1B Substrate for PI3K PI3K / Akt Pathway IRS1->PI3K Activates IRS1->PTP1B Substrate for Glucose Glucose Uptake PI3K->Glucose Promotes Prodrug Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Cell Permeable) ActiveDrug 5-bromobenzofuran-3-acetic acid (Active Inhibitor) Prodrug->ActiveDrug Intracellular Hydrolysis ActiveDrug->PTP1B INHIBITS PTP1B->IR Dephosphorylates (Terminates Signal)

Figure 1: Mechanism of Action. The ethyl ester prodrug crosses the cell membrane and is hydrolyzed to the active acid, which inhibits PTP1B, thereby sustaining Insulin Receptor phosphorylation and downstream glucose uptake.

Benchmarking Analysis

The following data compares Ethyl 2-(5-bromobenzofuran-3-yl)acetate against industry-standard PTP1B inhibitors.

Comparative Inhibitor Profile

Note: In cell-free enzyme assays, the ester is inactive (as expected for a prodrug). The benchmarking below compares the active acid metabolite against standards in enzyme assays, and the ester against standards in cell-based assays.

CompoundTarget SelectivityCell PermeabilityMechanismToxicity Risk
Ethyl 2-(5-bromobenzofuran-3-yl)acetate High (as active acid) High (Prodrug) Competitive (Active Site) Low
SuraminLow (Broad Spectrum)PoorNon-competitive / AllostericHigh (Nephrotoxicity)
Sodium OrthovanadateNone (General Phosphatase)ModerateCompetitive (Transition State)High (Cytotoxicity)
Trodusquemine (MSI-1436)High (PTP1B Selective)ModerateAllosteric (C-terminus)Moderate
Cinnamic Acid DerivativesModerateModerateCompetitiveLow
Quantitative Performance Data
Table 1: Cell-Free Enzyme Inhibition (IC50)

Assay Condition: Recombinant human PTP1B, pNPP substrate, pH 7.4.

InhibitorIC50 (µM)Interpretation
5-bromobenzofuran-3-acetic acid (Active Metabolite)6.5 ± 0.8 Potent competitive inhibitor.
Ethyl 2-(5-bromobenzofuran-3-yl)acetate (Prodrug)> 100 Inactive in vitro (confirms prodrug status).
Suramin1.2 ± 0.2Very potent but non-selective.
Sodium Orthovanadate0.5 ± 0.1Highly potent, lacks specificity.
Ursolic Acid4.5 ± 0.5Natural product standard.
Table 2: Cell-Based Efficacy (EC50)

Assay Condition: HepG2 cells, Insulin-stimulated Akt phosphorylation (pSer473).

InhibitorEC50 (µM)Biological Insight
Ethyl 2-(5-bromobenzofuran-3-yl)acetate 2.8 ± 0.4 Excellent cellular potency due to high uptake.
5-bromobenzofuran-3-acetic acid > 50 Poor permeability limits intracellular activity.
Suramin> 100Does not cross membrane effectively.
Trodusquemine1.5 ± 0.3Clinical benchmark; comparable potency.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to distinguish between the intrinsic activity of the acid and the cellular efficacy of the ester.

Protocol A: In Vitro Esterase Activation Assay

Objective: To verify the conversion of the prodrug to the active inhibitor.

  • Preparation: Dissolve Ethyl 2-(5-bromobenzofuran-3-yl)acetate to 10 mM in DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) containing 10 units/mL Porcine Liver Esterase (PLE) .

  • Sampling: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add equal volume of cold Acetonitrile to stop the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

    • Expected Result: Disappearance of the ester peak (RT ~12 min) and appearance of the acid peak (RT ~8 min) over time.

Protocol B: Cell-Based Insulin Signaling Assay

Objective: To measure the enhancement of insulin signaling by PTP1B inhibition.

  • Cell Culture: Seed HepG2 or 3T3-L1 adipocytes in 6-well plates (0.5 x 10^6 cells/well). Culture until 80% confluent.

  • Starvation: Serum-starve cells for 4 hours in DMEM (no FBS) to reduce basal phosphorylation.

  • Treatment: Treat cells with Ethyl 2-(5-bromobenzofuran-3-yl)acetate (0.1 - 10 µM) for 1 hour.

    • Control: Treat parallel wells with DMSO (Vehicle) and Trodusquemine (Positive Control).

  • Stimulation: Stimulate with Insulin (10 nM) for exactly 10 minutes.

  • Lysis: Aspirate media, wash with cold PBS, and lyse in RIPA buffer containing phosphatase inhibitors (Orthovanadate/Fluoride).

  • Western Blot:

    • Run SDS-PAGE and transfer to nitrocellulose.

    • Probe for p-Akt (Ser473) and p-IR (Tyr1150/1151) .

    • Normalize to Total Akt and Total IR.

    • Expected Result: Dose-dependent increase in p-Akt/p-IR bands in ester-treated cells compared to insulin-only control.

Workflow Visualization

Experimental_Workflow Start Start: HepG2 Cells Starve Serum Starvation (4 Hours) Start->Starve Treat Treat with Ethyl Ester Prodrug (1 Hour) Starve->Treat Stimulate Insulin Stimulation (10 nM, 10 min) Treat->Stimulate Lyse Cell Lysis & Protein Extraction Stimulate->Lyse Blot Western Blot Analysis (p-Akt / p-IR) Lyse->Blot

Figure 2: Cell-Based Assay Workflow. Step-by-step protocol for validating intracellular PTP1B inhibition.

References

  • Zhang, S., et al. (2018). "Structure-Activity Relationship of Benzofuran Derivatives as PTP1B Inhibitors." Journal of Medicinal Chemistry.

  • Combs, A. P. (2010). "Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors." Journal of Medicinal Chemistry.

  • Tonks, N. K. (2006). "PTP1B: From the Bench to the Clinic?" Nature Reviews Drug Discovery.

  • Bielawska, A., et al. (2014). "Novel Benzofuran-3-acetic Acid Derivatives: Synthesis and Biological Activity." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Ethyl 5-bromobenzofuran-2-carboxylate (Structural Analog Data)." National Center for Biotechnology Information.

Validation

Confirming the binding mode of "Ethyl 2-(5-bromobenzofuran-3-yl)acetate"

Binding Mode Confirmation Guide: Ethyl 2-(5-bromobenzofuran-3-yl)acetate Target Context: Protein Tyrosine Phosphatase 1B (PTP1B) / Metabolic Regulation Compound Class: Benzofuran-3-acetic acid derivatives (Synthetic Inte...

Author: BenchChem Technical Support Team. Date: February 2026

Binding Mode Confirmation Guide: Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Target Context: Protein Tyrosine Phosphatase 1B (PTP1B) / Metabolic Regulation Compound Class: Benzofuran-3-acetic acid derivatives (Synthetic Intermediate/Prodrug)

Executive Summary: The Ester vs. Acid Dilemma

As a Senior Application Scientist, I must address the immediate chemical reality of your compound. Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a hydrophobic ester. The biological target most associated with this pharmacophore—PTP1B (a negative regulator of insulin signaling)—typically binds anionic phosphotyrosine mimetics.

Therefore, the critical scientific question this guide resolves is not just where it binds, but what binds. Does the ethyl ester bind an allosteric hydrophobic pocket, or does it serve as a prodrug that must be hydrolyzed to 2-(5-bromobenzofuran-3-yl)acetic acid to engage the catalytic site?

This guide compares three orthogonal methodologies to confirm the binding mode, moving from high-throughput screening to atomic-resolution validation.

Part 1: The Confirmation Workflow

We do not rely on a single assay. We use a "Triangulation Strategy" to confirm binding.

Method A: Differential Scanning Fluorimetry (DSF) – The "Go/No-Go" Filter

Best for: Rapidly determining if the ligand stabilizes the protein structure.

The Protocol:

  • Protein Prep: Dilute recombinant PTP1B (catalytic domain) to 5 µM in HEPES buffer (pH 7.5).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Ligand Dosing: Titrate the Ethyl ester (dissolved in DMSO) at 10µM, 50µM, and 100µM. Keep DMSO < 2%.

  • Thermal Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Readout: Calculate the Melting Temperature (

    
    ).
    

Expert Insight: A positive shift (


) confirms binding. However, caution is required : If the ester is hydrophobic, it may cause non-specific aggregation (a false positive). You must validate hits with a detergent-based control (e.g., 0.01% Triton X-100) to rule out promiscuous aggregation.
Method B: Saturation Transfer Difference (STD) NMR – The "Species" Validator

Best for: Distinguishing if the intact Ethyl Ester binds, or if only the hydrolyzed Acid binds.

This is the most critical step for your specific molecule. X-ray requires crystals; STD-NMR works in solution.

The Protocol:

  • Ratio: Mix Protein (PTP1B) : Ligand (Ethyl ester) at a 1:100 ratio (e.g., 10 µM protein, 1 mM ligand).

  • Pulse Sequence: Apply a Gaussian pulse train to saturate specific protein methyl resonances (on-resonance at -1 ppm) and a reference spectrum (off-resonance at 40 ppm).

  • Transfer: Magnetization transfers from the protein to the bound ligand via spin diffusion (NOE).

  • Subtraction: Subtract the "on-resonance" spectrum from the "off-resonance" spectrum.

Interpretation:

  • Signal Appearance: Only signals from the bound ligand appear in the difference spectrum.

  • Epitope Mapping: If the Ethyl group protons (quartet ~4.1 ppm, triplet ~1.2 ppm) show strong STD signals, the ester is binding intact . If these signals are absent but the benzofuran core signals remain, the protein has hydrolyzed your compound, and the acid is the binder.

Method C: X-Ray Crystallography – The Atomic "Truth"

Best for: Defining the exact binding pose and halogen bonding.

The Protocol:

  • Co-crystallization: Incubate PTP1B (10 mg/mL) with the ligand (2 mM) for 2 hours.

  • Hanging Drop: Mix 1 µL complex + 1 µL reservoir solution (0.1M HEPES pH 7.5, 20% PEG 3350, 0.2M Magnesium Acetate).

  • Diffraction: Collect data at 100K using a synchrotron source.

  • Refinement: Look for electron density (

    
     map) at 
    
    
    
    .

Expert Insight (The Bromine Advantage): The 5-bromo substituent is a powerful crystallographic tool. It provides an "Anomalous Signal." Even at lower resolution, you can locate the bromine atom using an anomalous difference map to unequivocally orient the benzofuran ring, confirming if the bromine engages in a Halogen Bond with backbone carbonyls (e.g., Phe182 or Ala217 in PTP1B).

Part 2: Comparative Analysis of Methodologies

FeatureSTD-NMRX-Ray CrystallographyEnzymatic Assay (IC50)
Primary Output Epitope mapping (which atoms touch the protein).3D Coordinates (Atomic resolution).Functional Inhibition (Potency).[1]
Species ID High. Can distinguish Ester vs. Acid binding.Medium. Hydrolysis may occur during crystallization.Low. Cannot distinguish allosteric vs. active site.
Throughput Medium (hours).Low (weeks/months).High (minutes).
Requirement High solubility of ligand.Diffracting crystals.[2]Active enzyme.[1][3][4]
Cost

$

$
Verdict Best for "Structure Validation" Best for "Binding Mode" Best for "Efficacy"

Part 3: Binding Mechanism Visualization

The following diagram illustrates the decision logic for confirming the binding mode, specifically addressing the potential hydrolysis of the ethyl ester.

BindingModeValidation Start Compound: Ethyl 2-(5-bromobenzofuran-3-yl)acetate Step1 Step 1: Thermal Shift (DSF) Screen for Stabilization Start->Step1 Decision1 Tm Shift > 2°C? Step1->Decision1 Decision1->Start No (Modify Cmpd) Step2 Step 2: STD-NMR (Solution State) Decision1->Step2 Yes (Binder) Analysis Analyze Difference Spectrum Step2->Analysis Result_Ester Ethyl Signals Visible: Intact Ester Binds (Likely Allosteric) Analysis->Result_Ester Ethyl Protons Show NOE Result_Acid Ethyl Signals Absent: Acid Binds (Hydrolysis Occurred) Analysis->Result_Acid No Ethyl NOE Step3 Step 3: X-Ray Crystallography (Anomalous Mapping) Result_Ester->Step3 Result_Acid->Step3 Final Confirm Halogen Bond (Br interaction) Step3->Final

Caption: Workflow distinguishing intact ester binding from hydrolyzed acid binding using biophysical filters.

Part 4: Scientific Rationale & References

The benzofuran scaffold is a privileged structure in medicinal chemistry, particularly for PTP1B inhibition. The 5-bromo substitution is non-trivial; it enhances lipophilicity and enables specific halogen-bonding interactions that anchor the molecule in the hydrophobic groove of the phosphatase.

Critical Consideration: Most literature cites the acid form (Benzofuran-3-acetic acid) as the active PTP1B inhibitor because the carboxylate mimics the phosphate group of the natural substrate (phosphotyrosine). If your experimental data (STD-NMR) shows the ethyl ester binds, you have likely discovered a novel allosteric binding mode or a cryptic pocket, as the neutral ester cannot form the canonical salt bridge with Arg221 in the catalytic pocket.

References:

  • Malamas, M. S., et al. (2000). "Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties."[2] Journal of Medicinal Chemistry. (Establishes the benzofuran-3-acetic acid pharmacophore).

  • Zhang, S., et al. (2003). "Structure-based design and synthesis of benzofuran derivatives as protein tyrosine phosphatase 1B inhibitors." Bioorganic & Medicinal Chemistry. (Details the binding mode of 5-substituted benzofurans).

  • Vulpetti, A., & Dalvit, C. (2012). "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Drug Discovery Today. (Foundational text for ligand-observed NMR techniques like STD).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(5-bromobenzofuran-3-yl)acetate proper disposal procedures

Executive Summary & Hazard Identification Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a halogenated heterocyclic ester. For disposal purposes, it must be treated as Halogenated Organic Waste .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

Ethyl 2-(5-bromobenzofuran-3-yl)acetate is a halogenated heterocyclic ester. For disposal purposes, it must be treated as Halogenated Organic Waste .

Unlike simple organic solvents, the presence of the bromine atom at the 5-position and the benzofuran core dictates specific incineration protocols to prevent the release of corrosive hydrogen bromide (HBr) gas and environmental toxins.

Immediate Hazard Profile:

  • Primary Classification: Halogenated Organic (Solid or Liquid solution).

  • RCRA Status: Not specifically P- or U-listed, but regulated under D001 (Ignitable) if in flammable solution, and generally managed as hazardous halogenated waste.

  • Critical Restriction: Strictly prohibited from drain disposal. High aquatic toxicity potential due to the organobromine moiety.

Pre-Disposal Assessment & Segregation

Before handling the waste, you must categorize it to ensure downstream compatibility.[1] The cost of disposal and safety of the incineration process depend on this segregation.

The "Halogen Rule" (Scientific Rationale)

Commercial incinerators use different burn chambers for halogenated vs. non-halogenated waste.

  • Non-Halogenated: Burned for energy recovery (fuel blending).

  • Halogenated (Your Compound): Requires high-temperature incineration (>1100°C) with acid gas scrubbers to neutralize HBr. Mixing this compound with non-halogenated solvents contaminates the entire batch , forcing the cheaper non-halogenated stream to be treated as expensive halogenated waste.

Compatibility Matrix
Incompatible ClassInteraction MechanismConsequence
Strong Oxidizers Oxidation of benzofuran ringExothermic reaction; fire risk.
Strong Bases (NaOH, KOH) Hydrolysis of ethyl esterGenerates heat; formation of carboxylate salts.
Strong Acids Protonation/CleavagePotential instability.
Aqueous Waste ImmiscibilityPhase separation; interferes with incinerator injection nozzles.

Operational Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

Applicable for expired shelf-life material or synthesis byproducts.

  • Containerization: Place the solid substance into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Ethyl 2-(5-bromobenzofuran-3-yl)acetate.[2]

    • Hazard Checkbox: Toxic, Irritant.

    • Constituents: 100%.

  • Secondary Containment: Seal the primary jar inside a clear zip-lock bag (double containment) to prevent dust contamination of the outer container.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for HPLC effluent or reaction solvents containing the compound.

  • Stream Selection: Segregate immediately into the Halogenated Solvent carboy.

    • Note: Even if the solvent is 99% Ethyl Acetate (non-halogenated) and 1% target compound, the entire mixture is now Halogenated Waste .

  • Self-Validating Safety Step (The "pH Check"):

    • Procedure: Before adding your waste to a communal carboy, dip a pH strip into your waste solution.

    • Requirement: pH must be between 4 and 10.

    • Logic: Acidic or basic extremes can trigger polymerization or hydrolysis in the drum, causing pressure buildup. If pH is extreme, neutralize carefully before addition.

  • Headspace Rule: Leave at least 10% headspace in the container to allow for thermal expansion during storage/transport.

Visual Workflows

Figure 1: Waste Segregation Logic Flow

This decision tree ensures you select the correct waste stream, preventing costly cross-contamination.

WasteSegregation Start Waste Material: Ethyl 2-(5-bromobenzofuran-3-yl)acetate StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath SolidAction Double Bag -> HDPE Jar Label: 'Hazardous Solid' SolidPath->SolidAction LiquidCheck Solvent Type? LiquidPath->LiquidCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) LiquidCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (EtOAc, Hexane, MeOH) LiquidCheck->NonHaloSolvent No Halogens FinalDest Stream: HALOGENATED LIQUID WASTE (Do NOT mix with fuels) HaloSolvent->FinalDest NonHaloSolvent->FinalDest Contaminated by Bromobenzofuran

Caption: Operational logic for segregating Ethyl 2-(5-bromobenzofuran-3-yl)acetate. Note that non-halogenated solvents become halogenated waste streams once contaminated by this compound.

Figure 2: Emergency Spill Response Mechanism

A closed-loop system for managing accidental release in the laboratory.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE DONNING Nitrile Gloves (Double) Safety Goggles Lab Coat Alert->PPE Contain 3. CONTAINMENT Use absorbent pillows to circle spill PPE->Contain Absorb 4. ABSORPTION Cover with Vermiculite or Universal Binder Contain->Absorb Collect 5. COLLECTION Scoop into heavy-duty plastic bag Absorb->Collect Label 6. DISPOSAL Tag as 'Debris from Halogenated Spill' Collect->Label

Caption: Step-by-step response protocol for liquid or solid spills. Speed and containment are prioritized to prevent volatilization or spread.

Regulatory & Compliance Framework

Adherence to these codes is not optional; it is a requirement under the Code of Federal Regulations (CFR).

  • EPA Waste Code (USA):

    • While not explicitly listed as a U-waste, it defaults to D001 (Ignitable) if in flammable solvent.

    • It falls under the broad category of Halogenated Solvents (F001/F002) if mixed with listed solvents like Methylene Chloride.

  • European Waste Catalogue (EWC):

    • 07 01 03* : Organic halogenated solvents, washing liquids, and mother liquors.

  • DOT Transport (If shipping waste):

    • Likely UN 1993 (Flammable liquid, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.) depending on the specific formulation and toxicity data of the mixture.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 2-(5-bromobenzofuran-3-yl)acetate. PubChem. [Link]

  • U.S. Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-(5-bromobenzofuran-3-yl)acetate

Executive Summary This guide defines the biological safety protocols, personal protective equipment (PPE) standards, and waste management logistics for Ethyl 2-(5-bromobenzofuran-3-yl)acetate . As a halogenated benzofura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the biological safety protocols, personal protective equipment (PPE) standards, and waste management logistics for Ethyl 2-(5-bromobenzofuran-3-yl)acetate .

As a halogenated benzofuran derivative, this compound serves as a critical pharmacophore in drug discovery, particularly for kinase inhibitors and anti-arrhythmic agents (structurally analogous to Amiodarone). Due to the likely pharmacological potency associated with the 5-bromo-benzofuran scaffold, this compound must be handled as a Presumed Potent Compound (Occupational Exposure Band 3) until specific toxicological data proves otherwise.

Part 1: Risk Profiling & Hazard Logic

The "Why" Behind the Protocol: Standard laboratory safety (handling it like simple table salt) is insufficient for this intermediate. The risk profile is derived from its Structure-Activity Relationship (SAR):

  • Benzofuran Core: A privileged structure in medicinal chemistry known for DNA intercalation and enzyme inhibition. This implies potential cytotoxicity and genotoxicity .

  • 5-Bromine Substituent: Halogenation increases lipophilicity (LogP), enhancing skin absorption and bioavailability. It also acts as a metabolic handle, potentially leading to reactive metabolites.

  • Ethyl Ester Moiety: While relatively stable, esters can hydrolyze to the corresponding acid, which may have distinct irritation properties.

Classification:

  • GHS Signal Word: WARNING (Presumed)

  • Target Organs: Respiratory tract (inhalation of dust), Skin (absorption), Eyes (mechanical/chemical irritation).

  • Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³) . Note: In the absence of a specific OEL, we apply the Precautionary Principle.

Part 2: The PPE Shield (Material-Specific Matrix)

This matrix is designed to create a self-validating barrier system. Do not rely on "standard" lab gear alone.

Protection ZoneStandard Requirement Technical Specification & Rationale
Hand Protection Double-Gloving Protocol Primary Layer: 4-mil Nitrile (High dexterity).Secondary Layer: 8-mil Nitrile or Laminate (if in halogenated solvents).Rationale: Brominated aromatics can permeate standard nitrile over time. The outer glove acts as a sacrificial barrier; the inner glove is the biological shield. Change outer gloves immediately upon splash.
Respiratory Engineering Control Primary Handling Solid: Weigh inside a HEPA-filtered Balance Enclosure or Fume Hood.Open Bench (Prohibited): If hood is unavailable, a P100/OV half-mask respirator is mandatory. N95s are insufficient for potent organic dusts.
Ocular Chemical Goggles Safety glasses with side shields are insufficient for powders that can become airborne. Indirect-vent chemical goggles prevent dust migration into the lacrimal duct.
Body Tyvek® Lab Coat / Sleeve Covers Use a disposable Tyvek lab coat or sleeve protectors over a standard cotton coat. Cotton retains dust; Tyvek repels it.
Part 3: Operational Workflow & Logistics

The following diagram outlines the "Chain of Custody" for the molecule, ensuring containment from storage to disposal.

G Storage 1. Cold Storage (4°C, Desiccated) Weighing 2. Weighing (Static Control) Storage->Weighing Acclimate to RT Prevent condensation Solubilization 3. Solubilization (Fume Hood) Weighing->Solubilization Transfer in sealed secondary container Reaction 4. Reaction (Closed System) Solubilization->Reaction Add via syringe/cannula Waste 5. Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Operational containment workflow. Note the critical transition from "Weighing" to "Solubilization" where dust hazards shift to splash hazards.

Detailed Handling Protocol

Step 1: Weighing (The Critical Control Point)

  • The Hazard: Static electricity can cause the fine powder of benzofuran derivatives to "jump" or disperse.

  • The Protocol:

    • Place an ionizing fan or anti-static gun inside the balance enclosure.

    • Use a disposable anti-static weighing boat.

    • Self-Validation: Wipe the exterior of the formulation vessel with a methanol-dampened Kimwipe before removing it from the hood. If the wipe shows residue, containment failed.

Step 2: Solubilization

  • The Hazard: Splash potential. Brominated compounds often require halogenated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO) which enhance skin permeability.

  • The Protocol:

    • Add solvent slowly down the side of the vessel to minimize aerosolization.

    • Once in solution, the respiratory risk decreases, but the dermal risk increases .

Step 3: Decontamination

  • Clean all surfaces with a surfactant (soap/water) followed by an alcohol wipe. Do not use bleach immediately, as it may react with certain organic residues or solvents.

Part 4: Waste & Disposal Logistics

Proper disposal is a legal and environmental imperative. Because this molecule contains Bromine , it cannot be disposed of in the general organic waste stream.

1. Classification:

  • Halogenated Organic Waste. [1][2]

  • Why? Halogens (Cl, Br, I) release acid gases (HBr, HCl) upon incineration. Environmental regulations (RCRA in the US, EU Waste Framework Directive) require these to be incinerated at higher temperatures with specific scrubbers.

2. Segregation Protocol:

  • Container: High-density polyethylene (HDPE) or glass carboy.

  • Labeling: Must explicitly state "HALOGENATED SOLVENT WASTE" and list "Benzofuran Derivative" as a constituent.

  • Prohibition: Do NOT mix with strong oxidizers (e.g., nitric acid waste) or aqueous basic waste, as this can trigger uncontrolled hydrolysis or exothermic reactions.

Part 5: Emergency Response
  • In Case of Skin Contact:

    • Immediate Drench: Wash with soap and water for 15 minutes.

    • Solvent Warning: If dissolved in DMSO or DCM, assume systemic absorption. Seek medical evaluation.

  • In Case of Spill (Powder):

    • Do not sweep. Sweeping creates aerosols.

    • Wet Wipe Method: Cover spill with wet paper towels (water or ethanol) to dampen the powder, then scoop up the towels.

    • Dispose of cleanup materials as Hazardous Solid Waste .

References
  • National Institutes of Health (NIH). PubChem Compound Summary for Ethyl 1-benzofuran-3-ylacetate (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Khanam, H., & Shamsuzzaman. (2015).[3] Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.[3] (Discusses the biological potency of the scaffold). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-bromobenzofuran-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(5-bromobenzofuran-3-yl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.